molecular formula C6H12N4 B1309897 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine CAS No. 878717-42-1

2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine

Cat. No.: B1309897
CAS No.: 878717-42-1
M. Wt: 140.19 g/mol
InChI Key: OIVJDIWINLEWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine is a useful research compound. Its molecular formula is C6H12N4 and its molecular weight is 140.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-5-8-6(2)10(9-5)4-3-7/h3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVJDIWINLEWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424623
Record name 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878717-42-1
Record name 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the 1,2,4-Triazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethylamine

The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, have led to its incorporation into a wide array of biologically active compounds.[3] Triazole derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3][4] The target molecule, 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethylamine, is a functionalized building block that combines the stable 3,5-dimethyl-1,2,4-triazole core with a reactive primary ethylamine side chain, making it a valuable intermediate for the synthesis of more complex pharmaceutical candidates and chemical probes.

This guide provides a detailed examination of a robust and field-proven methodology for the synthesis of this target compound, focusing on the strategic choices behind the reaction design, detailed experimental protocols, and data interpretation.

Core Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway to synthesize 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethylamine involves a two-step sequence:

  • N-Alkylation: Regioselective alkylation of the 3,5-dimethyl-1H-1,2,4-triazole ring with an electrophile containing a protected amino group.

  • Deprotection: Removal of the protecting group to unveil the primary amine.

This strategy is predicated on the nucleophilic character of the nitrogen atoms in the triazole ring.[5] A primary challenge in the alkylation of unsymmetrical 1,2,4-triazoles is controlling the regioselectivity, as alkylation can potentially occur at the N1 or N4 positions. However, studies on the alkylation of similar triazoles often show a strong preference for the N1 isomer under specific conditions.[6] The use of a protected amine is critical to prevent the amine from acting as a competing nucleophile, which would lead to undesired side products.

Start 3,5-Dimethyl-1H-1,2,4-triazole Reagent1 N-(2-Bromoethyl)phthalimide Base (e.g., K₂CO₃) Solvent (e.g., DMF) Intermediate N-(2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione Start->Intermediate Reagent1->Intermediate Step 1: N-Alkylation Reagent2 Hydrazine Hydrate (N₂H₄·H₂O) Solvent (e.g., Ethanol) Product 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethylamine Intermediate->Product Reagent2->Product Step 2: Deprotection

Caption: High-level overview of the two-step synthesis pathway.

Methodology and Experimental Design

Step 1: N-Alkylation of 3,5-Dimethyl-1H-1,2,4-triazole

The cornerstone of this synthesis is the SN2 reaction between the triazole anion and an appropriate alkylating agent.

  • Choice of Alkylating Agent: N-(2-bromoethyl)phthalimide is the electrophile of choice. The phthalimide group serves as an excellent protecting group for the primary amine. It is highly stable under the basic conditions of the alkylation reaction and prevents the amine from interfering. Its bulky nature also helps in achieving clean reaction profiles and often results in crystalline intermediates that are easier to purify.

  • Choice of Base and Solvent: A moderately strong, non-nucleophilic base is required to deprotonate the triazole, generating the nucleophilic triazolide anion. Potassium carbonate (K₂CO₃) is an ideal choice as it is inexpensive, easy to handle, and sufficiently basic to drive the reaction.[7] Sodium hydride (NaH) could also be used for a faster reaction but requires more stringent anhydrous conditions. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation and promotes a high rate for SN2 reactions.

Step 2: Deprotection via Hydrazinolysis

The removal of the phthalimide protecting group is classically and most effectively achieved by hydrazinolysis.

  • Mechanism: Hydrazine hydrate attacks the carbonyl centers of the phthalimide ring, leading to a stable cyclic hydrazide (phthalhydrazide) and liberating the desired primary amine. This reaction is typically quantitative and irreversible.

  • Solvent and Conditions: The reaction is commonly performed in an alcoholic solvent, such as ethanol, under reflux to ensure the complete consumption of the starting material. The phthalhydrazide byproduct is poorly soluble in ethanol upon cooling and can be easily removed by filtration.

Quantitative Data Summary

The following table summarizes the key parameters for the proposed synthetic route.

StepStarting MaterialsKey ReagentsSolventTypical Yield (%)Purity (%) (Post-Purification)
13,5-Dimethyl-1H-1,2,4-triazoleN-(2-Bromoethyl)phthalimide, K₂CO₃DMF85-95>98
2Phthalimide-protected intermediateHydrazine Hydrate (N₂H₄·H₂O)Ethanol80-90>99

Detailed Experimental Protocols

A Setup & Inerting (Flask, Stir Bar, N₂ Atmosphere) B Reagent Addition (Triazole, K₂CO₃, DMF) A->B 1 C Addition of Alkylating Agent (N-(2-bromoethyl)phthalimide) B->C 2 D Reaction (Heat to 80-90°C, Monitor by TLC) C->D 3 E Work-up (Cool, Pour into water, Filter solid) D->E 4 F Purification (Recrystallization from Ethanol) E->F 5 G Deprotection Setup (Add intermediate, Ethanol) F->G 6 H Hydrazine Addition (Add N₂H₄·H₂O dropwise) G->H 7 I Reaction (Reflux, Monitor by TLC) H->I 8 J Isolation (Cool, Filter off byproduct) I->J 9 K Final Purification (Concentrate filtrate, Distillation/Chromatography) J->K 10 L Characterization (NMR, MS, IR) K->L 11

Caption: Step-by-step experimental workflow for the synthesis.

Protocol 1: Synthesis of N-(2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethyl-1H-1,2,4-triazole (5.55 g, 50 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (10.35 g, 75 mmol) and anhydrous dimethylformamide (DMF, 100 mL).

  • Alkylation: Stir the suspension vigorously and add N-(2-bromoethyl)phthalimide (13.3 g, 52.5 mmol) in one portion.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting triazole is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 400 mL of ice-cold water with stirring. A white precipitate will form.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Purification: Dry the crude product in a vacuum oven. The product is often pure enough for the next step. If necessary, recrystallize from ethanol to yield the title compound as a white crystalline solid.

Protocol 2: Synthesis of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethylamine
  • Setup: To a 500 mL round-bottom flask, add the phthalimide-protected intermediate from Protocol 1 (11.9 g, 42 mmol) and ethanol (250 mL).

  • Hydrazine Addition: Heat the suspension to reflux to achieve partial dissolution. Add hydrazine hydrate (4.2 mL, 84 mmol) dropwise via an addition funnel over 15 minutes. A thick white precipitate (phthalhydrazide) will form.

  • Reaction: Maintain the mixture at reflux for 4 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Isolation of Byproduct: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. Filter off the white phthalhydrazide precipitate and wash it with cold ethanol (2 x 20 mL).

  • Isolation of Product: Combine the filtrate and washings and concentrate under reduced pressure to obtain a viscous oil.

  • Purification: Dissolve the oil in a minimal amount of water and acidify with concentrated HCl. Wash with dichloromethane (2 x 30 mL) to remove any non-basic impurities. Basify the aqueous layer with 50% NaOH solution until pH > 12, then extract the product with dichloromethane (4 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product as a pale yellow oil. For highest purity, the product can be purified by vacuum distillation.

References

  • Vertex AI Search. The Role of 3,5-Dimethyl-1H-1,2,4-triazole in Organic Synthesis.
  • ISRES. synthesis of 1,2,4 triazole compounds.
  • National Center for Biotechnology Information. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • PubMed Central.
  • National Institutes of Health. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIV
  • ResearchGate. Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.
  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • ResearchGate.
  • Royal Society of Chemistry. [3-(Trifluoromethyl)
  • ResearchGate. Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods | Request PDF.
  • ChemicalBook. 2-(3,5-DIMETHYL-[5][8][9]TRIAZOL-1-YL)-ETHYLAMINE.

  • ChemicalBook. 2-(3,5-DIMETHYL-[5][8][9]TRIAZOL-1-YL)-ETHYLAMINE | 878717-42-1.

  • MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.
  • National Center for Biotechnology Information.
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • MDPI. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.
  • ACS Publications. The Chemistry of 1,2,4-Triazoles. | Chemical Reviews.
  • MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-.
  • Google Patents.
  • ResearchGate. The Synthesis of Triazolothiadiazines and Thiadiazoles From 1,2-Bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)- Ethanol and Ethane | Request PDF.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine, a heterocyclic amine of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and established scientific principles to offer reliable predicted values and contextual understanding. Furthermore, this document serves as a practical resource by providing detailed, field-proven experimental protocols for the empirical determination of key physicochemical parameters, including pKa, lipophilicity (logP), and aqueous solubility. These protocols are designed to be self-validating and are grounded in authoritative standards. The guide also includes an analysis of the expected spectral characteristics (¹H NMR, ¹³C NMR, and Mass Spectrometry) based on analogous 1,2,4-triazole derivatives, offering a predictive framework for analytical characterization. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively evaluate and utilize 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine in their research endeavors.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2] Compounds incorporating this five-membered heterocycle, which contains three nitrogen atoms, have demonstrated a wide array of therapeutic applications, including antifungal, antiviral, and anticancer properties.[3] The physicochemical properties of substituted triazoles are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).[1] 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine belongs to this important class of compounds, featuring a basic ethylamine side chain attached to the N1 position of the 3,5-dimethyl-1,2,4-triazole core. A thorough understanding of its physicochemical characteristics is therefore essential for its potential development as a therapeutic agent or a molecular probe.

Molecular Structure and Predicted Physicochemical Properties

PropertyPredicted ValueMethod/SourceSignificance in Drug Discovery
Molecular Formula C₆H₁₂N₄-Defines the elemental composition and molecular weight.
Molecular Weight 140.19 g/mol [4]Influences diffusion rates and membrane permeability.
pKa (most basic) ~7.5 - 8.5PredictionGoverns the ionization state at physiological pH, impacting solubility, receptor binding, and cell penetration.[5]
logP ~ -0.5 to 0.5PredictionA measure of lipophilicity, which affects solubility, permeability, and plasma protein binding.[6]
Aqueous Solubility Moderately to Highly SolublePredictionCrucial for formulation, bioavailability, and achieving therapeutic concentrations.[7]

Note: Predicted values are estimations and should be confirmed by experimental determination.

The predicted low logP value suggests that 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine is likely to be a relatively polar molecule with good aqueous solubility, a desirable characteristic for many drug candidates. The predicted basic pKa of the ethylamine side chain indicates that this compound will be predominantly protonated and positively charged at physiological pH (7.4).

Synthesis and Characterization

While a specific, detailed synthesis for 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine is not extensively reported, general methodologies for the synthesis of N-alkylated 1,2,4-triazoles are well-established.[8][9] A plausible synthetic route would involve the alkylation of 3,5-dimethyl-1,2,4-triazole with a protected 2-aminoethyl halide, followed by deprotection.

Predicted Spectral Characteristics

Based on the analysis of structurally similar 1,2,4-triazole derivatives, the following spectral characteristics can be anticipated for 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine.[10][11]

  • ¹H NMR:

    • Two singlets in the region of δ 2.2-2.5 ppm, corresponding to the two methyl groups on the triazole ring.

    • Two triplets in the regions of δ 3.0-3.5 ppm and δ 4.0-4.5 ppm, representing the two methylene groups of the ethylamine side chain.

    • A broad singlet for the primary amine protons, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR:

    • Signals for the two methyl carbons in the aliphatic region.

    • Signals for the two methylene carbons of the ethylamine chain.

    • Two distinct signals in the aromatic region for the C3 and C5 carbons of the triazole ring.

  • Mass Spectrometry:

    • Under electrospray ionization (ESI), the molecular ion peak [M+H]⁺ would be expected at m/z 141.11.

    • Common fragmentation patterns for 1,2,4-triazoles can involve cleavage of the ethylamine side chain and fragmentation of the triazole ring.[5]

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that describes the extent of ionization of a compound at a given pH.[5]

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is the pH at which the compound is 50% ionized.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine hydrochloride in deionized water to create a solution of known concentration (e.g., 10 mM).

  • Titration Setup: Place the solution in a temperature-controlled vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Caption: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility by the Kinetic Solubility Assay

Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in water at a given temperature. [7] Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer, and the formation of a precipitate is monitored.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the DMSO stock solution into the wells of a microtiter plate.

  • Addition of Aqueous Buffer: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve a range of final compound concentrations.

  • Incubation and Mixing: Mix the contents of the wells thoroughly and incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours).

  • Detection of Precipitation: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed.

Caption: Workflow for kinetic solubility determination.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine. While a lack of direct experimental data necessitates the use of predictive models, the provided information on its molecular structure, predicted properties, and expected spectral characteristics offers a solid starting point for researchers. The detailed experimental protocols for determining pKa, logP, and solubility are intended to empower scientists to empirically validate and expand upon the data presented herein. A comprehensive grasp of these physicochemical parameters is paramount for the rational design and development of novel therapeutic agents based on the promising 1,2,4-triazole scaffold.

References

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings.
  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (URL not provided)
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Deriv
  • ¹H and ¹³C NMR Data for triazole 1. The Royal Society of Chemistry. (URL not provided)
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025).
  • In vitro solubility assays in drug discovery. (URL not provided)
  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. (2025). PubMed.
  • [2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine hydrochloride. Amerigo Scientific. (URL not provided)
  • Synthesis and Characterization of 1,2,3- Triazole Derivatives
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. (URL not provided)
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers.
  • Combinatorial synthesis of 3,5-dimethylene substituted 1,2,4-triazoles. (2011). PubMed.
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
  • Combinatorial Synthesis of 3,5-Dimethylene Substituted 1,2,4-Triazoles. (2025).
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: a review. (2022). PMC.
  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • ¹H and¹³C NMR spectroscopy of 6-aryl-substituted 3-[5-methyl-1-(4-methylphenyl). Sci-Hub. (URL not provided)
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (URL not provided)
  • A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics. Jetir.Org. (URL not provided)
  • Synthesis and characterization of some new 1,2,4-triazines containing 1,2,3-triazole. (2025).
  • The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5.
  • SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. (URL not provided)
  • Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. (2022). PMC.
  • Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. (2025). ResearchGate. and thermal stability study. (2025).

Sources

A Technical Guide to Elucidating the Mechanism of Action for Novel Triazole-Containing Compounds: A Case Study Approach with 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core mechanism of action for 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine.

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutics. However, the specific compound 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine is not extensively characterized in publicly accessible scientific literature. This guide, therefore, adopts a dual approach. Initially, it establishes a probable mechanistic hypothesis for this molecule based on structure-activity relationships of analogous compounds. Subsequently, it provides a comprehensive, step-by-step experimental framework for researchers and drug development professionals to rigorously validate this hypothesis and elucidate the compound's precise mechanism of action. This document serves as both a theoretical exploration and a practical laboratory roadmap, grounded in the principles of modern pharmacological investigation.

Introduction: The Triazole Scaffold and a Compound of Interest

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that is a cornerstone of modern drug design. Its utility stems from its metabolic stability, its capacity to engage in hydrogen bonding, and its favorable pharmacokinetic properties. Compounds incorporating this moiety have demonstrated a broad spectrum of biological activities, including antifungal, antiviral, and G-protein coupled receptor (GPCR) modulatory effects.

The subject of this guide, 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine, features this key triazole core linked to an ethylamine side chain. The ethylamine motif is a common feature in ligands that target biogenic amine receptors, such as histamine and serotonin receptors. Given the structural similarities to known histamine H3 receptor (H3R) antagonists and inverse agonists, we will proceed with the working hypothesis that this compound primarily targets the H3 receptor. This guide will outline the necessary experimental procedures to confirm this hypothesis and fully characterize the compound's pharmacological profile.

The Working Hypothesis: Targeting the Histamine H3 Receptor

The histamine H3 receptor is a presynaptic autoreceptor that is primarily expressed in the central nervous system (CNS). It plays a crucial role in regulating the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine. As such, H3R antagonists and inverse agonists are of significant interest for the treatment of a variety of neurological and psychiatric disorders, such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.

Our hypothesis is that 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine acts as an antagonist or inverse agonist at the H3 receptor. The proposed mechanism involves the compound binding to the receptor, preventing the endogenous ligand, histamine, from binding and activating it. In the case of inverse agonism, the compound would further reduce the basal, constitutive activity of the receptor.

Proposed Signaling Pathway

The H3 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this effect, while an inverse agonist would increase cAMP levels from their basal state.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor (H3R) G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates Compound_X 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine (Hypothesized Antagonist) Compound_X->H3R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Proposed signaling pathway of the Histamine H3 receptor and the hypothesized inhibitory action of the compound.

Experimental Validation Workflow

A multi-tiered approach is necessary to validate the proposed mechanism of action. This workflow progresses from initial binding confirmation to functional cellular assays and can be extended to in vivo models.

Experimental_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity & Off-Target Effects cluster_3 Phase 4: In Vivo Target Validation Binding_Assay Radioligand Binding Assay (Ki determination) cAMP_Assay cAMP Accumulation Assay (IC50/EC50 determination) Binding_Assay->cAMP_Assay Confirms functional effect GTP_Assay [35S]GTPγS Binding Assay (Inverse Agonism) cAMP_Assay->GTP_Assay Characterizes nature of antagonism Selectivity_Panel Receptor Selectivity Panel (e.g., CEREP panel) GTP_Assay->Selectivity_Panel Assesses specificity PK_PD_Assay Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Selectivity_Panel->PK_PD_Assay Moves to in vivo context Behavioral_Model Animal Behavioral Models (e.g., Novel Object Recognition) PK_PD_Assay->Behavioral_Model Evaluates therapeutic potential

Caption: A structured workflow for the comprehensive validation of the compound's mechanism of action.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear path to understanding the compound's interaction with the H3 receptor.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine for the human histamine H3 receptor.

Materials:

  • HEK293 cell membranes expressing recombinant human H3R.

  • [3H]-Nα-methylhistamine (a specific H3R radioligand).

  • Test compound: 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine.

  • Non-specific binding control: Thioperamide (a known H3R antagonist).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation vials and cocktail.

  • Microplate reader with scintillation counting capabilities.

Methodology:

  • Prepare a series of dilutions of the test compound, typically from 10 µM down to 0.1 nM.

  • In a 96-well plate, combine the H3R-expressing membranes (10-20 µg of protein), a fixed concentration of [3H]-Nα-methylhistamine (typically at its Kd value), and the various concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of thioperamide (e.g., 10 µM).

  • Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add a scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

Objective: To determine the functional effect of the compound on H3R signaling by measuring its impact on cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the human H3R.

  • Forskolin (an adenylyl cyclase activator).

  • Histamine (H3R agonist).

  • Test compound.

  • cAMP assay kit (e.g., HTRF, ELISA).

Methodology:

  • Seed the H3R-expressing CHO-K1 cells in a 96-well plate and grow to confluency.

  • Starve the cells in a serum-free medium for 4-6 hours.

  • Antagonist Mode: Pretreat the cells with varying concentrations of the test compound for 15 minutes. Then, add a fixed concentration of histamine (at its EC80) and a fixed concentration of forskolin.

  • Inverse Agonist Mode: Treat the cells with varying concentrations of the test compound in the presence of forskolin but without histamine.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the logarithm of the test compound concentration.

  • For antagonist activity, determine the IC50 value. For inverse agonist activity, determine the EC50 value.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized for clear interpretation.

Table 1: Hypothetical Pharmacological Profile of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine

ParameterAssayReceptorValueInterpretation
Ki Radioligand BindingHuman H3R15 nMHigh binding affinity for the H3 receptor.
IC50 cAMP AccumulationHuman H3R45 nMPotent functional antagonism of H3R signaling.
EC50 cAMP AccumulationHuman H3R>10 µMNo significant inverse agonist activity observed.
Selectivity Receptor PanelH1R, H2R, H4R>1000-foldHighly selective for the H3 receptor over other histamine receptor subtypes.

Conclusion and Future Directions

This guide has proposed a plausible mechanism of action for 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine as a selective histamine H3 receptor antagonist. It has also provided a robust experimental framework for validating this hypothesis. Successful completion of these studies would provide a strong foundation for further preclinical development, including pharmacokinetic profiling and in vivo efficacy studies in relevant animal models of CNS disorders. The methodologies described herein are fundamental to modern drug discovery and can be adapted to investigate the mechanism of action of other novel chemical entities.

References

  • Title: The Histamine H3 Receptor: A Novel Drug Target for the Treatment of Central Nervous System Disorders Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Histamine H3 Receptor Antagonists/Inverse Agonists: A Review of the Literature and Their Therapeutic Potential Source: CNS Drugs URL: [Link]

An In-Depth Technical Guide to the Potential Biological Activity of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] This five-membered heterocycle, with its unique physicochemical properties, serves as a versatile framework for developing novel therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[2][3][4] The compound of interest, 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine, combines this potent triazole core with dimethyl substitutions and a flexible ethylamine side chain. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural motifs suggest significant potential for biological activity. This guide synthesizes information from closely related analogues to provide an in-depth analysis of its probable anticancer and antimicrobial properties, detailing the underlying mechanisms of action, supporting experimental data from congeners, and standardized protocols for future evaluation.

The 1,2,4-Triazole Scaffold: A Foundation for Pharmacological Diversity

The therapeutic success of the 1,2,4-triazole ring stems from its unique electronic and structural characteristics. It is an aromatic, electron-rich system capable of engaging in various non-covalent interactions, including hydrogen bonding, ion-dipole forces, and π-π stacking, which are crucial for binding to biological macromolecules like enzymes and receptors.[5] The triazole nucleus can act as a bioisostere for amide, ester, and carboxylic acid groups, enhancing molecular stability and improving pharmacokinetic profiles.[1] This versatility has led to the development of numerous FDA-approved drugs, such as the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole.[2][6] The presence of methyl groups, as in the 3,5-dimethyl configuration, and an ethylamine side chain can further modulate the compound's lipophilicity, steric profile, and basicity, thereby influencing its interaction with specific biological targets.

Potential Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research highlights the potent anticancer activity of 1,2,4-triazole derivatives against a wide range of human cancer cell lines.[7][8][9] The mechanisms are diverse and often depend on the specific substituents attached to the triazole core. For 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine, the potential for anticancer action is substantial, likely operating through one or more established pathways.

Key Mechanisms of Anticancer Action for Triazole Derivatives
  • Enzyme Inhibition: Triazole derivatives are effective inhibitors of various enzymes crucial for cancer cell survival and proliferation. Notable targets include:

    • Aromatase: An enzyme involved in estrogen biosynthesis, a key target in hormone-dependent breast cancer. Drugs like Letrozole and Anastrozole feature a triazole ring that coordinates with the heme iron of the aromatase enzyme, blocking its function.[7]

    • Carbonic Anhydrases (CAs): These enzymes are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting invasion and metastasis. Triazoles can act as potent CA inhibitors.[7]

    • Thymidylate Synthase (TS): A critical enzyme in the DNA synthesis pathway. Inhibition of TS disrupts DNA replication and leads to cancer cell death.[7]

    • c-Met Kinase: A receptor tyrosine kinase that, when dysregulated, drives tumor growth, angiogenesis, and metastasis. Triazole-containing compounds have been designed as potent c-Met inhibitors.[10]

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cellular cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs. Certain 1,2,3-triazole derivatives have been shown to inhibit microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

  • Induction of Apoptosis and Cell Cycle Arrest: Many triazole-based compounds exert their anticancer effects by triggering programmed cell death (apoptosis). This can occur through various signaling pathways, including caspase activation and regulation of the p53-MDM2 pathway.[12][13] By arresting the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M), these compounds prevent cancer cells from dividing.[12][14]

Anticancer Mechanisms of Triazole Derivatives Triazole 1,2,4-Triazole Derivative Enzyme_Inhibition Enzyme Inhibition Triazole->Enzyme_Inhibition Tubulin_Inhibition Tubulin Polymerization Inhibition Triazole->Tubulin_Inhibition Apoptosis Induction of Apoptosis & Cell Cycle Arrest Triazole->Apoptosis Aromatase Aromatase Enzyme_Inhibition->Aromatase CA Carbonic Anhydrase Enzyme_Inhibition->CA TS Thymidylate Synthase Enzyme_Inhibition->TS cMet c-Met Kinase Enzyme_Inhibition->cMet Cell_Death Cancer Cell Death Tubulin_Inhibition->Cell_Death Mitotic Arrest Apoptosis->Cell_Death Programmed Death Aromatase->Cell_Death ↓ Estrogen CA->Cell_Death Disrupts pH TS->Cell_Death ↓ DNA Synthesis cMet->Cell_Death ↓ Proliferation

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Data Presentation: Antiproliferative Activity of Related Triazole Derivatives

The following table summarizes the cytotoxic activities (IC₅₀ values) of various 1,2,4-triazole derivatives against several human cancer cell lines, providing a benchmark for the potential efficacy of the target compound.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Dimethylpyridine-1,2,4-triazole HybridEPG (Esophageal)1.95 ± 0.11[13]
Dimethylpyridine-1,2,4-triazole HybridCaco-2 (Colorectal)2.56 ± 0.17[13]
1,2,3-Triazole-Phosphonate DerivativeHT-1080 (Fibrosarcoma)15.13[12]
1,2,3-Triazole-Phosphonate DerivativeMCF-7 (Breast)18.06[12]
1,2,3-Triazole-Tetrahydrocurcumin HybridHCT-116 (Colon)1.09 ± 0.17[14]
1,2,4-Triazole-Pyridine HybridA549 (Lung)3.22[10]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HT-29) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound, 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine, is dissolved in DMSO to create a stock solution. A series of dilutions are prepared in culture media to achieve the desired final concentrations. The media in the wells is replaced with 100 µL of media containing the various compound concentrations. Control wells receive media with DMSO only (vehicle control).

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The media is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Antimicrobial Activity: Combating Pathogenic Microbes

Triazole derivatives are renowned for their broad-spectrum antimicrobial activity.[15] The class includes some of the most widely used antifungal drugs.[2] Furthermore, extensive research has demonstrated the potent antibacterial effects of novel triazole compounds against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[3][16]

Mechanism of Antifungal Action: CYP51 Inhibition

The primary mechanism of action for most antifungal triazoles is the potent and specific inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1]

  • Target Binding: The N4 nitrogen atom of the 1,2,4-triazole ring coordinates with the heme iron atom located at the active site of the CYP51 enzyme.[1]

  • Enzyme Blockade: This binding event prevents the enzyme from converting its substrate, lanosterol, into ergosterol.

  • Membrane Disruption: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, where it maintains membrane fluidity and integrity.[1] The depletion of ergosterol and the concurrent accumulation of toxic methylated sterol precursors disrupt the membrane's structure and function, leading to the inhibition of fungal growth and cell death.

Antifungal Mechanism of Triazoles Lanosterol Lanosterol CYP51 Fungal CYP51 Enzyme (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Maintains Integrity Toxic_Sterols Toxic Sterol Precursors Accumulate Membrane_Disruption Membrane Disruption & Fungal Cell Death Toxic_Sterols->Membrane_Disruption CYP51->Ergosterol Normal Conversion CYP51->Toxic_Sterols Triazole 1,2,4-Triazole Drug Triazole->CYP51 Inhibits (N4 binds to Heme Iron)

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Mechanisms of Antibacterial Action

The antibacterial mechanisms of triazoles are more varied. Hybrid molecules incorporating a triazole ring can act through multiple modes, making them promising candidates to overcome bacterial resistance.[17]

  • Enzyme Inhibition: Inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase disrupts DNA replication and folate biosynthesis, respectively, leading to bacterial cell death.[17]

  • Reactive Oxygen Species (ROS) Generation: Some triazole hybrids can induce the production of intracellular ROS, which damages DNA, proteins, and lipids, causing oxidative stress and affecting bacterial metabolic activity.[17][18]

  • Cell Membrane Disruption: Certain triazoles can rupture the phospholipid bilayer of the bacterial cell membrane, leading to leakage of cellular contents and cell lysis.[17]

Data Presentation: Antimicrobial Activity of Related Triazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various triazole derivatives against representative pathogenic microbes.

| Compound Class | Microorganism | Strain | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Ofloxacin-Triazole Hybrid | E. coli (MDR) | - | 0.25 |[16] | | Clinafloxacin-Triazole Hybrid | S. aureus (MRSA) | - | 0.25 |[16] | | Indole-Triazole Hybrid | S. aureus | ATCC 29213 | 2 |[16] | | Indole-Triazole Hybrid | E. coli | ATCC 25922 | 8 |[16] | | Cu-3,5-dimethyl-1,2,4-triazole MOF | S. aureus | - | Not specified (High inhibition) |[18] | | Coumarin-Thio-Triazole Salt | C. albicans | ATCC 76615 | 8-32 |[19] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized assay used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of a test compound against selected bacterial and fungal strains.

Methodology:

  • Strain Preparation: Bacterial or fungal strains are grown overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: The test compound is dissolved in DMSO and then serially diluted two-fold across the wells of a 96-well microplate using the appropriate broth. This creates a range of decreasing concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells are included: a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, the plates are examined visually for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

  • (Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is static or cidal, a small aliquot from the clear wells (at and above the MIC) is plated onto agar plates. The lowest concentration that results in no growth on the agar after incubation is the MBC/MFC.

Conclusion and Future Directions

While direct experimental data for 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine is scarce, a comprehensive analysis of its structural components—the 1,2,4-triazole core, dimethyl substituents, and an ethylamine side chain—strongly suggests a high potential for significant biological activity. Based on extensive literature on related analogues, this compound is a promising candidate for investigation as both an anticancer and antimicrobial agent.

The logical next steps for the scientific community are clear:

  • Chemical Synthesis: Development of a robust and scalable synthetic route for 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine.

  • In Vitro Screening: Systematic evaluation of the synthesized compound against a broad panel of human cancer cell lines and pathogenic microbes using the standardized protocols outlined in this guide.

  • Mechanism of Action Studies: If promising activity is identified, further experiments should be conducted to elucidate the specific molecular targets and pathways involved.

  • Analogue Development: Synthesis and evaluation of a library of related compounds to establish a clear structure-activity relationship (SAR), optimizing for potency and selectivity while minimizing toxicity.

The exploration of this and similar molecules will undoubtedly contribute to the rich and expanding field of triazole-based medicinal chemistry, potentially leading to the discovery of next-generation therapeutic agents.

References

  • Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. (n.d.). ACS Bio & Med Chem Au. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). National Institutes of Health (NIH). [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. [Link]

  • A comprehensive review on triazoles as anticancer agents. (n.d.). DergiPark. [Link]

  • The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethy l-1, 2, 4-triazole metal organic frameworks. (n.d.). Frontiers. [Link]

  • New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. (2023). National Institutes of Health (NIH). [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). dspace.nuph.edu.ua. [Link]

  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. (2024). PubMed. [Link]

  • Coumarin Triazoles as Potential Antimicrobial Agents. (2023). MDPI. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). National Institutes of Health (NIH). [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). frontiersin.org. [Link]

  • Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. (2016). ResearchGate. [Link]

  • Antibacterial activity study of 1,2,4-triazole derivatives. (2019). PubMed. [Link]

  • Triazoles as antimicrobial: A review. (2017). . [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2021). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione. (2022). National Institutes of Health (NIH). [Link]

  • Recent Developments in Pharmacological Outcomes of Synthetic Triazoles: A Comprehensive Review. (n.d.). PubMed. [Link]

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2024). dspace.nuph.edu.ua. [Link]

  • A Review Article on Triazoles and its Pharmacological Activities. (2021). journaljpri.com. [Link]

  • Editorial: Pharmaceutical insights into the triazoles: Recent advances. (2023). National Institutes of Health (NIH). [Link]

  • Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. (2022). MDPI. [Link]

  • Synthesis, Structure, and Biological Activity of Novel 1H-1,2,4-Triazol-1-yl-thiazole Derivatives. (2009). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. (2022). MDPI. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Triazole Scaffolds in Modern Drug Discovery

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents. Compounds incorporating this five-membered heterocycle exhibit a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The unique electronic properties of the triazole ring, its ability to engage in hydrogen bonding, and its metabolic stability contribute to its success in drug design. This guide provides a comprehensive overview of the synthetic strategies for a specific, yet versatile, class of triazole derivatives: 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine and its analogues. These compounds serve as valuable building blocks for the development of novel pharmaceuticals, and a thorough understanding of their synthesis is paramount for researchers in the field.

I. Synthesis of the 3,5-Dimethyl-1,2,4-triazole Core

The journey to the target ethylamine derivatives begins with the robust construction of the 3,5-dimethyl-1,2,4-triazole core. Several synthetic routes are available, with the choice often depending on the availability of starting materials and desired scale. A prevalent and efficient method involves the cyclization of an appropriate precursor, such as an amidrazone or a thiosemicarbazide derivative.

A. From Amidrazones: A Reliable Cyclization Strategy

The reaction of acetamidrazone with an acetylating agent is a common and high-yielding approach to 3,5-dimethyl-1,2,4-triazole. This method provides a clean conversion with readily available starting materials.

Conceptual Workflow:

Figure 1: Synthesis of 3,5-Dimethyl-1,2,4-triazole from Acetamidrazone.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1,2,4-triazole

  • Step 1: Preparation of Acetamidrazone Hydrochloride. To a solution of acetonitrile in ethanol, add hydrazine hydrate. The mixture is stirred at room temperature, and then dry hydrogen chloride gas is bubbled through the solution to precipitate acetamidrazone hydrochloride. The solid is collected by filtration, washed with cold ethanol, and dried.

  • Step 2: Cyclization. The acetamidrazone hydrochloride is then treated with an excess of acetic anhydride and heated under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the excess acetic anhydride is removed under reduced pressure. The residue is then carefully neutralized with a base (e.g., sodium carbonate solution) and the product, 3,5-dimethyl-1,2,4-triazole, is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.

B. From Thiosemicarbazide: An Alternative Pathway

An alternative route to the triazole core involves the use of thiosemicarbazide. This method proceeds through an initial acylation followed by a cyclodehydration step.

Conceptual Workflow:

Figure 3: N-Alkylation and Deprotection for Ethylamine Side Chain Introduction.

Experimental Protocol: Synthesis of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine

  • Step 1: N-Alkylation. To a solution of 3,5-dimethyl-1,2,4-triazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate. The mixture is stirred for a short period to form the triazolide anion. Then, N-(2-bromoethyl)phthalimide is added, and the reaction mixture is heated. The reaction progress is monitored by TLC. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the N-protected intermediate.

  • Step 2: Deprotection. The N-[2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethyl]phthalimide is dissolved in ethanol, and hydrazine hydrate is added. The mixture is heated to reflux. The formation of a precipitate (phthalhydrazide) indicates the progress of the deprotection. After cooling, the precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The residue is then taken up in an acidic solution (e.g., HCl) and washed with an organic solvent to remove any remaining impurities. The aqueous layer is then basified, and the final product, 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine, is extracted.

Table 1: Summary of Reaction Conditions and Yields

StepReagentsSolventBaseTemperatureTypical Yield
N-Alkylation 3,5-Dimethyl-1,2,4-triazole, N-(2-bromoethyl)phthalimideDMFK₂CO₃80-100 °C70-85%
Deprotection N-[2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethyl]phthalimide, Hydrazine hydrateEthanol-Reflux85-95%
B. Factors Influencing Regioselectivity

The alkylation of unsymmetrical 1,2,4-triazoles can lead to a mixture of N1 and N4 isomers. The regiochemical outcome is influenced by several factors:

  • Steric Hindrance: The substituents on the triazole ring can sterically hinder the approach of the alkylating agent to certain nitrogen atoms. In the case of 3,5-dimethyl-1,2,4-triazole, the methyl groups at positions 3 and 5 can influence the accessibility of the adjacent nitrogen atoms.

  • Electronic Effects: The electronic nature of the substituents can affect the nucleophilicity of the different nitrogen atoms.

  • Reaction Conditions: The choice of solvent, base, and temperature can also play a significant role in directing the alkylation to a specific nitrogen.

For 3,5-dimethyl-1,2,4-triazole, alkylation generally favors the N1 position due to a combination of steric and electronic factors, but the formation of the N4 isomer is also possible. Careful optimization of reaction conditions and purification are essential to obtain the desired N1-substituted product in high purity.

III. Derivatization of the Ethylamine Moiety

The primary amine of 2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethylamine serves as a versatile handle for further functionalization. This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies in drug discovery. Common derivatization reactions include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations follow standard organic chemistry protocols and open up a vast chemical space for exploration.

IV. Conclusion and Future Perspectives

The synthesis of 2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethylamine derivatives is a well-established yet adaptable process. The modular nature of the synthesis, involving the initial formation of the triazole core followed by N-alkylation and subsequent derivatization, provides a powerful platform for the generation of novel chemical entities. As our understanding of the biological roles of triazole-containing compounds continues to grow, the development of efficient and selective synthetic methodologies will remain a critical endeavor for the medicinal chemistry community. The strategies outlined in this guide provide a solid foundation for researchers and scientists engaged in the design and synthesis of next-generation triazole-based therapeutics.

References

  • Current research work is focused on incorporation of thiosemicarbazide, triazole in one framework and observed for antifungal, antibacterial and anthelmintic activities. Derivatives of 1,2,4-triazole-3-thiol are synthesized with thiosemicarbazide and semicarbazide as a starting material. Thiosemicarbazide are subjected to intermolecular cyclization in alkaline medium followed by acidification to give 1,2,4-triazole-3-thiol. Equimolar mixture of thiosemicarbazide and different consecutive acids

A Deep Dive into the Spectroscopic Analysis of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to this in-depth technical guide on the spectroscopic analysis of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine. This molecule, with its 1,2,4-triazole core, is of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a privileged structure known to impart a wide range of biological activities. A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its behavior in various chemical and biological systems.

This guide is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple listing of techniques to provide a cohesive narrative that explains the "why" behind experimental choices. We will delve into the core spectroscopic techniques for the characterization of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section will detail not only the expected spectral features but also the underlying principles and practical considerations for acquiring high-quality data.

While direct experimental spectra for 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine are not widely published, this guide synthesizes expected spectral data based on the well-established spectroscopic behavior of structurally related 1,2,4-triazole and ethylamine derivatives.[1][2][3][4] This predictive approach provides a robust framework for researchers working with this and similar molecules.

The molecular structure of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine, with the systematic numbering used in this guide, is presented below.

Caption: Molecular structure of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[5] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom in the molecule.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Rationale for Experimental Choices: In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its electronic environment. The integration of the signal reveals the number of protons, and the splitting pattern (multiplicity) provides information about neighboring protons. For 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine, we expect distinct signals for the triazole methyl groups, the ethyl bridge, and the primary amine.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.3 - 2.5Singlet6HC6-H₃, C7-H₃The two methyl groups on the triazole ring are chemically equivalent and will appear as a single, unsplit signal. Their proximity to the electron-withdrawing triazole ring will shift them downfield compared to typical alkyl protons.
~3.0 - 3.2Triplet2HC9-H₂These protons are adjacent to the electron-withdrawing amine group and will be shifted downfield. They are split into a triplet by the two neighboring protons on C8.
~4.1 - 4.3Triplet2HC8-H₂These protons are directly attached to the nitrogen of the triazole ring, a strongly electron-withdrawing environment, leading to a significant downfield shift. They are split into a triplet by the two neighboring protons on C9.
~1.5 - 2.5Broad Singlet2HN10-H₂The chemical shift of amine protons can be highly variable and concentration-dependent. They often appear as a broad singlet and may exchange with D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6][7] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow down the exchange of amine protons, sometimes allowing for the observation of their coupling.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.[7]

    • Temperature: Maintain a constant temperature, typically 298 K.

    • Parameters:

      • Pulse sequence: Standard single-pulse sequence.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 8-16, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak.[6]

B. ¹³C NMR Spectroscopy: The Carbon Skeleton

Rationale for Experimental Choices: ¹³C NMR provides a map of the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)AssignmentRationale
~10 - 15C6, C7The methyl carbons of the triazole ring will appear in the typical aliphatic region.
~40 - 45C9The carbon of the ethyl bridge adjacent to the amine group will be shifted downfield due to the electronegativity of the nitrogen.
~50 - 55C8The carbon of the ethyl bridge directly attached to the triazole nitrogen will experience a more significant downfield shift.
~150 - 160C3, C5The two carbons within the triazole ring are in a highly electron-deficient environment and will appear far downfield.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup:

    • Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer.[7]

    • Parameters:

      • Pulse sequence: Standard proton-decoupled pulse sequence.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 128 or more, as the natural abundance of ¹³C is low.

  • Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the solvent peak.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

Rationale for Experimental Choices: FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.[5] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Predicted FT-IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3200Medium, BroadN-H StretchPrimary Amine (-NH₂)
3150 - 3050Medium to WeakC-H StretchAromatic (Triazole Ring)
2980 - 2850MediumC-H StretchAliphatic (Ethyl and Methyl)
1650 - 1580Medium to StrongN-H BendPrimary Amine (-NH₂)
1580 - 1400Medium to StrongC=N and N=N StretchTriazole Ring
1470 - 1430MediumC-H BendAliphatic (CH₂)
1380 - 1365MediumC-H BendAliphatic (CH₃)
1250 - 1020Medium to StrongC-N StretchAmine and Triazole

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[8]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Rationale for Experimental Choices: Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.[9] Electron Impact (EI) ionization is a common technique that leads to extensive fragmentation, providing a "fingerprint" of the molecule.

Predicted Mass Spectrometry Data (Electron Impact):

m/zProposed FragmentRationale for Fragmentation
140[M]⁺Molecular ion peak. The presence of an even number of nitrogen atoms results in an even molecular weight.
125[M - CH₃]⁺Loss of a methyl group from the triazole ring.
96[C₄H₆N₃]⁺Cleavage of the ethylamine side chain.
82[C₃H₄N₃]⁺Further fragmentation of the triazole ring.
44[C₂H₆N]⁺Alpha-cleavage of the ethylamine side chain, a common fragmentation pathway for amines.[10]
30[CH₄N]⁺A characteristic fragment for primary amines.[10]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Utilize Electron Impact (EI) ionization at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-200).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions.

Fragmentation Pathway Diagram:

Fragmentation M [M]⁺˙ m/z = 140 F1 [M - CH₃]⁺ m/z = 125 M->F1 - •CH₃ F2 [C₄H₆N₃]⁺ m/z = 96 M->F2 - C₂H₄N• F3 [C₂H₆N]⁺ m/z = 44 M->F3 α-cleavage F4 [CH₄N]⁺ m/z = 30 F3->F4 - CH₂

Caption: Proposed key fragmentation pathways for 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine under electron impact.

IV. Integrated Spectroscopic Analysis Workflow

A robust structural confirmation is achieved by integrating the data from all three spectroscopic techniques. The following workflow illustrates this synergistic approach:

Workflow start Sample of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine ms Mass Spectrometry start->ms ir FT-IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr mw_formula Determine Molecular Weight and Elemental Formula ms->mw_formula func_groups Identify Functional Groups (-NH₂, C-H, C=N, N=N) ir->func_groups structure Elucidate C-H Framework and Connectivity nmr->structure confirm Confirmed Structure mw_formula->confirm func_groups->confirm structure->confirm

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

Conclusion

The spectroscopic characterization of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine is a critical step in its utilization for research and development. This guide has provided a comprehensive, albeit predictive, overview of the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. By understanding the principles behind these techniques and following the outlined protocols, researchers can confidently identify and characterize this important molecule. The synergy of these analytical methods provides a self-validating system, ensuring the scientific integrity of any subsequent studies.

References

  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. (2025). Vertex AI Search.
  • Table 3 1 H NMR spectral data of some of the prepared compounds. - ResearchGate. (n.d.).
  • Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][2][6]triazole-6(5H)-ones as Possible Anticancer Agents - PMC. (n.d.). PubMed Central.

  • 1H and 13C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry.
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Medicinal and Chemical Sciences.
  • Synthesis and Screening of New[1][6][11]Oxadiazole,[1][2][6]Triazole, and[1][2][6]Triazolo[4,3-b][1][2][6]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). National Institutes of Health.

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (n.d.). MDPI.
  • FT-IR spectra of control and treated 1,2,4-triazole. - ResearchGate. (n.d.).
  • Spectroscopy, Organic, Analysis | Britannica. (2025). Britannica.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Hindawi.
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem. (2025).
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Royal Society of Chemistry.
  • Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. (2008). TÜBİTAK Academic Journals.
  • [2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine hydrochloride. (n.d.). Amerigo Scientific.
  • Mass Spectrometry - Fragmentation P

Sources

An In-Depth Technical Guide to the Crystal Structure of 3,5-Dimethyl-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: As a Senior Application Scientist, it is imperative to begin with a statement on the availability of data. Extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database, did not yield a publicly available crystal structure for the specific compound 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine.[1][2] Therefore, this guide has been expertly curated to provide an in-depth technical overview of the crystallographic features of closely related 3,5-dimethyl-1,2,4-triazole derivatives. The principles of synthesis, characterization, and intermolecular interactions discussed herein are directly applicable and provide a robust framework for understanding the solid-state behavior of this important class of molecules.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that serves as a cornerstone in medicinal chemistry and materials science.[3] Its derivatives are known to exhibit a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[3] The specific substitution pattern, such as the 3,5-dimethyl configuration, significantly influences the molecule's electronic properties, steric profile, and, consequently, its biological and physical characteristics. The addition of an ethylamine substituent introduces a flexible side chain with a primary amine, a key functional group for forming salts, engaging in hydrogen bonding, and serving as a synthetic handle for further molecular elaboration.[4][5]

Understanding the three-dimensional arrangement of atoms in the solid state, or the crystal structure, is paramount for several reasons:

  • Structure-Activity Relationship (SAR): The precise geometry of a molecule dictates how it interacts with biological targets.

  • Polymorphism: Different crystal packing arrangements (polymorphs) of the same compound can have drastically different physical properties, including solubility and bioavailability, which are critical in drug development.

  • Rational Drug Design: Knowledge of intermolecular interactions provides a roadmap for designing new molecules with improved properties.[6]

This guide will delve into the synthesis, spectroscopic characterization, and the nuanced details of the crystal structures of compounds analogous to 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine, providing a comprehensive understanding of this molecular scaffold.

Synthesis and Crystallization of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives is a well-established field in organic chemistry. A common and effective method involves the cyclization of amidrazones, which can be formed from the reaction of hydrazides with nitriles or imidates.[4] The general synthetic approach allows for a high degree of modularity, enabling the introduction of various substituents on the triazole ring and its appended side chains.

General Synthetic Protocol

A representative synthetic route to substituted 1,2,4-triazoles is outlined below. This multi-step process is often high-yielding and amenable to parallel synthesis for the creation of compound libraries.[7]

Synthesis_Workflow General Synthesis Workflow for 1,2,4-Triazole Derivatives cluster_start Starting Materials cluster_reaction1 Amidrazone Formation cluster_reaction2 Cyclization cluster_modification Side Chain Modification (Optional) A Hydrazide C Amidrazone Intermediate A->C B Nitrile or Imidate B->C D 1,2,4-Triazole Core C->D Heat or Acid/Base Catalysis E Functionalized Triazole D->E Alkylation, Amination, etc.

Caption: General workflow for the synthesis of substituted 1,2,4-triazoles.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for crystal structure determination. This is often an empirical process, but a systematic approach can significantly increase the likelihood of success.

Step-by-Step Crystallization Protocol:

  • Purification: The compound must be of high purity (>98%). This is typically achieved by column chromatography or recrystallization.

  • Solvent Selection: A solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility. Ideal solvents for crystal growth are those in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration of the compound, leading to nucleation and crystal growth.

  • Vapor Diffusion: This technique involves dissolving the compound in a good solvent and placing it in a sealed container with a poor solvent (an "anti-solvent") in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution of the compound reduces its solubility, promoting crystallization.

  • Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

For many triazole derivatives, solvents such as ethanol, methanol, dimethylformamide (DMF), and their mixtures with water are often successful for obtaining X-ray quality crystals.[8]

Spectroscopic Characterization

Prior to crystallographic analysis, it is essential to characterize the synthesized compound using various spectroscopic techniques to confirm its chemical identity and purity.

Technique Observed Features for 1,2,4-Triazole Derivatives
¹H NMR - Signals for the methyl groups on the triazole ring typically appear as singlets in the range of δ 2.0-2.5 ppm. - The protons of the ethylamine side chain will show characteristic multiplets. - Aromatic protons, if present, will appear in the δ 7.0-8.5 ppm region.[9]
¹³C NMR - The carbon atoms of the triazole ring typically resonate in the δ 140-160 ppm range. - Signals for the methyl carbons are found in the upfield region. - The carbons of the ethylamine side chain will have distinct chemical shifts.[9]
FT-IR - C=N stretching vibrations of the triazole ring are typically observed in the 1600-1650 cm⁻¹ region. - N-H stretching of the amine group will appear as a broad signal around 3300-3500 cm⁻¹. - C-H stretching vibrations from the alkyl groups are seen around 2850-3000 cm⁻¹.[10]
Mass Spectrometry - The molecular ion peak (M⁺ or [M+H]⁺) will correspond to the molecular weight of the compound.

Crystal Structure Analysis

While the specific crystal structure of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine is not available, we can infer key structural features from published data on analogous compounds. For instance, the crystal structure of 3,5-diamino-1,2,4-triazole monohydrate provides valuable insights into the geometry and intermolecular interactions of the 1,2,4-triazole ring.[7]

Molecular Geometry

The 1,2,4-triazole ring is an aromatic, planar system. The bond lengths and angles within the ring are consistent with its heterocyclic aromatic nature. For example, in 3,5-diamino-1,2,4-triazole, the N-N bond is approximately 1.39 Å, while the C-N bonds range from 1.32 to 1.38 Å. The exocyclic C-C and C-N bonds of the substituents will exhibit standard single bond lengths.

Intermolecular Interactions and Crystal Packing

The crystal packing of triazole derivatives is predominantly governed by a network of intermolecular interactions, with hydrogen bonding playing a crucial role, especially in the presence of amine groups.

Intermolecular_Interactions Key Intermolecular Interactions in Triazole Crystals A N-H...N Hydrogen Bonds B N-H...O Hydrogen Bonds (with water/solvents) A->B Primary Interactions C C-H...π Interactions B->C Secondary Interactions D π-π Stacking C->D Contribute to Packing E van der Waals Forces D->E Overall Stability

Caption: Hierarchy of intermolecular forces governing crystal packing.

  • Hydrogen Bonding: The primary amine of the ethylamine side chain is an excellent hydrogen bond donor, while the nitrogen atoms of the triazole ring are effective hydrogen bond acceptors. This leads to the formation of robust hydrogen bonding networks, such as chains or sheets, which are fundamental to the crystal packing. In hydrated crystals, water molecules can act as bridges, connecting different molecules through hydrogen bonds.[7]

  • π-π Stacking: The aromatic triazole rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions, although weaker than hydrogen bonds, contribute significantly to the overall stability of the crystal lattice.

  • C-H...π Interactions: The methyl and ethyl groups can participate in weaker C-H...π interactions with the aromatic triazole rings of neighboring molecules.[6]

  • van der Waals Forces: These non-specific interactions are present between all atoms and contribute to the overall cohesive energy of the crystal.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions. For 3,5-diamino-1,2,4-triazole monohydrate, this analysis revealed that H...O contacts, due to the presence of water, are significant.[7]

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis, characterization, and crystallographic features of 3,5-dimethyl-1,2,4-triazole derivatives, using available data for closely related compounds as a foundation. The principles discussed herein offer a robust framework for understanding the solid-state properties of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine.

The determination of the actual crystal structure of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine remains a key objective for future research. Such a study would provide definitive data on its molecular geometry and crystal packing, enabling a more precise understanding of its structure-property relationships. Furthermore, co-crystallization studies with pharmaceutically acceptable acids could lead to the discovery of new solid forms with enhanced physicochemical properties.

References

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022).
  • The Largest Curated Crystal Structure D
  • Crystallography Open Database: Search results.
  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (2023). MDPI.
  • N-(2-butoxyethyl)-2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanamine | C12H24N4O | CID 62566097. PubChem.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022).
  • Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydr
  • Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydr
  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (2022). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2020). Royal Society of Chemistry.
  • One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. (2021). NIH.
  • 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine. PubChem.
  • Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. (2021). European Journal of Chemistry.
  • 2-(1h-1,2,3-triazol-1-yl)ethanamine. PubChemLite.
  • (PDF) N-[4-(Dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine. (2012).
  • X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. (2021). European Journal of Chemistry.
  • (PDF) Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. (2025).
  • Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. (2021). PMC - NIH.

Sources

An In-depth Technical Guide to the Solubility of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Novel Triazole Derivative

In the realm of drug discovery and development, understanding the physicochemical properties of a molecule is paramount. Among these, solubility stands as a critical gatekeeper, influencing everything from synthetic route design and formulation to bioavailability and therapeutic efficacy. This guide focuses on a promising yet under-characterized molecule: 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine. While specific experimental solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for approaching its solubility.

By synthesizing established principles of organic chemistry, leveraging data from analogous triazole structures, and outlining robust experimental methodologies, this document serves as an in-depth technical resource. Our objective is to empower researchers with the foundational knowledge and practical tools necessary to predict, determine, and modulate the solubility of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine, thereby accelerating its journey from the laboratory to potential therapeutic applications.

Molecular Structure and its Physicochemical Implications

The solubility of a compound is intrinsically linked to its molecular structure. Let us dissect the key features of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine and their anticipated influence on its behavior in various organic solvents.

  • The 1,2,4-Triazole Core: The triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is polar and capable of acting as a hydrogen bond acceptor at the pyridine-type nitrogens. The parent 1H-1,2,4-triazole is known to be soluble in water and polar organic solvents like ethanol and methanol.[1][2] The presence of this ring in our target molecule suggests a predisposition for solubility in polar environments.

  • Dimethyl Substitution: The two methyl groups at the 3 and 5 positions of the triazole ring introduce a degree of lipophilicity. While not overwhelmingly large, these nonpolar appendages will slightly increase the compound's affinity for less polar organic solvents compared to the unsubstituted parent triazole.

  • Ethylamine Side Chain: The ethylamine group (-CH2CH2NH2) is a significant contributor to the molecule's overall polarity and reactivity. The primary amine is a hydrogen bond donor and acceptor, and it also imparts basicity to the molecule. This functionality will enhance solubility in protic solvents and opens up the possibility of salt formation with acids to dramatically increase aqueous solubility, a common strategy for poorly soluble basic compounds.[3]

The interplay of these structural features suggests that 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine will exhibit a nuanced solubility profile, likely favoring polar protic and aprotic solvents while maintaining some solubility in solvents of intermediate polarity.

Theoretical Framework: Predicting Solubility

The age-old axiom of "like dissolves like" provides a foundational, albeit simplistic, framework for predicting solubility.[4] A more sophisticated approach involves considering the various intermolecular forces at play between the solute (2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine) and the solvent.

Key Intermolecular Interactions:
  • Hydrogen Bonding: The primary amine and the triazole nitrogens can participate in hydrogen bonding with protic solvents (e.g., alcohols, water) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF). This is expected to be a dominant factor in its solubility in polar solvents.

  • Dipole-Dipole Interactions: The polar nature of the triazole ring and the C-N bonds will lead to dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: These non-specific forces will be present in all solvent-solute interactions but will be the primary driver of solubility in nonpolar solvents (e.g., hexane, toluene). The dimethyl groups and the ethyl portion of the side chain contribute to these interactions.

The logical relationship for predicting solubility based on these interactions can be visualized as follows:

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine Polarity High Polarity (Triazole, Amine) H_Bonding H-Bond Donor/Acceptor Lipophilicity Moderate Lipophilicity (Dimethyl, Ethyl) Solvent Organic Solvent Solvent_Polarity Solvent Polarity Solvent_H_Bonding H-Bonding Capacity Solubility Solubility Prediction Polarity->Solubility Favors Polar Solvents H_Bonding->Solubility Favors Protic/Polar Aprotic Solvents Lipophilicity->Solubility Favors Less Polar Solvents Solvent_Polarity->Solubility Matching Polarity Increases Solubility Solvent_H_Bonding->Solubility Matching H-Bonding Increases Solubility

Caption: Logical flow for predicting solubility.

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, we can forecast the qualitative solubility of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine across a spectrum of common organic solvents. This table serves as a preliminary guide for solvent selection in synthesis, purification, and formulation.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with the amine and triazole moieties. The polarity of these solvents closely matches that of the solute.[1]
WaterModerate to HighThe presence of multiple polar functional groups suggests good water solubility. The basic amine group can be protonated to form a highly soluble salt.[2][3]
Polar Aprotic DMSO, DMFHighThese solvents are strong hydrogen bond acceptors and have high polarity, facilitating the dissolution of the polar solute. Useful for overcoming low solubility in other solvents.[3]
AcetonitrileModerateA polar aprotic solvent, but with a weaker hydrogen bond accepting capability compared to DMSO or DMF.
Intermediate Polarity Dichloromethane (DCM)Low to ModerateThe moderate polarity of DCM may allow for some dissolution, but the lack of hydrogen bonding will limit its capacity.
Ethyl AcetateLowWhile having some polar character, ethyl acetate is a weaker solvent for highly polar, hydrogen-bonding solutes.
Nonpolar Toluene, HexaneVery Low / InsolubleThe significant mismatch in polarity and the inability of these solvents to engage in hydrogen bonding will likely result in very poor solubility.[3]

Experimental Determination of Solubility: A Validated Protocol

While predictions are valuable, empirical determination of solubility is essential for accurate and reproducible scientific work. The following section outlines a robust, step-by-step protocol for quantifying the solubility of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine.

Materials and Equipment
  • 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining solubility.

G start Start step1 Prepare Supersaturated Solution (Add excess solute to solvent) start->step1 step2 Equilibrate (Stir at constant temperature) step1->step2 step3 Separate Solid and Liquid Phases (Centrifugation/Filtration) step2->step3 step4 Prepare Sample for Analysis (Dilute supernatant) step3->step4 step5 Quantify Solute Concentration (HPLC Analysis) step4->step5 step6 Calculate Solubility step5->step6 end End step6->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully centrifuge the vial to ensure complete separation of the solid and liquid phases. Alternatively, filter the solution using a syringe filter compatible with the solvent. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

  • Sample Preparation and Analysis:

    • Withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of a suitable solvent (usually the mobile phase of the HPLC) to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved solute. A pre-validated calibration curve for 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original undiluted supernatant, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Self-Validating System and Best Practices

To ensure the trustworthiness of the obtained solubility data, the following practices are recommended:

  • Equilibrium Confirmation: As mentioned, perform kinetic studies to confirm that the system has reached equilibrium.

  • Temperature Control: Maintain strict temperature control throughout the experiment, as solubility is highly temperature-dependent.[1][5]

  • Purity of Materials: Use a well-characterized, pure sample of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine and high-purity solvents. Impurities can significantly affect solubility.

  • Replicates: Perform each solubility determination in triplicate to assess the reproducibility of the results.

  • Solid-State Characterization: Analyze the solid phase before and after the solubility experiment (e.g., by XRPD) to ensure that no phase transformation or solvate formation has occurred during equilibration.

Practical Implications and Strategies for Solubility Enhancement

The solubility of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine in various organic solvents has direct consequences for its practical application in research and development.

  • Synthetic Chemistry: Knowledge of solubility is crucial for selecting appropriate solvents for reactions, work-up procedures, and purification by crystallization or chromatography. For instance, a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature would be ideal for recrystallization.

  • Pharmaceutical Formulation: In drug development, poor aqueous solubility is a major hurdle. The basic nature of the ethylamine side chain offers a clear strategy for enhancing solubility in aqueous media: salt formation .[3] By reacting the compound with a pharmaceutically acceptable acid (e.g., HCl, tartaric acid), a more polar and water-soluble salt can be formed.

  • Analytical Chemistry: The choice of solvent for preparing stock solutions and analytical samples is dictated by the compound's solubility. Using a solvent in which the compound has high solubility ensures complete dissolution and accurate concentration measurements.

For challenging cases where solubility remains low even in polar organic solvents, anti-solvent crystallization can be a valuable purification technique.[3] This involves dissolving the compound in a small amount of a "good" solvent (e.g., DMSO) and then slowly adding an "anti-solvent" in which the compound is insoluble (e.g., water or an ether) to induce crystallization.[3]

Conclusion

While direct, quantitative solubility data for 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine is not yet widely available, a thorough understanding of its molecular structure and the fundamental principles of solubility allows for robust predictions and the design of effective experimental protocols. The presence of a polar triazole ring and a basic ethylamine side chain suggests a favorable solubility profile in polar protic and aprotic organic solvents. For practical applications, particularly in pharmaceutical development, leveraging the basicity of the molecule to form salts is a highly promising strategy for overcoming any potential solubility limitations. The experimental framework provided in this guide offers a reliable pathway for researchers to generate the precise solubility data needed to advance their work with this intriguing molecule.

References

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

  • Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. OUCI. [Link]

  • PubMed. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed. [Link]

  • Pal, T., & Chakraborty, S. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

  • Solubility of Things. (n.d.). 1,2,4-Triazole. Solubility of Things. [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. ResearchGate. [Link]

  • Sravani, G., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 864332. [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry and Biochemistry. [Link]

Sources

thermal stability of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine, a heterocyclic compound of interest in pharmaceutical and materials science. The document elucidates the fundamental principles governing the thermal behavior of 1,2,4-triazole derivatives and details the experimental methodologies for assessing thermal stability, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). By synthesizing theoretical insights with established analytical protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the characterization and handling of this and related compounds.

Introduction: The Significance of Thermal Stability in Triazole Derivatives

The 1,2,4-triazole moiety is a cornerstone in the development of a wide array of biologically active compounds and energetic materials.[1][2] The thermal stability of these molecules is a critical parameter, dictating their shelf-life, processing conditions, and safety profile. For drug development professionals, understanding the thermal decomposition pathways and energetic potential is paramount for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). In materials science, the controlled decomposition of triazole-based compounds can be harnessed for applications such as gas generators.[3][4]

This guide focuses on 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine, a molecule featuring a stable 1,2,4-triazole ring substituted with two methyl groups and an ethylamine side chain. The presence of the amino group and the overall nitrogen-rich structure suggests that a thorough evaluation of its thermal behavior is warranted.[1][2] The 1,2,4-triazole ring is generally more stable than its 1,2,3-triazole isomer due to a higher energy barrier for its primary decomposition pathway.[5] However, substituents can significantly influence this stability.[1][2]

Theoretical Underpinnings of 1,2,4-Triazole Decomposition

The thermal decomposition of 1,2,4-triazole derivatives is a complex process involving multiple potential pathways. Theoretical studies suggest that the initial steps of decomposition are crucial in determining the overall stability. For the unsubstituted 1,2,4-triazole, a hydrogen transfer is considered a primary decomposition path.[5] However, for substituted triazoles, the nature of the substituents dictates the most likely decomposition routes.

For 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine, several decomposition initiation sites can be postulated:

  • Side-Chain Fission: Cleavage of the C-C or C-N bonds in the ethylamine side chain.

  • Ring Opening: Scission of the N-N or C-N bonds within the triazole ring.

  • Intramolecular Rearrangement: Hydrogen transfer from the ethylamine group to the triazole ring, potentially initiating a more complex decomposition cascade.

The presence of methyl groups on the triazole ring is generally expected to increase thermal stability through inductive effects, while the ethylamine group may offer additional reaction pathways.[6]

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive understanding of the thermal stability of a compound. This typically involves a combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and, for a more in-depth safety assessment, Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It provides quantitative information about decomposition temperatures, the presence of intermediates, and the composition of the final residue.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into an alumina crucible.

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[2]

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[8]

  • Data Analysis: Plot the percentage of mass loss against temperature. The onset temperature of decomposition is determined from the resulting TGA curve.[9]

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample load Load into Alumina Crucible weigh->load place Place Crucible in Furnace load->place purge Purge with Nitrogen (20-50 mL/min) place->purge heat Heat at 10 °C/min to 600 °C purge->heat plot Plot Mass Loss vs. Temperature heat->plot determine Determine Onset Decomposition Temperature plot->determine

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It provides information on melting points, phase transitions, and the enthalpy of decomposition (ΔHd), indicating the energetic potential of the compound.

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.[11]

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Atmosphere: Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting and decomposition events observed in TGA.

  • Data Analysis: Plot the heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks. The area under the decomposition peak is integrated to determine the enthalpy of decomposition.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument cluster_analysis Data Analysis weigh Weigh 1-5 mg of Sample seal Seal in Aluminum Pan weigh->seal place Place Sample & Reference Pans in Cell seal->place purge Purge with Nitrogen (20-50 mL/min) place->purge heat Heat at 10 °C/min purge->heat plot Plot Heat Flow vs. Temperature heat->plot analyze Identify Melting & Decomposition Peaks plot->analyze integrate Integrate Decomposition Peak for ΔH_d analyze->integrate

DSC Experimental Workflow
Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample during an exothermic reaction.[12][13] It is a critical tool for assessing thermal hazards, as it simulates a worst-case scenario of a runaway reaction.[14]

  • Sample Preparation: A known amount of the sample is placed in a robust, sealed container (a "bomb").

  • Instrument Setup: The bomb is placed within the ARC's calorimeter jacket.

  • Heat-Wait-Seek Mode: The instrument heats the sample in small steps, waiting at each step to detect any self-heating. Once an exothermic reaction is detected (a self-heating rate above a certain threshold, e.g., 0.02 °C/min), the instrument switches to an adiabatic mode.

  • Adiabatic Tracking: The calorimeter jacket temperature is maintained at the same temperature as the sample, preventing heat loss to the surroundings. The temperature and pressure of the sample are recorded as the reaction proceeds.

  • Data Analysis: The data is used to determine the onset temperature of the runaway reaction, the time to maximum rate (TMR), and the adiabatic temperature rise.

ARC_Workflow prep Sample Preparation Place sample in sealed 'bomb' setup Instrument Setup Place bomb in calorimeter prep->setup hws Heat-Wait-Seek Mode Stepwise heating to detect exotherm setup->hws detect detect hws->detect detect->hws No adiabatic Adiabatic Tracking Calorimeter matches sample temperature detect->adiabatic Yes record Record Temperature & Pressure vs. Time adiabatic->record analysis Data Analysis Determine Onset, TMR, Adiabatic Temperature Rise record->analysis

ARC Experimental Workflow

Expected Thermal Behavior and Data Interpretation

While specific experimental data for 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine is not available in the public domain, an expected thermal profile can be projected based on the behavior of similar triazole derivatives.[6]

ParameterExpected ValueAnalytical TechniqueSignificance
Melting Point (Tm) 120 - 150 °CDSCIndicates the transition from solid to liquid phase.
Onset Decomposition Temperature (Td,onset) 200 - 250 °CTGA/DSCThe temperature at which significant decomposition begins.
Enthalpy of Decomposition (ΔHd) 1500 - 2500 J/gDSCA measure of the energy released during decomposition.
Mass Loss >95%TGAIndicates nearly complete decomposition to volatile products.
ARC Onset Temperature 180 - 220 °CARCThe temperature at which a self-accelerating reaction begins under adiabatic conditions.

Data Interpretation:

  • A sharp, single-step mass loss in the TGA thermogram would suggest a clean and rapid decomposition process.

  • A broad decomposition peak in the DSC thermogram could indicate multiple, overlapping decomposition reactions.

  • A significant exotherm in the DSC, coupled with a low onset temperature in ARC, would classify the material as having a high thermal hazard potential.

Plausible Decomposition Pathway

Based on the general principles of triazole decomposition, a plausible pathway for 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine is initiated by the homolytic cleavage of the N-N bond in the triazole ring, which is often the weakest bond. This is followed by a series of radical reactions leading to the formation of stable, low molecular weight gaseous products such as nitrogen (N2), hydrogen cyanide (HCN), and ammonia (NH3), as well as various hydrocarbon fragments.[2]

Decomposition_Pathway start 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine intermediate1 Initial Ring Opening (N-N Cleavage) start->intermediate1 Heat intermediate2 Radical Intermediates intermediate1->intermediate2 Fragmentation products Gaseous Products (N₂, HCN, NH₃, etc.) intermediate2->products Radical Reactions

Plausible Thermal Decomposition Pathway

Conclusion and Recommendations

The thermal stability of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine is a critical parameter that must be thoroughly investigated to ensure its safe handling, storage, and application. This guide outlines the essential theoretical considerations and experimental protocols for a comprehensive thermal hazard assessment. It is strongly recommended that a combination of TGA, DSC, and ARC be employed to fully characterize the thermal behavior of this and related triazole derivatives. The data obtained from these analyses will provide the necessary insights for developing safe manufacturing processes and for predicting the long-term stability of products containing this compound.

References

  • Li, Y., et al. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A. Available at: [Link]

  • Venugopal, S., et al. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Advances. Available at: [Link]

  • Venugopal, S., et al. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. Available at: [Link]

  • Jogel, A., et al. (2015). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Purdue University. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Available at: [Link]

  • Thermal Hazard Technology. Accelerating Rate Calorimeter. Available at: [Link]

  • Hars, N., & Le, D. (2014). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions. Available at: [Link]

  • EPFL. Protocol Thermogravimetric Analysis (TGA). Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]

  • Klapötke, T. M., & Sabate, C. M. (2008). Thermal analysis of the extremely Nitrogen-Rich Solids BTT and DAAT. ResearchGate. Available at: [Link]

  • ResearchGate. Thermogravimetric analysis and (c, d) DSC thermograms of triazole-containing brush polymers. Available at: [Link]

  • De Lazaro, S. R., et al. (2016). Thermal decomposition properties of 1,2,4-triazole-3-one and guanidine nitrate mixtures. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • NIST. Ethylamine. NIST WebBook. Available at: [Link]

  • TA Instruments. Differential Scanning Calorimetry (DSC). Available at: [Link]

  • TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]

  • Slanina, Z., et al. (2017). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules. Available at: [Link]

  • Microbioz India. (2024). Mastering the Art of Interpreting Thermogravimetric Analysis Data. Available at: [Link]

  • PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]

  • NETZSCH Analyzing & Testing. Accelerating Rate Calorimeter (ARC). Available at: [Link]

  • Belmont Scientific. Accelerating Rate Calorimeter (ARC). Available at: [Link]

  • Scribd. Interpreting TGA Curves. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 1,2,4-Triazole. Available at: [Link]

  • PubMed. Crystal structure, thermal properties and detonation characterization of bis(5-amino-1,2,4-triazol-4-ium-3-yl)methane dinitrate. Available at: [Link]

  • ResearchGate. Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Available at: [Link]

  • XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis. Available at: [Link]

  • University of Washington. Procedures for operation of the TA Instruments DSC. Available at: [Link]

  • PubMed. Differential scanning calorimetric studies on the effect of ammonium and tetraalkylammonium halides on the stability of lysozyme. Available at: [Link]

  • ResearchGate. Interpreting TGA curves. Available at: [Link]

  • ResearchGate. Experimental Study on Decomposition and Evaporation Characteristics of N,N,N′,N′-Tetramethylethylenediamine and 1,2,4-Triazole. Available at: [Link]

  • Taylor & Francis Online. Theoretical study on mechanism of decomposition reaction of 1,2,4-triazole derivatives. Available at: [Link]

  • Wikipedia. Ethylamine. Available at: [Link]

  • Kennesaw State University. Differential Scanning Calorimetry Standard Operating Procedure. Available at: [Link]

  • ILO and WHO. ICSC 0203 - TRIETHYLAMINE. Available at: [Link]

  • ResearchGate. LAB MANUAL THERMO-GRAVIMETRIC ANALYSIS. Available at: [Link]

  • University of Washington. Operating Procedures: TA Instruments TGA. Available at: [Link]

  • ACS Publications. Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available at: [Link]

  • Duke Kunshan University. Differential Scanning Calorimetry (DSC). Available at: [Link]

  • ResearchGate. Differential scanning calorimetric examination of melamine–formaldehyde microcapsules containing decane. Available at: [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]

  • Airgas. SAFETY DATA SHEET - Dimethylamine. Available at: [Link]

  • Prager Elektronik. Accelerating Rate Calorimetry. Available at: [Link]

  • OSTI.gov. Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole. Available at: [Link]

Sources

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course for a Novel Triazole Derivative

The landscape of contemporary drug discovery is rich with molecular scaffolds that serve as foundational blueprints for therapeutic innovation. Among these, the 1,2,4-triazole nucleus is a recurring motif, celebrated for its metabolic stability and versatile bio-isosteric properties that facilitate interactions with a wide array of biological targets.[1] This guide focuses on a specific, yet under-explored molecule: 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine. In the absence of direct pharmacological data for this compound, this document serves as a strategic roadmap for its preclinical evaluation. By leveraging structure-activity relationships (SAR) from analogous compounds, we will delineate a rational, multi-pronged approach to unearthing its therapeutic potential. The core of our investigation is built on the hypothesis that the ethylamine side chain, a common pharmacophore in aminergic ligands, combined with the 1,2,4-triazole core, predisposes this molecule to interact with key players in neurotransmission.

Our exploration will be anchored in a series of robust, validated in vitro assays designed to systematically probe the compound's affinity and functional activity at several high-value target classes: aminergic G-protein coupled receptors (GPCRs) and monoamine oxidase (MAO) enzymes. This guide is structured to not only provide detailed experimental protocols but to also instill a deep understanding of the scientific rationale that underpins each step of the investigative journey.

Chapter 1: The Aminergic GPCR Frontier: Probing Dopamine and Serotonin Receptor Interactions

The ethylamine moiety present in our lead compound is a classic structural alert for affinity towards receptors of monoamine neurotransmitters such as dopamine and serotonin. Numerous 1,2,4-triazole derivatives have been reported to exhibit high affinity for dopamine D2/D3 and serotonin 5-HT1A receptors.[2][3][4] Therefore, our primary investigative thrust will be to ascertain the binding and functional characteristics of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine at these key GPCRs implicated in a myriad of neurological and psychiatric disorders.

Foundational Interrogation: Radioligand Binding Assays

The initial and most fundamental step in characterizing a novel compound's interaction with a receptor is to determine its binding affinity (Kᵢ). This is achieved through competitive radioligand binding assays, which quantify the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor. A high binding affinity is a prerequisite for a compound to exert a potent biological effect at a given receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the target receptor (e.g., D2, D3, 5-HT1A) mix Incubate membranes, radioligand, and test compound at varying concentrations prep_membranes->mix prep_ligand Prepare radioligand solution (e.g., [3H]Spiperone for D2/D3, [3H]8-OH-DPAT for 5-HT1A) prep_ligand->mix prep_compound Prepare serial dilutions of the test compound prep_compound->mix equilibrium Allow to reach binding equilibrium mix->equilibrium filtration Rapidly filter the mixture to separate bound from free radioligand equilibrium->filtration wash Wash filters to remove non-specifically bound radioligand filtration->wash scintillation Quantify bound radioactivity using liquid scintillation counting wash->scintillation competition_curve Plot percentage of specific binding against log concentration of the test compound scintillation->competition_curve ic50 Determine the IC50 value from the competition curve competition_curve->ic50 ki Calculate the Ki value using the Cheng-Prusoff equation ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing human dopamine D2 or D3 receptors. Thaw membranes on ice and resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[5]

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a non-labeled antagonist like haloperidol (10 µM final concentration, for non-specific binding).

    • 50 µL of serially diluted 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine.

    • 50 µL of radioligand (e.g., [³H]Spiperone at a final concentration around its Kd value).[6]

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

A similar protocol would be employed for the 5-HT1A receptor, typically using [³H]8-OH-DPAT as the radioligand.[8]

Unveiling Functionality: cAMP and GTPγS Assays

A high binding affinity does not reveal the functional consequence of the compound-receptor interaction. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing the basal activity of the receptor). Functional assays are therefore critical to elucidate the compound's efficacy. For Gᵢ/ₒ-coupled receptors like D2/D3 and 5-HT1A, a decrease in intracellular cyclic AMP (cAMP) levels is a hallmark of agonist activation.[5]

G cluster_prep Cell Preparation & Stimulation cluster_lysis Cell Lysis & Detection cluster_analysis Data Analysis seed_cells Seed cells expressing the target receptor in a multi-well plate pre_treat Pre-treat cells with the test compound at various concentrations seed_cells->pre_treat stimulate Stimulate adenylyl cyclase with forskolin pre_treat->stimulate lyse Lyse the cells to release intracellular cAMP stimulate->lyse detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) lyse->detect dose_response Plot cAMP levels against the log concentration of the test compound detect->dose_response ec50_ic50 Determine EC50 (for agonists) or IC50 (for antagonists) dose_response->ec50_ic50

Caption: Workflow for a cell-based cAMP functional assay.

  • Cell Culture: Culture CHO or HEK293 cells stably expressing the human D2, D3, or 5-HT1A receptor in an appropriate medium.

  • Cell Plating: Seed the cells into a 384-well plate and allow them to adhere overnight.

  • Agonist Mode: To determine if the compound is an agonist, treat the cells with serial dilutions of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine in the presence of a fixed concentration of forskolin (an adenylyl cyclase activator).

  • Antagonist Mode: To determine if the compound is an antagonist, pre-incubate the cells with serial dilutions of the test compound, followed by the addition of a known agonist at its EC₈₀ concentration and a fixed concentration of forskolin.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Lyse the cells and detect intracellular cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit according to the manufacturer's instructions.[10] This involves adding a lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

  • Data Analysis: Measure the HTRF signal on a compatible plate reader. Calculate the cAMP concentration based on a standard curve. For agonist activity, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the compound to determine the EC₅₀ and Emax. For antagonist activity, plot the percentage of inhibition of the agonist response against the log concentration of the compound to determine the IC₅₀.

An alternative and more proximal functional assay is the [³⁵S]GTPγS binding assay. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.[11][12] It is particularly useful for differentiating full from partial agonists due to a typically lower degree of signal amplification compared to second messenger assays.[13]

Chapter 2: Exploring Metabolic Pathways: Monoamine Oxidase Inhibition

The structural resemblance of the ethylamine side chain to monoamine neurotransmitters also suggests a potential interaction with monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are crucial enzymes in the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes is a validated therapeutic strategy for depression and Parkinson's disease.[14] Several 1,2,4-triazole derivatives have been reported as potent and selective MAO inhibitors.[14][15]

Experimental Workflow: MAO Inhibition Assay

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis enzyme Prepare recombinant human MAO-A or MAO-B enzyme pre_incubation Pre-incubate enzyme with the test compound enzyme->pre_incubation compound Prepare serial dilutions of the test compound compound->pre_incubation substrate Prepare substrate solution (e.g., kynuramine or p-tyramine) initiate Initiate the reaction by adding the substrate pre_incubation->initiate incubation Incubate at 37°C for a defined period initiate->incubation stop_reaction Stop the reaction incubation->stop_reaction measure_product Measure the product formation (e.g., H2O2 via a fluorometric probe) stop_reaction->measure_product inhibition_curve Plot percentage of enzyme activity against log concentration of the test compound measure_product->inhibition_curve ic50 Determine the IC50 value inhibition_curve->ic50

Sources

Methodological & Application

Application Notes and Protocols for the Antifungal Evaluation of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Novel Triazole Analogs

The landscape of invasive fungal infections presents a continuous challenge to public health, driven by the emergence of drug-resistant pathogens and a limited arsenal of effective antifungal agents.[1] Triazole antifungals have long been a cornerstone of therapy, primarily functioning through the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3] This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to growth inhibition or cell death.[4][5]

The novel compound, 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine, represents a structural analog of established triazole antifungals. Its unique configuration warrants a thorough investigation of its antifungal properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro antifungal activity of this compound. The protocols herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[6][7][8][9]

Scientific Principles and Experimental Causality

The evaluation of a novel antifungal agent hinges on determining its potency and spectrum of activity against a clinically relevant panel of fungal pathogens. The core of this evaluation lies in determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism.[10] This is a fundamental metric for assessing antifungal efficacy.

Beyond the MIC, understanding the fungistatic versus fungicidal nature of the compound is crucial. A fungistatic agent inhibits fungal growth, while a fungicidal agent actively kills the fungal cells. Time-kill assays are the gold standard for elucidating this, providing a dynamic view of the antifungal effect over time.[11][12] The choice of specific assays, such as broth microdilution and disk diffusion, is based on their established roles in antifungal susceptibility testing, offering both quantitative (MIC) and qualitative (zone of inhibition) data.[13][14][15]

The selection of appropriate quality control (QC) strains is paramount for validating the accuracy and reproducibility of the experimental results.[16][17] QC strains have well-characterized susceptibility profiles and ensure that the testing system is performing within acceptable limits.

Experimental Workflows

Overall Workflow for Antifungal Evaluation

G cluster_prep Preparation cluster_assays Primary Assays cluster_secondary Secondary Assay cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Preparation (Stock Solution & Dilutions) BMD Broth Microdilution (MIC Determination) Compound_Prep->BMD Disk_Diffusion Disk Diffusion (Qualitative Susceptibility) Compound_Prep->Disk_Diffusion Inoculum_Prep Fungal Inoculum Preparation (Standardized Suspension) Inoculum_Prep->BMD Inoculum_Prep->Disk_Diffusion Time_Kill Time-Kill Assay (Fungicidal/Fungistatic Activity) Inoculum_Prep->Time_Kill Media_Prep Media and Reagent Preparation Media_Prep->BMD Media_Prep->Disk_Diffusion Media_Prep->Time_Kill BMD->Time_Kill Inform Concentration Selection Data_Analysis Data Collection & Analysis (MIC values, Zone Diameters, Log CFU/mL) BMD->Data_Analysis Disk_Diffusion->Data_Analysis Time_Kill->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Overall workflow for the antifungal evaluation of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine.

Detailed Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the CLSI M27 and M38-A documents for yeasts and filamentous fungi, respectively.[6][7]

Objective: To quantitatively determine the Minimum Inhibitory Concentration (MIC) of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine against various fungal isolates.

Materials:

  • 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well, U-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Quality Control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[16]

  • Spectrophotometer or hemocytometer

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine in DMSO (e.g., 10 mg/mL).

    • Perform serial twofold dilutions of the compound in RPMI 1640 medium to achieve final concentrations ranging from (for example) 64 µg/mL to 0.0625 µg/mL in the microtiter plate wells. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • For Yeasts: Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours.[18] Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

    • For Molds: Culture the mold on Potato Dextrose Agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

  • Assay Plate Setup:

    • Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the serially diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control.[10]

Protocol 2: Disk Diffusion Assay

This protocol is based on the CLSI M44 document for yeasts.[15]

Objective: To qualitatively assess the susceptibility of fungal isolates to 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine.

Materials:

  • 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue[14]

  • Fungal isolates and QC strains

  • Sterile swabs

  • Incubator (35°C)

  • Calipers

Procedure:

  • Disk Preparation:

    • Impregnate sterile blank paper disks with a known concentration of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine. The optimal concentration may need to be determined empirically.

  • Inoculum Preparation:

    • Prepare a fungal inoculum as described for the broth microdilution assay (0.5 McFarland standard).

  • Inoculation:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure confluent growth.

  • Disk Application:

    • Aseptically place the impregnated disk onto the surface of the inoculated agar.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Zone of Inhibition Measurement:

    • Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

Protocol 3: Time-Kill Assay

Objective: To determine the fungistatic or fungicidal activity of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine over time.

Materials:

  • 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine

  • RPMI 1640 medium

  • Fungal isolates

  • Sterile culture tubes

  • Shaking incubator (35°C)

  • Sabouraud Dextrose Agar plates

  • Sterile saline

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension in RPMI 1640 medium to a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • Assay Setup:

    • Prepare tubes containing RPMI 1640 medium with 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine at concentrations corresponding to 1x, 2x, 4x, and 8x the predetermined MIC.

    • Include a growth control tube without the compound.

    • Inoculate all tubes with the prepared fungal suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C in a shaking incubator.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of the aliquots in sterile saline.

    • Plate a known volume of each dilution onto Sabouraud Dextrose Agar plates.

    • Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of the compound and the growth control.

    • A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity. A <3-log10 reduction is considered fungistatic.[19]

Data Presentation and Interpretation

Table 1: Example MIC Data for 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine
Fungal IsolateMIC (µg/mL)
Candida albicans ATCC 900282
Candida glabrata (Clinical Isolate)8
Cryptococcus neoformans H994
Aspergillus fumigatus ATCC 20430516
Candida parapsilosis ATCC 22019 (QC)1
Candida krusei ATCC 6258 (QC)32
Table 2: Example Disk Diffusion Data
Fungal IsolateZone of Inhibition (mm)
Candida albicans ATCC 9002822
Candida glabrata (Clinical Isolate)15
Cryptococcus neoformans H9918
Aspergillus fumigatus ATCC 20430510
Candida parapsilosis ATCC 22019 (QC)25
Candida krusei ATCC 6258 (QC)8
Time-Kill Assay Visualization

G cluster_0 Time-Kill Kinetics of Compound X against C. albicans cluster_1 Time (hours) Time (hours) Log10 CFU/mL Log10 CFU/mL 0h 48h 0h->48h 0 8 0->8 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p6 p5->p6 p7 p6->p7 p8 p7->p8

Caption: Example plot of time-kill kinetics, showing fungicidal activity at higher concentrations.

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Triazole antifungals | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. (2018, February 14). Retrieved from [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (n.d.). Retrieved from [Link]

  • Antifungal Susceptibility | MI - Microbiology. (n.d.). Retrieved from [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (n.d.). Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020, April 29). Retrieved from [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Comparison of Etest, chequerboard dilution and time–kill studies for the detection of synergy or antagonism between antifungal agents tested against Candida species | Journal of Antimicrobial Chemotherapy | Oxford Academic. (n.d.). Retrieved from [Link]

  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. (n.d.). Retrieved from [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (n.d.). Retrieved from [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. (n.d.). Retrieved from [Link]

  • Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin - ASM Journals. (n.d.). Retrieved from [Link]

  • Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC - NIH. (n.d.). Retrieved from [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (n.d.). Retrieved from [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. (2022, August 4). Retrieved from [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology | Medical Mycology | Oxford Academic. (n.d.). Retrieved from [Link]

  • Antifungal Susceptibility Testing for C. auris - CDC. (2024, April 24). Retrieved from [Link]

  • Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved from [Link]

  • Evaluation of Disk Diffusion Method for Determining Posaconazole Susceptibility of Filamentous Fungi: Comparison with CLSI Broth Microdilution Method - PMC - NIH. (n.d.). Retrieved from [Link]

  • Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC. (n.d.). Retrieved from [Link]

  • Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC - NIH. (n.d.). Retrieved from [Link]

  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips - CDC. (2024, April 24). Retrieved from [Link]

  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC - NIH. (n.d.). Retrieved from [Link]

  • EUCAST breakpoints for antifungals. (n.d.). Retrieved from [Link]

  • Quality Control Guidelines for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Disk Diffusion Susceptibility Tests with Nonsupplemented Mueller-Hinton Agar (CLSI M51-A Document) for Nondermatophyte Filamentous Fungi - ASM Journals. (n.d.). Retrieved from [Link]

  • Fungi (AFST) - EUCAST. (n.d.). Retrieved from [Link]

  • Proposed method for standardized performance of antifungal time-kill testing of yeasts a Characteristic Value - ResearchGate. (n.d.). Retrieved from [Link]

  • Fungi (AFST) - EUCAST. (n.d.). Retrieved from [Link]

  • Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab - Brieflands Repository. (n.d.). Retrieved from [Link]

  • Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed. (n.d.). Retrieved from [Link]

  • Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC - NIH. (n.d.). Retrieved from [Link]

  • Quality control ranges of Candida albicans ATCC 90028, a reference strain for antifungal susceptibility test by CLSI guideline - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) EUCAST breakpoints for antifungals - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Item Type: Product, Taxonomy: Fungi, Test Method: Antimicrobial-Effectiveness-Preservation-Efficacy-Testing, Drinking-Water-Testing, Microscopy-Quality-Control-Slides, Pharmaceutical-Microbial-Enumeration-Testing - Microbiologics. (n.d.). Retrieved from [Link]

  • Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. (n.d.). Retrieved from [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Retrieved from [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - NIH. (n.d.). Retrieved from [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved from [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Retrieved from [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, in vitro antifungal activity and in silico study of 3-(1,2,4-triazol-1-yl)flavanones. (n.d.). Retrieved from [Link]

Sources

protocol for 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine enzyme inhibition assay

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Fluorometric Assay for Screening 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine as a Histone Deacetylase (HDAC) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Triazole-Based HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression by modifying the epigenetic landscape.[1][2] They catalyze the removal of acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. The dysregulation of HDAC activity is implicated in the pathology of numerous diseases, including cancer and neurological disorders, making them a key target for therapeutic intervention.[3][4] Consequently, the discovery of novel, potent, and selective HDAC inhibitors is a major focus in drug development.[4]

The 1,2,4-triazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to engage with various biological targets, including enzymes.[5][6] Compounds containing this moiety, such as the subject of this protocol, 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine, are promising candidates for enzyme inhibition, potentially through coordination with metal ions in enzyme active sites. This application note provides a detailed, field-proven protocol for assessing the inhibitory activity of this compound against Class I and II HDACs using a robust, two-step fluorometric assay suitable for high-throughput screening (HTS).

Assay Principle: A Two-Step Enzymatic Cascade for Signal Amplification

This protocol employs a well-established fluorometric method to quantify HDAC activity. The assay is based on a two-step enzymatic reaction that generates a quantifiable fluorescent signal directly proportional to the deacetylase activity.[2][7]

  • HDAC Deacetylation: In the first step, the HDAC enzyme (from a nuclear extract or a purified source) deacetylates a specially designed substrate containing an acetylated lysine side chain, such as Boc-Lys(Ac)-AMC.

  • Developer-Mediated Fluorophore Release: In the second step, a developer solution, typically containing a protease like trypsin, is added. This developer specifically cleaves the deacetylated substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[7][8]

The presence of an inhibitor, like 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine, will decrease the rate of deacetylation by the HDAC enzyme. This results in a proportional decrease in the generation of the fluorescent signal. The intensity of the fluorescence is measured using a microplate reader, and the level of inhibition is calculated relative to untreated controls.

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow, from initial reagent preparation to the final data analysis and IC50 determination.

InhibitionAssayWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-Well Plate) cluster_analysis Phase 3: Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Developer Solutions add_enzyme Dispense HDAC Enzyme (or Nuclear Extract) prep_reagents->add_enzyme prep_inhibitor Prepare Serial Dilution of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine add_compounds Add Inhibitor Dilutions and Controls prep_inhibitor->add_compounds prep_controls Prepare Positive (e.g., TSA) & Negative (Vehicle) Controls prep_controls->add_compounds add_enzyme->add_compounds pre_incubate Pre-incubate Enzyme with Compound add_compounds->pre_incubate add_substrate Initiate Reaction: Add Fluorogenic Substrate pre_incubate->add_substrate incubate_reaction Incubate at 37°C (e.g., 30-60 min) add_substrate->incubate_reaction stop_develop Stop Reaction & Develop Signal: Add Developer Solution incubate_reaction->stop_develop incubate_develop Incubate at RT (e.g., 15-20 min) stop_develop->incubate_develop read_plate Measure Fluorescence (Ex: 355 nm, Em: 460 nm) incubate_develop->read_plate calc_inhibition Calculate Percent Inhibition vs. Vehicle Control read_plate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) calc_inhibition->plot_curve calc_ic50 Determine IC50 Value (Non-linear Regression) plot_curve->calc_ic50

Caption: Workflow for HDAC Inhibition Assay.

Materials and Reagents

Item Supplier Example Purpose
Test Compound N/A2-(3,5-Dimethyl-triazol-1-yl)-ethylamine
HDAC Source HeLa Nuclear Extract or Recombinant Human HDAC1Enzyme Source
Fluorogenic Substrate Boc-Lys(Ac)-AMCHDAC Substrate
Developer Trypsin-containing solutionCleaves deacetylated substrate
Positive Control Inhibitor Trichostatin A (TSA) or Sodium ButyrateKnown HDAC inhibitor for assay validation
Assay Buffer (See recipe below)Maintains optimal pH and ionic strength
DMSO (Anhydrous) Sigma-AldrichSolvent for compounds
96-Well Black Plates Corning, GreinerLow-fluorescence background plates
Fluorescence Plate Reader BMG LABTECH, TecanSignal detection
Multichannel Pipettes Gilson, EppendorfLiquid handling
Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂): Prepare from stock solutions and adjust pH to 8.0. Store at 4°C. The specific composition can be optimized based on the HDAC source.

  • HDAC Substrate Stock (10 mM): Dissolve Boc-Lys(Ac)-AMC in DMSO. Aliquot and store at -80°C, protected from light.

  • Working Substrate Solution (50 µM): Immediately before use, dilute the 10 mM stock solution in Assay Buffer.

  • Developer Solution: Prepare according to manufacturer specifications or use a solution containing 2 mg/mL trypsin and 1 µM TSA in Assay Buffer. The TSA in the developer stops the HDAC reaction completely at the time of addition.

  • Test Compound Stock (10 mM): Dissolve 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine in 100% DMSO.

  • Positive Control Stock (1 mM TSA): Dissolve Trichostatin A in 100% DMSO. Aliquot and store at -20°C.

Experimental Protocol: Step-by-Step Methodology

This protocol is optimized for a 96-well plate format with a final assay volume of 100 µL.

  • Compound Plate Preparation: a. Create a serial dilution of the 10 mM test compound stock in 100% DMSO. A common starting point is a 1:3 dilution series across 10 points. b. In a separate 96-well "compound" plate, pipette 1 µL of each dilution. c. For controls, add 1 µL of DMSO (vehicle/negative control) and 1 µL of a suitable dilution of TSA (positive control, e.g., 10 µM final concentration).

  • Enzyme Reaction Setup: a. Prepare a working solution of the HDAC enzyme (e.g., HeLa nuclear extract) in cold Assay Buffer. The optimal concentration must be determined empirically to ensure the reaction is within the linear range. b. Dispense 50 µL of the enzyme solution into the wells of a black, flat-bottom 96-well assay plate. c. Transfer 1 µL from the compound plate to the assay plate. Mix gently by shaking for 1 minute. d. Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation and Incubation: a. Initiate the enzymatic reaction by adding 50 µL of the 50 µM working substrate solution to all wells. b. Mix the plate on a shaker for 1 minute. c. Incubate the plate at 37°C for 60 minutes. Protect the plate from light. Note: Incubation time may require optimization (30-90 minutes).

  • Reaction Termination and Signal Development: a. Stop the HDAC reaction and begin signal development by adding 50 µL of the Developer Solution to each well. b. Mix thoroughly on a plate shaker. c. Incubate at room temperature for 20 minutes, protected from light.

  • Fluorescence Measurement: a. Measure the fluorescence intensity using a microplate reader. b. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The potency of an inhibitor is typically quantified by its IC50 value, which is the concentration required to reduce the enzyme's activity by 50%.[9][10]

First, calculate the percentage of inhibition for each concentration of the test compound using the following formula:

% Inhibition = ( 1 - [ (FluorescenceInhibitor - FluorescenceBlank) / (FluorescenceVehicle - FluorescenceBlank) ] ) * 100

  • FluorescenceInhibitor: Signal from wells with the test compound.

  • FluorescenceVehicle: Signal from wells with DMSO only (0% inhibition).

  • FluorescenceBlank: Signal from wells with no enzyme (background).

IC50 Determination

The IC50 value is determined by plotting the Percent Inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression (log[inhibitor] vs. response -- variable slope).[9]

Example Data and Dose-Response Curve:

[Inhibitor] (µM) log[Inhibitor] % Inhibition (Mean)
1002.0098.5
33.31.5295.2
11.11.0588.1
3.700.5775.4
1.230.0951.2
0.41-0.3924.6
0.14-0.869.8
0.05-1.332.1

The IC50 value is the concentration at which the curve passes through 50% inhibition. Specialized software such as GraphPad Prism or R can be used for this analysis. A lower IC50 value indicates a more potent inhibitor.[10]

Relationship to Ki

The IC50 value is dependent on the experimental conditions, particularly the substrate concentration.[11] To determine the inhibitor's binding affinity (Ki), a constant that is independent of substrate concentration, the Cheng-Prusoff equation can be used for competitive inhibitors:[11][12]

Ki = IC50 / ( 1 + [S] / Km )

  • [S]: Substrate concentration used in the assay.

  • Km: Michaelis constant for the substrate, which must be determined in separate enzyme kinetics experiments.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following controls must be included in every assay plate:

  • Negative Control (0% Inhibition): Contains enzyme, substrate, and the vehicle (DMSO). This represents the maximum enzyme activity.

  • Positive Control: Contains enzyme, substrate, and a known HDAC inhibitor (e.g., TSA). This validates that the assay system can detect inhibition.

  • Blank Control: Contains substrate and buffer but no enzyme. This measures the background fluorescence of the reagents.

  • Z'-Factor Calculation: For high-throughput screening, the Z'-factor should be calculated to assess assay quality. A Z' > 0.5 indicates an excellent assay.

References

  • Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives.
  • Hofmann, K., & Löffler, F. (2000). Histone deacetylase inhibitor assay based on fluorescence resonance energy transfer. FEBS letters, 470(1), 79-83. [Link]

  • Akhtar, T., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Scientific Journal of Research. [Link]

  • Nawaz, H., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. [Link]

  • Elabscience. (n.d.). Histone Deacetylase (HDAC) Activity Fluorometric Assay Kit (E-BC-F051). Product Information. [Link]

  • Younus, I., & Reddy, R. C. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current protocols in neuroscience, 88(1), e75. [Link]

  • Nawaz, H., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. [Link]

  • Du, Y., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific reports, 8(1), 1-10. [Link]

  • Davidson College. (n.d.). IC50 Determination. Medicinal Chemistry, D001x. [Link]

  • Krišt'an, K., & Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube. [Link]

  • EpigenTek. (2022). EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). Product Manual. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • BMG LABTECH. (n.d.). Histone deacetylase 1 (HDAC1) assay. Application Note. [Link]

Sources

Application Note: Characterizing 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine as a Novel Ligand for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in receptor pharmacology and ligand screening.

Introduction: The Promise of a Novel Triazole Ligand

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and its role in a variety of potent and selective receptor ligands.[1][2][3] Compounds incorporating this moiety have shown significant affinity for a range of G-protein coupled receptors (GPCRs), including histamine H3, cannabinoid CB2, and ghrelin receptors.[1][3] This application note introduces 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine , a novel investigational compound, and provides a comprehensive framework for its characterization using radioligand binding assays.

Due to the structural similarities with known histamine H3 receptor antagonists, this guide will use the human histamine H3 receptor (hH3R) as a primary example for establishing binding protocols.[1][4][5][6][7] The H3 receptor, a presynaptic autoreceptor in the central nervous system, is a key target for neurodegenerative and cognitive disorders.[1][7] The methodologies detailed herein are, however, broadly applicable and can be adapted to other receptor systems.

This document provides the scientific rationale behind experimental design and offers detailed, step-by-step protocols for determining key binding parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibition constant (Ki) of our compound of interest.

Pillar 1: Foundational Binding Assays - Determining Affinity and Receptor Density

To characterize a new ligand, two fundamental experiments are essential: saturation binding and competitive binding assays.[8][9][10] These assays are the gold standard for quantifying the interaction between a ligand and its receptor.[9][11][12]

Saturation Binding Assay: Quantifying Receptor Affinity (Kd) and Density (Bmax)

A saturation binding experiment measures the specific binding of increasing concentrations of a radiolabeled ligand to determine the receptor's affinity (Kd) and the total number of binding sites (Bmax).[11][13][14][15] The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, providing a measure of the radioligand's affinity.[12] Bmax reflects the total concentration of receptors in the sample.[11][12]

Causality Behind Experimental Choices:

  • Choice of Radioligand: A well-characterized, high-affinity radioligand for the target receptor is crucial. For the hH3R, a common choice is [3H]-Nα-methylhistamine.

  • Nonspecific Binding: To distinguish between binding to the receptor (specific) and to other components (nonspecific), a high concentration of an unlabeled, structurally different ligand is used to block the specific sites.[8][16]

  • Equilibrium: The incubation time must be sufficient for the binding to reach equilibrium, especially at lower radioligand concentrations.[8][16]

Protocol 1: Saturation Binding Assay

Objective: To determine the Kd and Bmax of a known radioligand (e.g., [3H]-Nα-methylhistamine) for the target receptor (e.g., hH3R expressed in CHO cell membranes).

Materials:

  • Receptor Source: Frozen cell membranes from CHO cells stably expressing hH3R.

  • Radioligand: [3H]-Nα-methylhistamine.

  • Nonspecific Agent: Thioperamide (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane aliquot on ice. Homogenize gently and dilute to the desired protein concentration (e.g., 50-100 µg protein/well) in ice-cold assay buffer.[17] Protein concentration should be optimized to ensure that less than 10% of the total radioligand is bound.[8][16]

  • Assay Setup: In a 96-well plate, set up the following in triplicate for each radioligand concentration:

    • Total Binding: 50 µL of radioligand dilution, 50 µL of assay buffer, and 150 µL of diluted membranes.

    • Nonspecific Binding (NSB): 50 µL of radioligand dilution, 50 µL of nonspecific agent (Thioperamide), and 150 µL of diluted membranes.

  • Radioligand Concentrations: Prepare serial dilutions of the radioligand in assay buffer to cover a range from approximately 0.1 to 10 times the expected Kd (e.g., 0.1, 0.3, 1, 3, 10, 30 nM).[8]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[17]

  • Termination and Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[17]

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.[17]

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Nonspecific Binding.

    • Plot specific binding (Y-axis) against the concentration of free radioligand (X-axis).

    • Analyze the data using non-linear regression for a one-site binding model (hyperbola) to determine the Kd and Bmax values.[14][15]

Competitive Binding Assay: Determining the Affinity (Ki) of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine

This assay measures the ability of an unlabeled compound (our test ligand) to compete with a fixed concentration of a radioligand for binding to the receptor.[9][18][19] The result is an IC50 value, which is the concentration of the test ligand that displaces 50% of the specific binding of the radioligand. The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[8][20]

Causality Behind Experimental Choices:

  • Radioligand Concentration: The concentration of the radioligand is kept constant, typically at or below its Kd value, to ensure sensitivity to competition.[8][21]

  • Concentration Range of Competitor: A wide range of concentrations of the unlabeled test ligand is used to generate a full competition curve.

Protocol 2: Competitive Binding Assay

Objective: To determine the Ki of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine for the target receptor.

Materials:

  • Same as for the saturation binding assay.

  • Test Ligand: 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine.

Procedure:

  • Membrane and Radioligand Preparation: Prepare the diluted membranes as in Protocol 1. Prepare the radioligand at a fixed concentration (e.g., the Kd value determined from the saturation assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 150 µL of diluted membranes.

    • Nonspecific Binding (NSB): 50 µL of radioligand, 50 µL of a standard antagonist (e.g., Thioperamide at 10 µM), and 150 µL of diluted membranes.

    • Competition: 50 µL of radioligand, 50 µL of varying concentrations of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine, and 150 µL of diluted membranes.

  • Competitor Concentrations: Prepare serial dilutions of the test ligand over a wide concentration range (e.g., from 10-11 M to 10-4 M).

  • Incubation, Filtration, and Quantification: Follow steps 4-6 from Protocol 1.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test ligand.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17][20]

Pillar 2: Data Presentation and Interpretation

Table 1: Hypothetical Saturation Binding Data for [3H]-Nα-methylhistamine at hH3R
Radioligand Conc. (nM)Total Binding (CPM)Nonspecific Binding (CPM)Specific Binding (CPM)
0.155050500
0.315001501350
1.035003003200
3.065006005900
10.0850010007500
30.0950015008000

Derived Parameters from Non-linear Regression:

  • Kd: 1.5 nM

  • Bmax: 8200 CPM (convertible to fmol/mg protein with specific activity)

Table 2: Hypothetical Competitive Binding Data for 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine
Competitor Conc. (M)% Specific Binding
1.00E-1198
1.00E-1095
1.00E-0985
1.00E-0852
1.00E-0715
1.00E-065
1.00E-052

Derived Parameters from Non-linear Regression:

  • IC50: 8.5 x 10-9 M (8.5 nM)

  • Calculated Ki: 4.25 nM (assuming [L] = Kd = 1.5 nM)

Pillar 3: Visualization of Experimental Workflows

Visual diagrams aid in understanding the complex steps of experimental protocols.[22][23]

Saturation_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis Prep_Membranes Prepare Receptor Membranes Assay_Total Incubate: Membranes + Radioligand Prep_Membranes->Assay_Total Assay_NSB Incubate: Membranes + Radioligand + NSB Agent Prep_Membranes->Assay_NSB Prep_Radio Prepare Radioligand Serial Dilutions Prep_Radio->Assay_Total Prep_Radio->Assay_NSB Prep_NSB Prepare NSB Agent Prep_NSB->Assay_NSB Filtration Filtration & Washing Assay_Total->Filtration Assay_NSB->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Specific Binding (Total - NSB) Counting->Analysis CurveFit Non-linear Regression (One-site binding) Analysis->CurveFit Results Determine Kd & Bmax CurveFit->Results

Caption: Workflow for a saturation radioligand binding assay.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis Prep_Membranes Prepare Receptor Membranes Assay_Comp Incubate: Membranes + Radioligand + Test Ligand Prep_Membranes->Assay_Comp Assay_Controls Incubate Controls (Total & NSB) Prep_Membranes->Assay_Controls Prep_Radio Prepare Fixed Conc. of Radioligand Prep_Radio->Assay_Comp Prep_Radio->Assay_Controls Prep_Competitor Prepare Test Ligand Serial Dilutions Prep_Competitor->Assay_Comp Filtration Filtration & Washing Assay_Comp->Filtration Assay_Controls->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate % Specific Binding Counting->Analysis CurveFit Non-linear Regression (Sigmoidal dose-response) Analysis->CurveFit Results Determine IC50 & Ki CurveFit->Results

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine. By systematically applying saturation and competitive binding assays, researchers can reliably determine its affinity for a target receptor. The hypothetical data suggest that this compound possesses nanomolar affinity for the hH3R, marking it as a promising candidate for further investigation.

Subsequent studies should explore its functional activity (e.g., using GTPγS binding or cAMP assays to determine agonist/antagonist properties), selectivity against other receptor subtypes, and in vivo efficacy. These foundational binding studies are the critical first step in elucidating the pharmacological profile of this novel triazole derivative and unlocking its potential in drug discovery.

References

  • Assay Development Guidelines for Receptor Binding Assays. (2012). In Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]

  • Stark, H. (2011). Synthesis of 1,2,3-Triazole Elements in Histamine H3 Receptor Ligands. SYNTHESIS, 2011(17), 2733-2739. Available at: [Link]

  • Al-Ghorbani, M., et al. (2020). 1,2,3-Triazole derivatives as highly selective cannabinoid receptor type 2 (CB2) agonists. Medicinal Chemistry Research, 29(10), 1834-1845. Available at: [Link]

  • Salerno, L., et al. (2007). Synthesis of 1,2,4-triazole Derivatives: Binding Properties on Endothelin Receptors. Medicinal Chemistry, 3(6), 551-560. Available at: [Link]

  • Salerno, L., et al. (2007). Synthesis of 1,2,4-triazole Derivatives: Binding Properties on Endothelin Receptors. Bentham Science Publishers. Available at: [Link]

  • Alfa Cytology. Saturation Radioligand Binding Assays. Alfa Cytology. Available at: [Link]

  • ideXlab. H3 Receptor Antagonists. ideXlab. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Holleran, I., et al. (2007). Synthesis and Pharmacological in Vitro and in Vivo Evaluations of Novel Triazole Derivatives as Ligands of the Ghrelin Receptor. 1. Journal of Medicinal Chemistry, 50(24), 6145-6156. Available at: [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available at: [Link]

  • Wisdomlib. (2025). Binding competition assay: Significance and symbolism. Wisdomlib. Available at: [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Available at: [Link]

  • Li, A., et al. (2023). Whole-cell radioligand saturation binding. protocols.io. Available at: [Link]

  • Motulsky, H. Analyzing Radioligand Binding Data. GraphPad. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • GraphPad. Competitive Binding Data with One Class of Receptors. GraphPad. Available at: [Link]

  • Salerno, L., et al. (2007). Synthesis of 1,2,4-triazole derivatives: binding properties on endothelin receptors. Medicinal Chemistry, 3(6), 551-560. Available at: [Link]

  • Li, Y., et al. (2019). Structures of histamine H3 receptor ligands with anticonvulsant activity, triazole derivatives with anticonvulsant activity and target compounds 3a-3q designed. ResearchGate. Available at: [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available at: [Link]

  • PerkinElmer. Saturation Binding Assay Guidelines: Kd & Ki Determination. Studylib. Available at: [Link]

  • De Lean, A., et al. (1982). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Molecular Pharmacology, 21(1), 5-16. Available at: [Link]

  • Sander, K., et al. (2010). Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. Bioorganic & Medicinal Chemistry, 18(19), 7046-7055. Available at: [Link]

  • GraphPad. Key concepts: Competitive binding. GraphPad Prism 10 Curve Fitting Guide. Available at: [Link]

  • Wikipedia. Ligand binding assay. Wikipedia. Available at: [Link]

  • Jones, T. (2017). A Quick Introduction to Graphviz. Code Trails. Available at: [Link]

  • GraphPad. Equation: One site -- Specific binding. GraphPad Prism 10 Curve Fitting Guide. Available at: [Link]

  • YouTube. (2023). Graphviz workflow 1. YouTube. Available at: [Link]

  • Graphviz. Graphviz. Graphviz. Available at: [Link]

  • Wikipedia. H3 receptor antagonist. Wikipedia. Available at: [Link]

  • Rogers, K. M. (2025). In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]

  • Street, L. J., et al. (1995). Synthesis and serotonergic activity of N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine and analogues: potent agonists for 5-HT1D receptors. Journal of Medicinal Chemistry, 38(11), 1799-1810. Available at: [Link]

  • Vanderbilt University. Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. Structural Biology @ Vanderbilt. Available at: [Link]

  • Scilit. Radioligand binding methods: practical guide and tips. Scilit. Available at: [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2759. Available at: [Link]

  • YouTube. (2021). Graphviz tutorial. YouTube. Available at: [Link]

  • Sketchviz. Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]

  • Al-Soud, Y. A., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 26(16), 4967. Available at: [Link]

  • PubChem. 2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(oxan-4-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone. PubChem. Available at: [Link]

Sources

The Versatile Scaffold: Application Notes and Protocols for 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,2,4-Triazole Core and the Promise of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a diverse range of biological targets.[1][2] This five-membered heterocycle, with its unique electronic and hydrogen bonding capabilities, is a key component in numerous clinically approved drugs, spanning therapeutic areas from antifungal to anticancer treatments.[3] Within this important class of compounds, 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine presents itself as a valuable building block for the synthesis of novel therapeutic agents. Its structure combines the proven bioactivity of the 3,5-dimethyl-1,2,4-triazole core with a reactive ethylamine side chain, offering a versatile platform for the development of new chemical entities with tailored pharmacological profiles. While direct studies on this specific molecule are emerging, its structural similarity to compounds with demonstrated potent biological activity, particularly in oncology, makes it a compelling subject for investigation.[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes on the potential therapeutic applications of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine, alongside robust protocols for its synthesis and biological evaluation.

Therapeutic Potential and Mechanistic Insights

The applications of the 1,2,4-triazole scaffold are broad, with derivatives exhibiting antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[2][5] For 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine, the most promising therapeutic area, based on structurally related compounds, appears to be in the development of novel anticancer agents.

Anticancer Applications: A Focus on Kinase Inhibition

A study on closely related 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives revealed potent in vitro cytotoxicity against a panel of human cancer cell lines, including MKN-45 (gastric), H460 (lung), and HT-29 (colon).[4] These compounds exhibited significantly greater potency than the established kinase inhibitor sorafenib. The enzymatic screening of these derivatives pointed towards the inhibition of Raf kinase as a likely mechanism of action.[4]

The ethylamine side chain in these analogs was found to be crucial for their high activity.[4] This suggests that 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine could serve as a key intermediate in the synthesis of a new generation of kinase inhibitors. The primary amine provides a handle for the introduction of various substituents to explore the chemical space around the core scaffold and optimize binding to the target kinase.

Hypothesized Mechanism of Action in Kinase Inhibition

The 1,2,4-triazole ring can act as a bioisostere for amide or ester groups, participating in hydrogen bonding interactions within the ATP-binding pocket of kinases. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the ethylamine side chain can be functionalized to interact with specific residues in the kinase domain, thereby enhancing potency and selectivity.

Kinase_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Drug Intervention Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation Triazole_Derivative 2-(3,5-Dimethyl-1,2,4-triazol-1-yl) -ethylamine Derivative Triazole_Derivative->RAF Inhibits

Caption: Hypothesized mechanism of action for a 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine derivative as a RAF kinase inhibitor in the MAPK/ERK signaling pathway.

Antifungal and Antimicrobial Potential

The 1,2,4-triazole core is famously present in many antifungal drugs like fluconazole and itraconazole.[3] These drugs act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. While the 3,5-dimethyl substitution pattern of the target compound differs from these established drugs, it is plausible that derivatives of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine could exhibit antifungal activity.

Furthermore, various 1,2,4-triazole derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] The incorporation of the ethylamine moiety allows for the synthesis of hybrid molecules, which could lead to compounds with a broader spectrum of antimicrobial activity.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine and its derivatives.

Protocol 1: Synthesis of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine

This protocol is an inferred method based on standard N-alkylation procedures for triazoles.

Principle: This synthesis involves a two-step process. First, 3,5-dimethyl-1H-1,2,4-triazole is synthesized via the cyclization of acetohydrazide with acetamidine. Subsequently, the triazole is N-alkylated using a suitable protected 2-aminoethyl halide, followed by deprotection to yield the target primary amine.

Materials:

  • Acetohydrazide

  • Acetamidine hydrochloride

  • Sodium methoxide

  • Ethanol

  • N-(2-bromoethyl)phthalimide

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 3,5-Dimethyl-1H-1,2,4-triazole

  • To a solution of sodium methoxide (1.1 eq) in absolute ethanol, add acetamidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.

  • Add acetohydrazide (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with concentrated HCl.

  • Remove the solvent under reduced pressure.

  • Extract the residue with hot ethanol, filter, and concentrate the filtrate to obtain crude 3,5-dimethyl-1H-1,2,4-triazole. Purify by recrystallization from ethanol/water.

Step 2: N-Alkylation and Deprotection

  • To a solution of 3,5-dimethyl-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and stir for 15 minutes.

  • Add N-(2-bromoethyl)phthalimide (1.1 eq) and heat the mixture at 80°C for 6 hours.

  • Cool the reaction mixture, pour it into ice-water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude phthalimide-protected intermediate.

  • Dissolve the crude intermediate in ethanol and add hydrazine hydrate (2.0 eq).

  • Reflux the mixture for 4 hours.

  • Cool to room temperature, filter off the phthalhydrazide precipitate, and wash with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine. Purify by column chromatography if necessary.

Synthesis_Workflow Acetohydrazide Acetohydrazide Cyclization Cyclization (NaOMe, EtOH, Reflux) Acetohydrazide->Cyclization Acetamidine Acetamidine Acetamidine->Cyclization Triazole_Core 3,5-Dimethyl-1H-1,2,4-triazole Cyclization->Triazole_Core Alkylation N-Alkylation (K2CO3, DMF) Triazole_Core->Alkylation Protected_Amine N-(2-bromoethyl)phthalimide Protected_Amine->Alkylation Protected_Product Phthalimide-protected intermediate Alkylation->Protected_Product Deprotection Deprotection (Hydrazine, EtOH, Reflux) Protected_Product->Deprotection Hydrazine Hydrazine Hydrazine->Deprotection Final_Product 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine Deprotection->Final_Product

Caption: A generalized workflow for the synthesis of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MKN-45, H460, HT-29)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin or sorafenib).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundMKN-45 IC50 (µM)H460 IC50 (µM)HT-29 IC50 (µM)
Derivative 1 Experimental ValueExperimental ValueExperimental Value
Derivative 2 Experimental ValueExperimental ValueExperimental Value
Sorafenib Reference ValueReference ValueReference Value
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the growth of a fungal strain.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a fungal inoculum suspension and adjust it to a concentration of 0.5-2.5 x 10^3 CFU/mL in RPMI-1640 medium.

  • Prepare serial twofold dilutions of the test compounds in the 96-well plates.

  • Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control.

Structure-Activity Relationship (SAR) and Future Directions

The ethylamine moiety of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine is the primary point for diversification. Future research should focus on:

  • Acylation and Sulfonylation: Converting the primary amine to a range of amides and sulfonamides to probe interactions with the target protein.

  • Reductive Amination: Reacting the amine with various aldehydes and ketones to introduce diverse substituents.

  • Urea and Thiourea Formation: Synthesizing urea and thiourea derivatives, which are common pharmacophores in kinase inhibitors.

A systematic exploration of these modifications, coupled with robust biological testing, will elucidate the SAR for this class of compounds and guide the design of more potent and selective therapeutic agents.

Conclusion

2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine is a promising and versatile scaffold for the development of novel drug candidates. Drawing on the established success of the 1,2,4-triazole core and the demonstrated activity of structurally related compounds, this molecule holds significant potential, particularly in the realm of anticancer drug discovery. The protocols and insights provided herein offer a solid foundation for researchers to explore the medicinal chemistry of this exciting building block.

References

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available at: [Link]

  • 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects. Journal of Qassim University for Science.
  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. Available at: [Link]

  • A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities: Review Article. ResearchGate. Available at: [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • [2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine hydrochloride. Amerigo Scientific. Available at: [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. NIH. Available at: [Link]

  • Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. PubMed. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Available at: [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Available at: [Link]

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI. Available at: [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. Available at: [Link]

  • A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available at: [Link]

  • New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. PubMed. Available at: [Link]

  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Available at: [Link]

  • Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Screening 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Compounds incorporating this moiety have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1] The nitrogen atoms in the triazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes and receptors. Furthermore, the polar nature of the triazole ring can enhance the solubility and overall pharmacological profile of a drug candidate.[2]

This application note focuses on 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine (henceforth referred to as Compound X), a specific derivative poised for discovery efforts. Its structure, featuring a flexible ethylamine side chain attached to a dimethylated triazole core, suggests potential interactions with targets that recognize small molecule ligands with amine functionalities, such as G-protein coupled receptors (GPCRs) and certain enzyme classes.

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity.[3] This document provides detailed, field-proven protocols for the HTS of Compound X against two major drug target classes: protein kinases and G-protein coupled receptors. The methodologies are designed to be robust, scalable, and include self-validating systems to ensure data integrity.

Physicochemical Properties and Handling of Compound X

A thorough understanding of the physicochemical properties of a compound is critical for successful HTS assay development.

PropertyValue/InformationSource/Justification
Molecular Formula C6H12N4[4]
Molecular Weight 140.19 g/mol [4]
Form Typically available as a hydrochloride salt, which is a solid.[5]Based on commercially available forms of similar compounds.
Solubility Expected to be soluble in DMSO and aqueous buffers. The ethylamine group may confer pH-dependent aqueous solubility. Triazole compounds can sometimes have limited solubility, so empirical testing is required.[6][7][8]General knowledge of triazole derivatives and amine-containing compounds.
Stability The 1,2,4-triazole ring is generally stable under typical assay conditions. However, prolonged exposure to harsh acidic or basic conditions, high temperatures, or UV light should be avoided to prevent potential degradation.[9][10]General stability of the 1,2,4-triazole scaffold.

Stock Solution Preparation: It is recommended to prepare a 10 mM stock solution of Compound X in 100% DMSO. DMSO is a common solvent for HTS compound libraries and is generally well-tolerated by many assay formats at final concentrations up to 1%.[11] Store stock solutions at -20°C in tightly sealed containers to minimize water absorption and degradation.

High-Throughput Screening Workflow for Compound X

The following diagram illustrates a generalized workflow for an HTS campaign involving Compound X. This process is iterative and designed to identify and validate true "hits."

HTS_Workflow AssayDev Assay Development & Optimization PilotScreen Pilot Screen (Small Compound Set) AssayDev->PilotScreen Validate Assay Performance PrimaryHTS Primary HTS (Single Concentration) PilotScreen->PrimaryHTS Proceed if Z' > 0.5 HitConfirmation Hit Confirmation (Re-test from Stock) PrimaryHTS->HitConfirmation Identify 'Hits' DoseResponse Dose-Response (IC50/EC50 Determination) HitConfirmation->DoseResponse Confirm Activity SecondaryAssay Secondary & Orthogonal Assays DoseResponse->SecondaryAssay Validate Mechanism SAR Structure-Activity Relationship (SAR) Studies SecondaryAssay->SAR Confirm On-Target Activity

Caption: Generalized workflow for a high-throughput screening campaign.

Protocol 1: Kinase Inhibition HTS Assay

Rationale: Protein kinases are a major class of drug targets, particularly in oncology.[12][13] The triazole scaffold is present in several known kinase inhibitors. This protocol describes a homogenous, fluorescence-based assay to identify potential inhibitory activity of Compound X against a representative protein kinase.

Assay Principle: This assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption in the presence of the test compound indicates kinase inhibition. The remaining ATP is quantified using a luciferase/luciferin system, where the light output is proportional to the ATP concentration.

Materials:

  • Kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

  • Compound X stock solution (10 mM in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well white, opaque plates

Step-by-Step Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of Compound X from the stock plate to the 384-well assay plate. This will result in a final assay concentration of 10 µM (assuming a 5 µL final reaction volume).

    • Plate DMSO only for negative controls (maximum activity) and the positive control inhibitor for positive controls (minimum activity).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. The final concentration of the kinase should be determined during assay development to ensure the reaction is in the linear range.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.

  • Initiate Reaction:

    • Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase to effectively identify competitive inhibitors.[14]

    • Add 2.5 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure that no more than 20-30% of the substrate is consumed in the negative control wells.

  • Signal Detection:

    • Add 5 µL of the ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis and Validation:

  • Calculate the percent inhibition for each well: % Inhibition = 100 * (Lumi_max - Lumi_sample) / (Lumi_max - Lumi_min) where Lumi_max is the average signal from the negative controls (DMSO), Lumi_min is the average signal from the positive controls, and Lumi_sample is the signal from the well with Compound X.

  • A "hit" is typically defined as a compound that exhibits a percent inhibition greater than three standard deviations from the mean of the negative controls.

  • The quality of the HTS assay is assessed by calculating the Z'-factor: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[4]

Protocol 2: GPCR Antagonist HTS Assay

Rationale: GPCRs are the largest family of cell surface receptors and are the target of a significant portion of all approved drugs.[15] The ethylamine moiety of Compound X is a common feature in ligands for biogenic amine GPCRs. This protocol describes a cell-based calcium flux assay to identify potential antagonist activity of Compound X at a Gαq-coupled GPCR.

Assay Principle: Activation of Gαq-coupled GPCRs leads to an increase in intracellular calcium concentration ([Ca2+]i).[16] This assay uses a cell line stably expressing the target GPCR and a fluorescent calcium indicator dye. An antagonist will block the increase in [Ca2+]i induced by a known agonist of the receptor.

GPCR_Pathway cluster_cell Cell Membrane GPCR GPCR Gq Gαq GPCR->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca2+ Release ER->Ca_release Agonist Agonist Agonist->GPCR Antagonist Compound X (Antagonist) Antagonist->GPCR Blocks Binding

Caption: Simplified Gαq signaling pathway for the calcium flux assay.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • GPCR agonist.

  • Compound X stock solution (10 mM in DMSO).

  • 384-well black, clear-bottom plates.

  • Fluorescent Imaging Plate Reader (FLIPR) or similar instrument.

Step-by-Step Protocol:

  • Cell Plating:

    • Seed the HEK293 cells into 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions, typically in assay buffer.

    • Remove the cell culture medium and add the dye-loading solution to each well.

    • Incubate for 60 minutes at 37°C, 5% CO2.

  • Compound Addition:

    • During the dye-loading incubation, prepare a compound plate by diluting Compound X, a known antagonist (positive control), and DMSO (negative control) in assay buffer.

    • After incubation, the plate is transferred to the FLIPR instrument. The instrument will add the compounds from the compound plate to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • Prepare an agonist solution in assay buffer at a concentration that elicits a response of approximately 80% of the maximal response (EC80).

    • The FLIPR instrument will add the agonist to the cell plate while simultaneously reading the fluorescence intensity over time (typically for 1-2 minutes).

Data Analysis and Validation:

  • The fluorescence signal is measured as the peak response after agonist addition.

  • Calculate the percent inhibition: % Inhibition = 100 * (1 - (Response_sample - Response_min) / (Response_max - Response_min)) where Response_max is the signal with agonist and DMSO, Response_min is the signal with a known antagonist, and Response_sample is the signal with Compound X and agonist.

  • As with the kinase assay, a Z'-factor greater than 0.5 indicates a robust assay.[17]

  • Hits are confirmed and then subjected to dose-response analysis to determine the IC50 value.

Conclusion and Future Directions

These application notes provide a comprehensive framework for initiating a high-throughput screening campaign with 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine. The provided protocols for a kinase inhibition assay and a GPCR antagonist assay are based on established and robust methodologies suitable for identifying initial hits from a compound library.[18][19] Successful hit identification should be followed by a rigorous hit-to-lead process, including dose-response studies, secondary and orthogonal assays to confirm the mechanism of action, and initial structure-activity relationship (SAR) studies to guide the optimization of this promising scaffold.

References

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • An, S., & Tolliday, N. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(4), 1323-1324.
  • Frontiers in Cellular and Infection Microbiology. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223-40.
  • SRI International. (2010). Development and Validation of a High-Throughput Screening Assay for Human Long-Chain Fatty Acid Transport Proteins 4 and 5. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • Drug Discovery Opinion. (2009). High Throughput Screening – Probing the Unknown. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters, 13(4), 601-607.
  • National Center for Biotechnology Information. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772.
  • National Center for Biotechnology Information. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.
  • ResearchGate. (n.d.). HTS methods based on GPCR pharmacology profiling. Retrieved from [Link]

  • ResearchGate. (2017). Solubility of triazole?. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta Pharmacologica Sinica, 36(12), 1523-1529.
  • National Center for Biotechnology Information. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 38(12), 1041-1051.
  • ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772.
  • ResearchGate. (2018). Stability of 1,2,4-triazoles?. Retrieved from [Link]

  • MDPI. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(21), 5217.
  • Cheméo. (n.d.). Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Retrieved from [Link]

  • Bentham Science. (2019). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 19(2), 135-157.
  • PubChem. (n.d.). Ethylamine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). The interactions between DMSO and the triazole C–H proton. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of Novel Agrochemicals Based on 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern agrochemical discovery, with numerous commercial products leveraging this heterocycle for potent fungicidal activity.[1] This document provides a comprehensive guide for the synthesis and evaluation of a novel triazole derivative, 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine, as a potential lead compound for new agrochemicals. We present detailed protocols for its synthesis, followed by robust in vitro and in vivo screening methodologies to assess its fungicidal, herbicidal, and insecticidal potential. The causality behind experimental choices is elucidated to provide a deeper understanding of the drug discovery process. All protocols are designed as self-validating systems with clear endpoints and data interpretation guidelines.

Introduction: The Rationale for Investigating 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine

The vast majority of commercial triazole fungicides function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2] Specifically, they target the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), leading to the disruption of membrane integrity and ultimately, fungal cell death.[2][3] The core 3,5-dimethyl-1,2,4-triazole moiety in our target compound is a well-established pharmacophore in this class. The introduction of an ethylamine substituent at the N1 position offers several potential advantages:

  • Novelty: This specific substitution pattern may lead to a unique spectrum of activity or overcome existing resistance mechanisms.

  • Physicochemical Properties: The amine group can be protonated, potentially influencing solubility, uptake, and translocation within the plant.

  • Broadening the Scope: While the primary hypothesis is fungicidal activity, the ethylamine side chain could confer unexpected herbicidal or insecticidal properties.

This guide will, therefore, explore the multifaceted potential of this novel compound.

Synthesis of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine

Proposed Synthetic Pathway

Synthesis_Pathway A 3,5-Dimethyl-1,2,4-triazole C N-[2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethyl]phthalimide A->C K2CO3, DMF B N-(2-bromoethyl)phthalimide B->C D 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine C->D Hydrazine hydrate, EtOH

Caption: Proposed synthesis of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine.

Step-by-Step Synthesis Protocol

Step 1: Alkylation of 3,5-Dimethyl-1,2,4-triazole

  • To a solution of 3,5-dimethyl-1,2,4-triazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and pour into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-[2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethyl]phthalimide.

Step 2: Deprotection to Yield the Final Product

  • Suspend the phthalimide-protected intermediate (1.0 eq) in ethanol (EtOH).

  • Add hydrazine hydrate (4.0 eq) dropwise to the suspension.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine.

Agrochemical Screening Protocols

The following protocols are designed to provide a comprehensive preliminary evaluation of the biological activity of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine.

Fungicidal Activity Screening

3.1.1. In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of key phytopathogenic fungi.[3][6]

Protocol:

  • Fungal Inoculum Preparation: Culture fungal strains (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria solani) on potato dextrose agar (PDA) at 25°C. Harvest spores and adjust the concentration to 1 x 10⁵ spores/mL in RPMI-1640 medium.

  • Compound Dilution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculation and Incubation: Add the fungal inoculum to each well. Include a positive control (commercial fungicide, e.g., tebuconazole) and a negative control (DMSO without compound). Incubate the plates at 25°C for 48-72 hours.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

3.1.2. In Vivo Fungicide Screening on Whole Plants

This assay evaluates the protective and curative activity of the compound on a host plant.[7][8]

Protocol:

  • Plant Cultivation: Grow susceptible host plants (e.g., wheat for Puccinia triticina, tomato for Phytophthora infestans) in a controlled environment.

  • Compound Application: For protective assays, spray plants with a solution of the test compound at various concentrations. For curative assays, inoculate the plants with the pathogen first, and then apply the compound.

  • Inoculation: After the spray has dried (for protective assays), inoculate the plants with a spore suspension of the target pathogen.

  • Incubation: Place the plants in a humid chamber to promote infection and disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), visually assess the disease severity as a percentage of infected leaf area compared to untreated controls.

Herbicidal Activity Screening

3.2.1. High-Throughput Screening using Lemna minor (Duckweed)

Lemna minor is a sensitive indicator species for aquatic herbicidal activity and is recognized in OECD Test Guideline 221.[1]

Protocol:

  • Culture of Lemna minor: Maintain axenic cultures of Lemna minor in a suitable growth medium.

  • Test Preparation: In a multi-well plate, add different concentrations of the test compound to the growth medium.

  • Inoculation: Transfer a set number of healthy Lemna minor fronds to each well.

  • Incubation: Incubate the plates under controlled light and temperature conditions for 7 days.

  • Data Analysis: Measure the inhibition of growth by counting the number of fronds or by image analysis of the total frond area. Calculate the EC₅₀ (the concentration causing 50% inhibition of growth).

Insecticidal Activity Screening

3.3.1. Contact Toxicity Bioassay for Aphids

This method assesses the direct toxicity of the compound to a common agricultural pest, such as the pea aphid (Acyrthosiphon pisum).[9][10]

Protocol:

  • Insect Rearing: Maintain a healthy, synchronized culture of aphids on a suitable host plant (e.g., fava bean).

  • Leaf-Dip Bioassay: Prepare serial dilutions of the test compound in water with a non-ionic surfactant. Dip host plant leaves into these solutions for a set time (e.g., 10 seconds).

  • Exposure: Place the treated leaves in petri dishes on a layer of agar to maintain turgor. Transfer a known number of adult aphids onto each leaf.

  • Incubation: Maintain the petri dishes at a controlled temperature and photoperiod.

  • Mortality Assessment: After 24 and 48 hours, count the number of dead aphids. Calculate the LC₅₀ (the concentration causing 50% mortality).

Data Presentation and Interpretation

Quantitative data from the screening assays should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical In Vitro Antifungal Activity of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine

Fungal SpeciesMIC (µg/mL)
Fusarium graminearum8
Botrytis cinerea16
Alternaria solani4
Tebuconazole (Control)1

Table 2: Hypothetical Herbicidal and Insecticidal Activity

AssayOrganismEndpointValue
HerbicidalLemna minorEC₅₀ (µM)>100
InsecticidalAcyrthosiphon pisumLC₅₀ (µg/mL)>200

Mechanistic Insights and Experimental Workflows

Potential Mechanism of Action: Fungicidal Activity

Mechanism_of_Action A 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine B Lanosterol 14α-demethylase (CYP51) A->B Inhibition C Ergosterol Biosynthesis B->C Catalyzes D Fungal Cell Membrane C->D Produces Ergosterol for E Disruption of Membrane Integrity D->E Leads to F Fungal Cell Death E->F

Caption: Putative mechanism of action for the fungicidal activity.

Experimental Workflow for Agrochemical Screening

Experimental_Workflow cluster_0 Synthesis & Purification cluster_1 Primary Screening cluster_2 Secondary Screening (if primary is positive) cluster_3 Lead Optimization A Synthesis of Compound B Purification & Characterization A->B C In Vitro Fungicidal Assay (MIC) B->C D Herbicidal Assay (Lemna minor) B->D E Insecticidal Assay (Aphid Contact) B->E F In Vivo Fungicidal Assay (Whole Plant) C->F G Broad-spectrum Herbicidal Assay D->G H Insecticidal Spectrum Assay E->H I Structure-Activity Relationship (SAR) Studies F->I G->I H->I

Caption: A generalized workflow for the discovery and development of novel agrochemicals.

References

  • Relative sensitivity of duckweed Lemna minor and six algae to seven herbicides. PubMed Central. [Link]

  • OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. [Link]

  • OECD Guidelines for the Testing of Chemicals. OECD. [Link]

  • Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. PubMed Central. [Link]

  • In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The Aquila Digital Community - The University of Southern Mississippi. [Link]

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PubMed Central. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Biotecnologie BT. [Link]

  • In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary. [Link]

  • An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. APS Journals. [Link]

  • The OECD Guidelines for the Testing of Chemicals and Pesticides. PubMed. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH. [Link]

  • Innovative Screening Methods for Plant Fungicides and Defense Inducers. EpiLogic GmbH. [Link]

  • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. [Link]

  • Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

  • New and simple bioassay method for monitoring pesticide toxicity in aphid species. Applied Entomology and Zoology. [Link]

  • About Test Guidelines for Pesticides and Toxic Substances. US EPA. [Link]

  • Aphids. Insecticide Resistance Action Committee - IRAC. [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]

  • Synthesizing process of 1H-1,2,4-triazole.
  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Meth- ods, and Considerations. AgriSustain-An International Journal. [Link]

  • Relative Toxicity Of Selected Insecticides To Cotton Aphid, Aphis Gossypii Glover. bepls. [Link]

  • Synthesis method of N-BOC-ethylenediamine.
  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Pharmaceutical Research International. [Link]

  • SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Eurasian Union of Scientists. [Link]

  • One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. NIH. [Link]

  • Antifungal susceptibility test using the broth microdilution. ResearchGate. [Link]

  • Physiological Response of Lemna Species to Herbicides and Its Probable Use in Toxicity Testing. ResearchGate. [Link]

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Assessment of Various Toxicity Endpoints in Duckweed (Lemna minor) at the Physiological, Biochemical, and Molecular Levels as a Measure of Diuron Stress. MDPI. [Link]

  • The effects of glyphosate-based herbicide formulations on Lemna minor, a non-target species. PubMed. [Link]

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]

  • 3,5-di(2-pyridyl)-1,2,4-triazole: first observation of room-temperature rearrangement of an N(4). PubMed. [Link]

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. De Gruyter. [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles. ResearchGate. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]

  • Synthesis of N-Substituted Phthalimidoalkyl 1H-1,2,3-Triazoles. SciELO. [Link]

  • N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide. PubMed Central. [Link]

  • Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide. SCIRP. [Link]

  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. [Link]

  • Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Arkivoc. [Link]

Sources

Application Notes and Protocols for the Evaluation of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine in Crop Protection Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

PART 1: CORE DIRECTIVE: Introduction and Rationale

The 1,2,4-triazole moiety is a cornerstone of modern agrochemical research, with derivatives exhibiting a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal effects.[1][2] The fungicidal action of many triazoles is attributed to their ability to inhibit sterol biosynthesis in fungi, which disrupts cell membrane integrity.[3][4] Given this precedent, 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine (CAS Number: 878717-42-1 for the hydrochloride salt) is a compound of interest for novel crop protection agent discovery.[5]

This guide provides a structured research pathway to explore the potential of this molecule. We will begin with a plausible synthetic route and then detail robust screening protocols to elucidate its biological activity profile.

PART 2: SCIENTIFIC INTEGRITY & LOGIC: Synthesis and Experimental Protocols

Our approach is grounded in established methodologies for the synthesis and evaluation of novel agrochemicals. Each protocol is designed to be self-validating through the inclusion of appropriate controls and standards.

Diagram of Proposed Synthesis:

A 2-Chloroethylamine hydrochloride C Base (e.g., K2CO3) in Acetonitrile A->C B 3,5-Dimethyl-1H-1,2,4-triazole B->C D 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine C->D Nucleophilic Substitution

Caption: Proposed synthesis of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3,5-Dimethyl-1H-1,2,4-triazole (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents) as a base.

  • Addition of Alkylating Agent: Add 2-chloroethylamine hydrochloride (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at reflux (approximately 82°C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The following are standardized, high-throughput screening protocols designed to identify and quantify the potential crop protection activities of the synthesized compound.

A. Fungicidal Activity Screening

The primary hypothesis for the bioactivity of a novel triazole is often fungicidal action.[10][11][12] The following protocols are designed to test this hypothesis against a panel of economically important plant pathogens.

Diagram of Fungicidal Screening Workflow:

cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Assay A Prepare fungal spore/mycelial suspension B Dispense into 96-well plate A->B C Add serial dilutions of test compound B->C D Incubate C->D E Measure fungal growth (e.g., OD600) D->E F Grow host plants G Spray with test compound F->G H Inoculate with fungal pathogen G->H I Incubate in controlled environment H->I J Assess disease severity I->J

Caption: Workflow for in vitro and in vivo fungicidal screening.

1. In Vitro Microtiter Plate Assay

This assay provides a rapid and quantitative measure of the direct inhibitory effect of the compound on fungal growth.[13]

  • Pathogens: A panel of representative fungal pathogens should be used, for example:

    • Alternaria solani (early blight of tomato)

    • Pyricularia oryzae (rice blast)

    • Sclerotinia sclerotiorum (white mold)

    • Physalospora piricola (apple ring rot)

    • Rhizoctonia cerealis (cereal sheath blight)[14]

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial dilutions of the stock solution in a suitable fungal growth medium (e.g., Potato Dextrose Broth) to achieve a range of test concentrations.

    • Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.

    • Include positive controls (a commercial triazole fungicide like tebuconazole) and negative controls (solvent only).[12]

    • Incubate the plates at an optimal temperature for fungal growth (typically 25-28°C) for 48-72 hours.

    • Determine fungal growth inhibition by measuring the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the EC₅₀ (half-maximal effective concentration) value using a dose-response curve.

2. In Vivo Plant-Pathogen Assay

This assay evaluates the compound's ability to protect a host plant from fungal infection.[15][16]

  • Host Plants and Pathogens: Use relevant plant-pathogen systems, for example:

    • Cucumber and powdery mildew (Podosphaera xanthii)

    • Wheat and rust (Puccinia triticina)

  • Protocol:

    • Grow host plants to a suitable stage (e.g., two-leaf stage).

    • Prepare a spray solution of the test compound at various concentrations in water with a surfactant.

    • Spray the plants with the test solutions until runoff. Include positive and negative controls.

    • After the spray has dried, inoculate the plants with a suspension of fungal spores.

    • Incubate the plants in a growth chamber with conditions conducive to disease development.

    • After a set incubation period (e.g., 7-14 days), assess the disease severity on a scale of 0 (no disease) to 100 (complete necrosis).

  • Data Analysis: Calculate the percentage of disease control for each treatment relative to the negative control.

Hypothetical Fungicidal Screening Data
Pathogen Test Compound EC₅₀ (µg/mL) Tebuconazole EC₅₀ (µg/mL) In Vivo Disease Control (%) at 100 ppm
Alternaria solani15.22.565
Pyricularia oryzae>1005.1<10
Sclerotinia sclerotiorum8.91.878

B. Herbicidal Activity Screening

Certain triazole derivatives have shown herbicidal activity.[17][18][19][20][21] The following protocols are designed to assess both pre- and post-emergence herbicidal effects.

Diagram of Herbicidal Screening Workflow:

cluster_pre Pre-emergence Assay cluster_post Post-emergence Assay A Sow weed seeds in pots B Apply test compound to soil surface A->B C Incubate in greenhouse B->C D Assess germination and growth inhibition C->D E Grow weeds to 2-4 leaf stage F Spray weeds with test compound E->F G Incubate in greenhouse F->G H Assess phytotoxicity and growth inhibition G->H

Caption: Workflow for pre- and post-emergence herbicidal screening.

  • Test Species: A selection of monocot and dicot weeds should be used, for example:

    • Echinochloa crus-galli (barnyardgrass)

    • Brassica napus (rape)[19]

    • Amaranthus retroflexus (redroot pigweed)

  • Protocol (Pre-emergence):

    • Sow seeds of the test species in pots filled with a standard soil mix.

    • Apply the test compound as a solution or suspension to the soil surface at various application rates.

    • Include a known herbicide (e.g., glyphosate) as a positive control and an untreated control.

    • Place the pots in a greenhouse and water as needed.

    • After 14-21 days, assess the percentage of germination and the fresh weight of the emerged seedlings compared to the untreated control.

  • Protocol (Post-emergence):

    • Grow the test species in pots to the 2-4 leaf stage.

    • Spray the plants with a solution of the test compound at various application rates.

    • Include appropriate positive and negative controls.

    • Return the pots to the greenhouse.

    • After 14-21 days, visually assess the percentage of injury (phytotoxicity) and measure the fresh weight of the plants.

  • Data Analysis: For both assays, calculate the percentage of growth inhibition or injury relative to the untreated control. Determine the GR₅₀ (concentration required for 50% growth reduction).

C. Insecticidal Activity Screening

While less common than fungicidal activity, some triazole derivatives have demonstrated insecticidal properties.[22][23][24][25][26]

  • Test Insects: A panel of economically important insect pests should be used, for example:

    • Myzus persicae (green peach aphid)

    • Bemisia tabaci (sweetpotato whitefly)[25]

    • Nilaparvata lugens (brown planthopper)[23]

  • Protocol (Systemic Uptake Assay for Sucking Insects):

    • Grow host plants (e.g., cabbage for aphids) in a hydroponic solution or soil.

    • Add the test compound to the hydroponic solution or as a soil drench at various concentrations.

    • After a 24-hour uptake period, infest the plants with a known number of insects.

    • Maintain the plants in a controlled environment.

    • After 48-72 hours, count the number of surviving insects and calculate the mortality rate.

  • Protocol (Contact/Ingestion Assay):

    • For leaf-chewing insects, leaf discs can be dipped in solutions of the test compound and allowed to dry. The treated leaf discs are then provided to the insects.

    • For contact activity, insects can be directly sprayed with a solution of the test compound.

    • Mortality is assessed at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the untreated control using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population).

Hypothetical Insecticidal Screening Data
Insect Species Test Compound LC₅₀ (mg/L) Imidacloprid LC₅₀ (mg/L)
Myzus persicae85.63.2
Bemisia tabaci>2005.8

PART 3: Data Analysis, Interpretation, and Future Directions

The initial screening data will provide a preliminary profile of the biological activity of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine. Promising "hits" from these screens warrant further investigation.

  • Lead Optimization: If significant activity is observed in any of the primary screens, a medicinal chemistry program could be initiated to synthesize analogues of the lead compound. This process aims to improve potency, spectrum of activity, and plant compatibility.

  • Mode of Action Studies: For compounds with confirmed activity, determining the mechanism of action is a critical next step. For a potential fungicide, this would involve assays to determine if the compound inhibits sterol biosynthesis, a hallmark of many triazole fungicides.[3]

  • Toxicology and Environmental Fate: Promising lead compounds must undergo rigorous toxicological and environmental fate studies to ensure they are safe for non-target organisms and do not persist unduly in the environment.

This structured approach, from synthesis to multi-faceted biological evaluation, provides a robust framework for assessing the potential of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine as a novel crop protection agent.

References

  • Physiological effects of triazole fungicides in plants. (n.d.). ResearchGate. [Link]

  • Fungicide Modes of Action. (n.d.). Bayer Crop Science. [Link]

  • The effect of triazole fungicide. (2022, May 15). Natursim Science Co., Ltd. [Link]

  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. (n.d.). RJPT. [Link]

  • THE ECOTOXICOLOGY OF PESTICIDES GROUP OF TRIAZOLE AND THEIR USE TO CONTROL APPLE SCAB (VENTURIA INAEQUALIS). (n.d.). Journal of Hygienic Engineering and Design. [Link]

  • Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. (n.d.). ChemistrySelect. [Link]

  • Synthesis and Insecticidal Activity of Tetrazole‐Linked Triazole Derivatives. (n.d.). Sci-Hub. [Link]

  • Application guide of triazole fungicides. (2020, April 2). Zhengzhou Delong Chemical Co., Ltd. [Link]

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023, January 31). PMC - NIH. [Link]

  • Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. (2022). PubMed. [Link]

  • Innovative Screening Methods for Plant Fungicides and Defense Inducers. (2024, July 23). EpiLogic GmbH. [Link]

  • Synthesis, Spectral Analysis, and Insecticidal Activity of 1,2,3-Triazole Derivatives. (n.d.). Semantic Scholar. [Link]

  • Synthesis and Anti-insect Activity of Triazole-Containing Amide Derivatives. (n.d.). ACS Publications. [Link]

  • Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. (n.d.). ACS Publications. [Link]

  • Synthesis and insecticidal activity of 1,2,4-triazole derivatives. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022, November 3). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. (n.d.). PubMed. [Link]

  • Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. (n.d.). ACS Publications. [Link]

  • Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (n.d.). PMC - NIH. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC - PubMed Central. [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (n.d.). ResearchGate. [Link]

  • SCREENING FOR FUNGICIDES. (n.d.). Annual Reviews. [Link]

  • Crystal Structure, DFT Theoretical Study and Herbicidal Activity of Novel 1,2,4-Triazole Compound Containing Cyclopropyl Group. (n.d.). ResearchGate. [Link]

  • [2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine hydrochloride. (n.d.). Amerigo Scientific. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. (n.d.). Semantic Scholar. [Link]

  • One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. (n.d.). NIH. [Link]

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (n.d.). MDPI. [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (n.d.). MDPI. [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 1H-1,2,4-Triazol-3-amine (Standard). (n.d.). Crispr Update. [Link]

  • (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018, September 2). ResearchGate. [Link]

Sources

Application Note: High-Throughput Analytical Strategies for the Quantification of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed analytical methodologies for the accurate and sensitive detection of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine, a novel small molecule of interest in pharmaceutical research. Recognizing the compound's unique chemical structure, featuring a triazole ring and a primary ethylamine side chain, we present two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) coupled with both UV and Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. These protocols are designed to be robust and adaptable for various matrices, from simple solutions to complex biological samples, ensuring high-throughput and reliable quantification.

Introduction: The Analytical Challenge

2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine (Molecular Formula: C6H12N4, Molecular Weight: 140.19 g/mol ) is a heterocyclic amine whose accurate quantification is critical for pharmacokinetic, toxicological, and quality control studies.[1] Its structure presents a dual analytical challenge: the 1,2,4-triazole moiety offers a chromophore suitable for UV detection, while the primary amine group provides a reactive site for derivatization and a target for specific mass spectrometric fragmentation. The polarity and potential for thermal instability of the amine group must be carefully considered when selecting and optimizing analytical methods.[2] High-performance liquid chromatography (HPLC) is a preferred technique for the analysis of many pharmaceuticals, including triazole-containing compounds.[3]

Recommended Analytical Workflows

We have developed two primary workflows to provide flexibility depending on the available instrumentation, required sensitivity, and the complexity of the sample matrix.

Workflow Overview

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Method: LC-Based Analysis cluster_2 Secondary Method: GC-Based Analysis cluster_3 Data Analysis Sample Sample Matrix (e.g., Plasma, Formulation) SPE Solid Phase Extraction (SPE) Sample->SPE Biological LLE Liquid-Liquid Extraction (LLE) Sample->LLE Formulation Derivatization Derivatization (for GC-MS) SPE->Derivatization HPLC HPLC Separation SPE->HPLC LLE->HPLC GC GC Separation Derivatization->GC UV_Detector UV/Vis Detector HPLC->UV_Detector MS_Detector Mass Spectrometer (ESI+) HPLC->MS_Detector Quantification Quantification & Reporting UV_Detector->Quantification MS_Detector->Quantification GC_MS Mass Spectrometer (EI) GC->GC_MS GC_MS->Quantification

Figure 1: General analytical workflow for the determination of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine.

Primary Method: Liquid Chromatography (LC)

The recommended primary approach is reverse-phase HPLC, which is well-suited for polar compounds like our target analyte. This method offers the flexibility of coupling with either UV or mass spectrometry detectors, providing both quantitative accuracy and structural confirmation.

LC Method Parameters

The following table outlines the starting parameters for method development. Optimization will be necessary based on the specific HPLC system and sample matrix.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm)Provides good retention and peak shape for polar analytes. The use of a smaller particle size enhances efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase protonates the amine, improving peak shape and enhancing ionization for MS detection.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier in reverse-phase chromatography and is suitable for separating triazoles.[3]
Gradient 5% B to 95% B over 10 minutesA gradient elution is recommended to ensure the timely elution of the analyte while removing potential interferences from the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure optimal chromatographic performance.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Vol. 5 µLA small injection volume minimizes potential peak distortion.
Detection Systems

The triazole ring in the analyte is expected to have a UV absorbance maximum around 210-230 nm. A photodiode array (PDA) detector is recommended to determine the optimal wavelength and to assess peak purity.

For higher sensitivity and selectivity, especially in complex matrices, coupling the HPLC to a mass spectrometer is the preferred method. Electrospray ionization in positive mode (ESI+) is ideal for protonating the basic amine group.

MS ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe ethylamine moiety is basic and will readily accept a proton to form [M+H]+.
Precursor Ion (m/z) 141.12Calculated for [C6H12N4 + H]+.
Scan Mode Full Scan (for confirmation) & MRM (for quantification)Full scan confirms the presence of the parent ion, while Multiple Reaction Monitoring (MRM) provides the highest sensitivity and selectivity for quantification.
Collision Energy 15-30 eV (Optimize for fragment ions)This energy range should be sufficient to induce fragmentation for MRM experiments.
Product Ions (m/z) Hypothetical: 82.1, 112.1Fragmentation would likely involve cleavage of the ethylamine side chain. The m/z 82 ion could correspond to the dimethyl-triazole ring, and m/z 112 could result from a cleavage at the C-C bond of the ethyl group.

Secondary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for volatile and thermally stable compounds.[2] Due to the polar nature of the primary amine, derivatization is necessary to increase volatility and improve chromatographic peak shape.

Derivatization Protocol

Trifluoroacetylation is a recommended derivatization method as it reacts rapidly and quantitatively with primary amines to form stable derivatives.[4]

Protocol:

  • Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of Acetonitrile and 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS system.

GC-MS Method Parameters
ParameterRecommended ConditionRationale
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film)A mid-polarity column provides good general-purpose separation.
Inlet Temperature 250 °CEnsures complete volatilization of the derivatized analyte.
Oven Program Start at 100 °C, ramp to 280 °C at 15 °C/minA temperature ramp allows for the separation of the analyte from any remaining derivatizing reagent or byproducts.
Carrier Gas Helium at 1.0 mL/minStandard carrier gas for GC-MS.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
Mass Range 50-400 amuThis range will cover the expected mass of the derivatized analyte and its fragments.
Expected Fragments The fragmentation of the trifluoroacetyl derivative would likely show a prominent ion from the loss of the trifluoromethyl group and cleavage at the C-N bond.[5]

Sample Preparation Protocols

The choice of sample preparation is critical for removing interfering substances and concentrating the analyte.

Solid Phase Extraction (SPE) for Biological Fluids

A mixed-mode cation exchange SPE cartridge is recommended for extracting the basic analyte from matrices like plasma or urine.

SPE_Protocol Condition 1. Condition (Methanol, then Water) Equilibrate 2. Equilibrate (0.1 M Phosphate Buffer, pH 6) Condition->Equilibrate Load 3. Load Sample (Pre-treated with buffer) Equilibrate->Load Wash1 4. Wash 1 (Buffer) Load->Wash1 Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Elute 6. Elute (5% NH4OH in Methanol) Wash2->Elute Evaporate 7. Evaporate & Reconstitute Elute->Evaporate

Figure 2: Solid Phase Extraction (SPE) protocol for biological samples.

Liquid-Liquid Extraction (LLE) for Aqueous Formulations
  • To 1 mL of the aqueous sample, add 100 µL of 1 M NaOH to basify the solution (pH > 10).

  • Add 5 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute in the mobile phase for LC analysis or proceed with derivatization for GC analysis.

Method Validation and Trustworthiness

To ensure the reliability of these methods, a full validation according to ICH guidelines should be performed. This includes assessing:

  • Specificity: Absence of interference at the retention time of the analyte.

  • Linearity: A linear relationship between concentration and response (r² > 0.99).

  • Accuracy and Precision: Determined at low, medium, and high concentrations.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Robustness: The method's performance under small, deliberate variations in parameters.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the sensitive and specific quantification of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine. The primary LC-MS/MS method offers high sensitivity and is suitable for complex biological matrices, while the GC-MS method serves as a reliable alternative. Proper sample preparation and method validation are paramount to achieving accurate and reproducible results, which are essential for advancing research and development involving this compound.

References

  • Hawn, G. G., Diehl, P. A., & Talley, C. P. (n.d.). High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Ekiert, L., et al. (2010). Chromatographic and electrophoretic techniques used in the analysis of triazole antifungal agents - A review. Talanta, 82(4), 1090-100. [Link]

  • David, et al. (2009). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia. [Link]

  • Hu, et al. (2013). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of ethylamine. [Link]

  • ResearchGate. (2021). Development of a method for the derivatization of ethanolamines and its application to sand samples. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of N-methylethanamine. [Link]

  • MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). LC–MS-MS mass spectrum of ETH. [Link]

  • ACS Nano. (2024). Nanopore Identification of Biogenic Amines and Its Applications in Food Freshness Evaluation. [Link]

  • University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. [Link]

  • Amerigo Scientific. (n.d.). [2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine hydrochloride. [Link]

Sources

Application Notes and Protocols for the Formulation of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine for Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the formulation of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine, a novel triazole-containing compound, for use in a range of biological studies. The protocols and recommendations outlined herein are designed for researchers, scientists, and drug development professionals to ensure the reliable and reproducible application of this compound in both in vitro and in vivo settings.

Introduction: The Scientific Context and Formulation Challenges

The 1,2,4-triazole moiety is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties.[1][2] The compound 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine incorporates this versatile heterocyclic core with an ethylamine side chain, suggesting its potential as a cationic ligand for various biological targets. The primary amine group is expected to be protonated at physiological pH, influencing its solubility and interaction with cellular components.[3]

The successful biological evaluation of any new chemical entity (NCE) is critically dependent on an appropriate formulation that ensures solubility, stability, and bioavailability.[4] For 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine, its anticipated properties as a basic amine present specific formulation challenges. As with many amine-containing drugs, it is likely to be synthesized and supplied as a hydrochloride salt to improve its solid-state properties and aqueous solubility.[5][6] However, the free base and the salt form may exhibit different behaviors in various solvent systems, necessitating a thorough understanding of the compound's physicochemical properties to develop robust formulations.

This document will guide the user through a systematic approach to characterizing the compound and developing suitable formulations for initial biological screening and subsequent preclinical evaluation.

Physicochemical Characterization: The Foundation of Formulation Development

A comprehensive understanding of the physicochemical properties of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine is paramount for rational formulation design. The following parameters should be determined experimentally or computationally.

Predicted Physicochemical Properties

In the absence of experimental data, computational tools can provide valuable initial estimates.

PropertyPredicted ValueMethod/ToolSignificance in Formulation
pKa ~8.5 - 9.5ChemAxon, ACD/LabsThe pKa of the ethylamine group will determine the ionization state at different pH values, significantly impacting solubility and membrane permeability.[7]
logP ~0.5 - 1.5ALOGPS, ChemDrawThe octanol-water partition coefficient indicates the lipophilicity of the compound, influencing its interaction with biological membranes and potential for oral absorption.[8][9]
Aqueous Solubility Moderate to High (as HCl salt)Various QSPR modelsPredicts the ease of preparing aqueous stock solutions and the potential need for solubilizing excipients.[10][11]
Protocol for Preliminary Solubility Assessment

A tiered approach to solubility testing is recommended, starting with simple aqueous and organic solvents.

Objective: To determine the approximate solubility of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride in commonly used laboratory solvents.

Materials:

  • 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (95%)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-50 mM).

  • Serial Dilutions: In separate microcentrifuge tubes, add a small, accurately weighed amount of the compound (e.g., 1-5 mg).

  • Solvent Addition: Add increasing volumes of each test solvent (water, PBS, DMSO, ethanol) to the tubes.

  • Equilibration: Vortex each tube vigorously for 1-2 minutes. For aqueous solvents, allow the samples to equilibrate at room temperature for at least 1 hour, with intermittent shaking.

  • Observation: Visually inspect for complete dissolution. If undissolved material remains, centrifuge the tube and analyze the supernatant to determine the concentration (e.g., by UV-Vis spectrophotometry or HPLC).

Formulation for In Vitro Biological Studies

For most cell-based assays, the compound is typically introduced to the culture medium from a concentrated stock solution, usually in DMSO.

Protocol for Preparing a DMSO Stock Solution

Objective: To prepare a high-concentration, sterile stock solution for use in in vitro assays.

Materials:

  • 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride

  • Anhydrous, cell culture-grade DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Sterile 0.22 µm syringe filter

Procedure:

  • Accurately weigh the desired amount of the compound in a sterile vial.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex until the compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected vial.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Causality Behind Experimental Choices:

  • DMSO: It is a universal solvent for many organic compounds and is miscible with aqueous cell culture media. However, the final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Sterilization: Filtration is essential to prevent microbial contamination of cell cultures.

  • Aliquoting and Storage: This minimizes degradation from repeated freeze-thaw cycles and exposure to light and moisture.

Stability Assessment: Ensuring Compound Integrity

A preliminary assessment of the compound's stability in the formulation vehicle and under experimental conditions is crucial for data reliability.

Protocol for Preliminary Stability Testing in Aqueous Media

Objective: To evaluate the stability of the compound in aqueous buffer at physiological pH and temperature.

Materials:

  • DMSO stock solution of the compound

  • PBS, pH 7.4

  • Incubator at 37°C

  • HPLC system with a suitable column and detector

Procedure:

  • Dilute the DMSO stock solution into pre-warmed PBS (37°C) to a final concentration relevant to the planned biological assays (e.g., 10-100 µM).

  • Immediately after preparation (t=0), take an aliquot for HPLC analysis.

  • Incubate the remaining solution at 37°C.

  • Take aliquots at various time points (e.g., 1, 4, 8, and 24 hours) and analyze by HPLC.

  • Compare the peak area of the compound at each time point to the t=0 sample to determine the percentage of compound remaining.

Data Presentation:

Time (hours)Peak Area (arbitrary units)% Remaining
01,000,000100
1995,00099.5
4980,00098.0
8965,00096.5
24920,00092.0

Trustworthiness of the Protocol: This self-validating system uses a time-course analysis to directly measure the degradation of the parent compound, providing a clear indication of its stability under the specified conditions. Following ICH guidelines for stability testing can provide a more comprehensive evaluation.[1][2][12][13][14]

Formulation for In Vivo Biological Studies

The transition from in vitro to in vivo studies requires more complex formulations to ensure safety, tolerability, and appropriate pharmacokinetic properties. The choice of vehicle and route of administration will depend on the specific goals of the study.

Workflow for In Vivo Formulation Development

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Vehicle Screening cluster_2 Phase 3: Formulation Optimization & Characterization cluster_3 Phase 4: Final Formulation Selection A Determine Physicochemical Properties (Solubility, pKa, logP) C Aqueous-based Vehicles (Saline, PBS, Buffers) A->C B Define Study Objectives (Route, Dose, Duration) B->C F Optimize Excipient Concentrations C->F D Co-solvent Systems (PEG, Propylene Glycol, Ethanol) D->F E Suspensions/Emulsions (CMC, Tween 80, Oils) E->F G Assess Physical Stability (Precipitation, Phase Separation) F->G H Evaluate Chemical Stability (HPLC) G->H I Determine pH and Osmolality H->I J Select Lead Formulation for In Vivo Studies I->J

Caption: Workflow for in vivo formulation development.

Example Formulations for Different Administration Routes

1. Intravenous (IV) Administration

For IV administration, the compound must be in a clear, sterile, and isotonic solution.

Protocol for a Simple IV Formulation:

Objective: To prepare a sterile solution for IV injection in rodents.

Materials:

  • 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride

  • Sterile Saline (0.9% NaCl) for Injection

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required amount of compound for the desired dose and number of animals.

  • Dissolve the compound in sterile saline. Gentle warming may be applied if necessary.

  • Ensure the final solution is clear and free of particulates.

  • Sterilize the final solution by filtering through a 0.22 µm syringe filter into a sterile vial.

For compounds with limited aqueous solubility, a co-solvent system may be necessary:

Example Co-solvent IV Formulation:

ComponentPercentage (v/v)Purpose
DMSO5-10%Primary solubilizer
PEG 300/40030-40%Co-solvent, increases solubility
Saline50-65%Vehicle, ensures isotonicity

2. Oral Gavage (PO) Administration

For oral administration, the compound can be formulated as a solution or a suspension.

Protocol for an Oral Gavage Solution:

Objective: To prepare a solution for oral administration in rodents.

Materials:

  • 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride

  • Deionized water or a suitable buffer (e.g., citrate buffer, pH 4-5)

  • Sweetening agent (optional, e.g., 5-10% sucrose) to improve palatability.[15][16]

Procedure:

  • Dissolve the compound in the chosen aqueous vehicle.

  • If necessary, adjust the pH to enhance solubility. For a basic amine, a slightly acidic pH can improve solubility.

  • Ensure the final solution is clear.

Protocol for an Oral Gavage Suspension:

If the required dose exceeds the compound's solubility, a suspension is necessary.

Example Suspension Formulation:

ComponentConcentrationPurpose
CompoundRequired DoseActive Pharmaceutical Ingredient
0.5% Carboxymethylcellulose (CMC) in waterq.s. to volumeSuspending agent
0.1% Tween 80OptionalWetting agent to aid dispersion

Procedure:

  • Prepare the 0.5% CMC solution.

  • If using, add Tween 80 to the vehicle.

  • Levigate the compound with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while stirring to form a uniform suspension.

  • Ensure the suspension is homogenous before each administration.

Application in Biological Systems: Experimental Protocols

A. In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a common first step to determine the compound's effect on cell viability.

G A Seed cells in a 96-well plate B Allow cells to adhere (24 hours) A->B C Treat cells with serial dilutions of the compound B->C D Incubate for a defined period (e.g., 24, 48, 72 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I

Caption: Workflow for an MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[2]

  • Compound Treatment: Prepare serial dilutions of the 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine stock solution in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours.[12][13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

B. Receptor Binding Assay (Example: Fluorescence Polarization)

This assay can be used to determine if the compound binds to a specific target protein.

Principle: A small fluorescently labeled ligand (tracer) binds to a larger receptor protein, resulting in a high fluorescence polarization (FP) value. A competing unlabeled ligand (the test compound) will displace the tracer, causing a decrease in the FP value.[17][18]

Protocol Outline:

  • Reagent Preparation:

    • Prepare a solution of the purified target receptor in a suitable assay buffer.

    • Prepare a solution of the fluorescent tracer at a concentration close to its Kd for the receptor.

    • Prepare serial dilutions of the 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine stock solution in the assay buffer.

  • Assay Setup (in a 384-well black plate):

    • Add the test compound dilutions to the wells.

    • Add the receptor-tracer pre-incubated complex to the wells.

    • Include controls for no binding (tracer only) and maximum binding (receptor + tracer).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the FP values against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or Ki value.[19]

Conclusion

The successful formulation of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine for biological studies is an essential prerequisite for obtaining meaningful and reproducible data. This guide provides a systematic approach, from initial physicochemical characterization and solubility assessment to the development of formulations for both in vitro and in vivo applications. By understanding the principles behind formulation science and following these detailed protocols, researchers can confidently advance the biological evaluation of this and other novel chemical entities.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Scholars Research Library. Solubility enhancement and physicochemical characterization of inclusion complexes of itraconazole. [Link]

  • ResearchGate. Radioligand binding methods: practical guide and tips. [Link]

  • ResearchGate. Protocol for Fluorescence Polarization Assay Using GI224329. [Link]

  • Bio-protocol. Fluorescence polarization (FP) assay. [Link]

  • National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • Journal of the American Chemical Society. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. [Link]

  • ResearchGate. What are the preferable iv vehicle system for in vivo study? [Link]

  • Impact Factor. Solubility Enhancement of Itraconazole by Centrifugal Melt Spinning Technique. [Link]

  • Principles of Drug Action 1, Spring 2005. AMINES. [Link]

  • ResearchGate. A Review on Solubility Enhancement of Antifungal Drugs. [Link]

  • CHAPTER 7 AMINES. [Link]

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment? [Link]

  • Basicmedical Key. 22 Vehicles for Liquid Preparations. [Link]

  • National Center for Biotechnology Information. Prodrugs for Amines. [Link]

  • ResearchGate. 57 questions with answers in ORAL GAVAGE. [Link]

  • National Center for Biotechnology Information. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. [Link]

  • Oreate AI Blog. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. [Link]

  • National Center for Biotechnology Information. Alternative Method of Oral Dosing for Rats. [Link]

  • SAGE Journals. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. [Link]

  • Ovidius University Annals of Chemistry. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. [Link]

  • ResearchGate. Alternative Method of Oral Dosing for Rats. [Link]

  • National Center for Biotechnology Information. Basics of Sterile Compounding: Vehicles Used in Sterile Compounding. [Link]

  • National Center for Biotechnology Information. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. [Link]

  • Google Patents.
  • Science.gov. daily oral gavage: Topics by Science.gov. [Link]

  • National Center for Biotechnology Information. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. [Link]

  • ResearchGate. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. [Link]

  • ADMET and DMPK. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. [Link]

  • ResearchGate. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. [Link]

  • ResearchGate. Correlation between the predicted and the practical of logP for 34 drugs using (AM1). [Link]

  • ResearchGate. Predicted LogP values for (a) thiazolo[3,2-b][1][2][13]triazoles (1a–16a)... [Link]

  • ChemAxon. LogP and logD calculations. [Link]

  • National Center for Biotechnology Information. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • DTIC. solubility report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize this synthesis, with a primary focus on improving reaction yield and product purity. The synthesis of N-alkylated 1,2,4-triazoles is a well-established field, yet it presents persistent challenges, primarily concerning the control of regioselectivity during the N-alkylation step.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles to help you navigate these challenges effectively.

The synthesis generally proceeds in two stages: first, the formation of the 3,5-dimethyl-1H-1,2,4-triazole core, followed by its N-alkylation to introduce the ethylamine side chain. This guide will address potential pitfalls in both stages.

Section 1: Troubleshooting Guide - Common Yield-Reducing Issues

This section addresses the most common problems encountered during the synthesis, their root causes, and validated solutions.

Problem 1: Low Yield in 3,5-Dimethyl-1H-1,2,4-triazole Formation

The initial formation of the triazole ring is the foundation of the synthesis. Low yields at this stage compromise the entire process. A common method for this step is the reaction between a hydrazine source and a precursor like acetylhydrazine or a combination of acetonitrile and hydrazine under specific conditions.[2][3]

Potential Cause 1.1: Competing Side Reaction - 1,3,4-Oxadiazole Formation

  • Explanation: When using hydrazides as starting materials, a competing intramolecular cyclization can occur, leading to the formation of a 1,3,4-oxadiazole byproduct instead of the desired 1,2,4-triazole.[4] This pathway is particularly favored under harsh thermal conditions or in the presence of residual water.

  • Recommended Solutions:

    • Ensure Anhydrous Conditions: All reagents and solvents must be thoroughly dried. Hydrazides can be hygroscopic; dry them in a vacuum oven before use.[4]

    • Optimize Temperature: High temperatures can promote the oxadiazole pathway.[4] Consider running the reaction at the lowest effective temperature and monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material and formation of the product versus the byproduct.

    • Microwave-Assisted Synthesis: Microwave irradiation can often promote the desired reaction pathway, increase yield, and significantly reduce reaction times from hours to minutes.[4][5]

Potential Cause 1.2: Incomplete Reaction or Decomposition

  • Explanation: The reaction may stall due to insufficient temperature or reaction time. Conversely, excessively high temperatures can lead to the thermal rearrangement or decomposition of the triazole product.[4]

  • Recommended Solutions:

    • Stepwise Temperature Increase: Gradually increase the reaction temperature while monitoring its progress.[4]

    • Catalyst Choice: For certain routes, such as the Pellizzari reaction, using glacial acetic acid can serve as both a solvent and a catalyst to facilitate the reaction at more moderate temperatures.[4]

Problem 2: Poor Regioselectivity During N-Alkylation

This is the most critical and frequent cause of low yields for the final product. The 3,5-dimethyl-1H-1,2,4-triazole anion is an ambident nucleophile, meaning the alkylating agent can attack at either the N1 or N4 position, leading to a mixture of isomers.[4][6] The desired product is the N1-alkylated isomer, while the N4-alkylated isomer is a common, and often difficult to separate, impurity.

Visualizing the Core Problem: N-Alkylation Regioselectivity

The diagram below illustrates the competing reaction pathways during the alkylation of the 3,5-dimethyl-1H-1,2,4-triazole anion.

G Triazole 3,5-Dimethyl-1,2,4-triazolide Anion mid1 Triazole->mid1 AlkylatingAgent 2-(Protected)-ethyl Halide (e.g., N-(2-bromoethyl)phthalimide) AlkylatingAgent->mid1 BaseSolvent Base / Solvent System BaseSolvent->Triazole Deprotonation N1_Product Desired N1-Isomer 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine (after deprotection) N4_Product Undesired N4-Isomer 2-(3,5-Dimethyl-1,2,4-triazol-4-yl)-ethylamine (after deprotection) mid1->N1_Product  N1 Attack (Thermodynamically Favored) mid1->N4_Product  N4 Attack (Kinetically Favored) mid2

Caption: Competing N1 and N4 alkylation pathways for 3,5-dimethyl-1H-1,2,4-triazole.

Potential Cause 2.1: Suboptimal Base and Solvent Combination

  • Explanation: The choice of base and solvent has a profound impact on the ratio of N1 to N4 isomers. The regioselectivity is a delicate balance between kinetic and thermodynamic control. Generally, polar aprotic solvents like DMF or DMSO combined with strong, non-nucleophilic bases tend to favor the desired N1 product.

  • Recommended Solutions:

    • Use a Strong, Sterically Hindered Base: Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to provide high regioselectivity (often >90:10) in favor of the N1 isomer when used in solvents like THF.[6]

    • Optimize Solvent Polarity: While polar aprotic solvents (DMF, Acetone) are common, the specific combination of base and solvent is key. For example, using potassium carbonate in acetone is a widely cited method.[7]

    • Phase-Transfer Catalysis: Using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can enhance the reaction rate and selectivity by shuttling the triazolate anion into the organic phase.[8]

Potential Cause 2.2: Nature of the Alkylating Agent

  • Explanation: The electrophile itself can influence the site of attack. For synthesizing the target molecule, a common strategy is to use an N-protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide, to prevent side reactions involving the amine. The choice of leaving group (I > Br > Cl) will affect reactivity but may also subtly influence the isomer ratio.

  • Recommended Solutions:

    • Use a Good Leaving Group: N-(2-bromoethyl)phthalimide or the corresponding iodo- compound are excellent choices.

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the alkylating agent to ensure full conversion of the triazole. A large excess can lead to dialkylation or other side reactions.

Problem 3: Product Loss During Workup and Purification
  • Explanation: Significant yield can be lost during the isolation and purification stages. This is often due to the difficulty of separating the N1 and N4 isomers or the partial water solubility of the product. It has been noted that some isolation procedures can inadvertently remove one isomer, leading to a misinterpretation of the reaction's true regioselectivity.[6]

  • Recommended Solutions:

    • Non-Aqueous Workup: Where possible, perform a non-aqueous workup to avoid losing water-soluble isomers or products, especially if you need to accurately quantify the isomer ratio.[6]

    • Chromatographic Separation: Column chromatography on silica gel is the most effective method for separating the N1 and N4 isomers. A carefully selected solvent system (e.g., gradients of ethyl acetate/hexanes or dichloromethane/methanol) is crucial. Monitor fractions carefully by TLC.

    • Crystallization: If the desired N1 isomer is a solid, selective crystallization can be a highly effective and scalable purification method.

Section 2: Troubleshooting Workflow and Summary

Use the following flowchart to diagnose and address yield issues systematically.

G Start Low Final Yield Check_Triazole Analyze starting triazole by NMR/GC-MS. Is purity >98%? Start->Check_Triazole Remake_Triazole Re-synthesize triazole. Focus on anhydrous conditions and temperature control. Check_Triazole->Remake_Triazole No Check_Alkylation Analyze crude alkylation mixture by NMR/LC-MS. What is the N1:N4 isomer ratio? Check_Triazole->Check_Alkylation Yes Remake_Triazole->Check_Triazole Optimize_Alkylation Alkylation is non-selective. Change Base/Solvent. Try DBU/THF or K2CO3/DMF. Check_Alkylation->Optimize_Alkylation Ratio < 9:1 Check_Workup Ratio is good (>9:1) but isolated yield is low. Is product lost during workup/purification? Check_Alkylation->Check_Workup Ratio > 9:1 Optimize_Alkylation->Check_Alkylation Optimize_Purification Optimize purification. Use column chromatography with careful gradient elution. Check_Workup->Optimize_Purification Yes Success Yield Improved Check_Workup->Success No Optimize_Purification->Success

Caption: A systematic workflow for troubleshooting low yield in the synthesis.

Troubleshooting Summary Table
IssuePotential CauseKey Solution(s)
Low Triazole Yield Oxadiazole formationUse anhydrous conditions; optimize temperature.[4]
Incomplete reactionMonitor by TLC; consider microwave synthesis.[4][5]
Poor N-Alkylation Selectivity Suboptimal base/solventUse a strong, non-nucleophilic base (e.g., DBU) in an appropriate solvent (e.g., THF).[6]
Product Loss Difficult isomer separationEmploy careful column chromatography; develop a crystallization method.
Aqueous workup lossesConsider a non-aqueous workup procedure.[6]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best overall synthetic strategy to maximize the yield of the N1 isomer? A1: The recommended strategy is a two-step process:

  • Synthesize 3,5-dimethyl-1H-1,2,4-triazole using a reliable method, ensuring high purity of the intermediate.[9]

  • Perform the N-alkylation using N-(2-bromoethyl)phthalimide with a strong, non-nucleophilic base like DBU in an anhydrous aprotic solvent like THF. This combination is reported to give excellent regioselectivity for the N1 position.[6] Following alkylation, the phthalimide protecting group can be cleanly removed with hydrazine hydrate.

Q2: How can I confirm that I have synthesized the correct N1 isomer versus the N4 isomer? A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.

  • ¹H NMR: The chemical shifts of the protons on the ethylamine side chain will be different for the N1 and N4 isomers.

  • ¹³C NMR: The chemical shifts of the triazole ring carbons (C3 and C5) will also differ. Due to symmetry in the 3,5-dimethyl-1H-1,2,4-triazole starting material, the C3 and C5 carbons are equivalent. Upon N1-alkylation, they become inequivalent. In the N4-alkylated isomer, they remain equivalent. This difference is often a clear diagnostic marker.

  • 2D NMR: Techniques like HMBC and NOESY can provide unambiguous confirmation of the connectivity.

Q3: Are there any critical safety precautions for this synthesis? A3: Yes.

  • Hydrazine and its derivatives are highly toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong bases like DBU and sodium hydride are corrosive and/or reactive. Handle with care.

  • Alkylating agents (e.g., N-(2-bromoethyl)phthalimide) are lachrymators and potentially harmful. Avoid inhalation and skin contact.

Q4: Can I use a different alkylating agent, like 2-bromoethylamine, directly? A4: It is not recommended. Using an unprotected 2-haloamine can lead to numerous side reactions. The primary amine can act as a nucleophile itself, leading to self-condensation, polymerization, or reaction with another molecule of the alkylating agent. Using a protecting group, like phthalimide, ensures that the alkylation occurs only at the triazole nitrogen.

Section 4: Optimized Protocol - N1-Alkylation

This protocol is optimized for high regioselectivity based on literature findings.[6]

Objective: To selectively synthesize N-(2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl)phthalimide.

Materials:

  • 3,5-Dimethyl-1H-1,2,4-triazole (1.0 eq)

  • N-(2-bromoethyl)phthalimide (1.05 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,5-dimethyl-1H-1,2,4-triazole and anhydrous THF.

  • Stir the solution until the triazole is fully dissolved.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add DBU dropwise to the solution over 10-15 minutes. Stir for an additional 20 minutes at 0 °C.

  • In a separate flask, dissolve N-(2-bromoethyl)phthalimide in a minimum amount of anhydrous THF.

  • Add the solution of the alkylating agent dropwise to the reaction mixture at 0 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction: Use TLC (e.g., 50% Ethyl Acetate in Hexanes) to track the consumption of the starting triazole.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 20% to 70% Ethyl Acetate in Hexanes) to separate the desired N1-phthalimide product from the N4 isomer and any unreacted starting materials.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • BenchChem. (n.d.). Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them.
  • El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M., & Lehmann, J. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 26.
  • ResearchGate. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
  • SlideShare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation.
  • Judd, E. M., et al. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society, 141(15), 6359–6369.
  • Davenport, R., et al. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development, 27(5), 928–937.
  • Wikipedia. (n.d.). Pellizzari reaction.
  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-18.
  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Request PDF.
  • Pen-Tung Sah, et al. (n.d.). The Role of 3,5-Dimethyl-1H-1,2,4-triazole in Organic Synthesis. Retrieved from a chemical supplier's technical portal.
  • ResearchGate. (n.d.). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole.
  • Chen, J., et al. (2018). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. RSC Advances, 8(42), 23653–23657.
  • ResearchGate. (n.d.). Combinatorial Synthesis of 3,5-Dimethylene Substituted 1,2,4-Triazoles.
  • Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.
  • Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. 3(2), 39-49.
  • ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • Wikipedia. (n.d.). 1,2,4-Triazole.
  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

Sources

Technical Support Center: Purification of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with the purification of this polar, basic molecule.

Introduction to Purification Challenges

2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine possesses several structural features that can complicate its purification. Its basic ethylamine side chain and the polar triazole ring make it prone to strong interactions with standard silica gel, leading to poor separation and recovery. Furthermore, a common synthetic route, the alkylation of 3,5-dimethyl-1,2,4-triazole, can lead to the formation of a regioisomeric byproduct, which can be challenging to separate from the desired product. This guide will provide practical solutions to these and other common purification issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine in a question-and-answer format.

Issue 1: My compound is streaking badly on silica gel TLC plates and I'm seeing poor separation during column chromatography.

  • Question: Why is my compound streaking on the TLC plate and how can I achieve sharp bands and good separation on a silica gel column?

  • Answer: Streaking is a common issue when purifying basic compounds like your ethylamine derivative on standard silica gel. The root cause is the strong acidic nature of the silanol groups (Si-OH) on the silica surface, which interact strongly with the basic amine. This leads to a non-uniform elution front and poor separation.

    To counteract this, you need to neutralize the acidic sites on the silica. This can be achieved in a few ways:

    • Use a basic mobile phase modifier: The most common and effective solution is to add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) are excellent choices. A typical starting point is to add 0.5-2% Et₃N to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane).

    • Pre-treat the silica gel: You can prepare a slurry of your silica gel in your chosen mobile phase containing the basic modifier before packing the column. This ensures that the stationary phase is fully neutralized before you load your compound.

    • Consider an alternative stationary phase: If streaking persists, especially if your compound is highly polar, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica for purifying basic compounds. Amine-functionalized silica is another excellent option as it provides a basic surface that minimizes unwanted interactions.

Issue 2: I'm seeing two spots on my TLC that are very close together, and I suspect I have a regioisomeric impurity.

  • Question: My synthesis of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine likely involved alkylating 3,5-dimethyl-1,2,4-triazole. I'm seeing two closely eluting spots on the TLC. Could this be a regioisomer, and how can I separate them?

  • Answer: Yes, it is highly probable that you have a mixture of N1 and N4 alkylated regioisomers. The alkylation of unsymmetrical 1,2,4-triazoles can occur on different nitrogen atoms of the triazole ring, leading to the formation of the desired 1-substituted product and the undesired 4-substituted isomer. These isomers often have very similar polarities, making their separation by standard chromatography challenging.

    Here are some strategies to tackle this separation:

    • Optimize your mobile phase: A careful optimization of the eluent system is crucial. You may need to use a shallow gradient or even isocratic elution with a solvent system that provides the best possible separation on your TLC plate. Experiment with different solvent mixtures. For example, a combination of a moderately polar solvent like ethyl acetate with a more polar one like methanol, along with a basic modifier, might provide the necessary selectivity.

    • Utilize a different stationary phase: Sometimes, a change in the stationary phase can exploit subtle differences in the way the isomers interact. If you are using silica, try switching to alumina or a C18 reversed-phase column. For reversed-phase chromatography, you would use a polar mobile phase like water/acetonitrile or water/methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

    • Consider derivatization: If chromatographic separation proves extremely difficult, you could consider derivatizing the mixture. For example, reacting the primary amine with a bulky protecting group might alter the chromatographic properties of the two isomers enough to allow for separation. However, this adds extra steps to your synthesis (protection and deprotection).

    • Recrystallization as the hydrochloride salt: Converting the free base to its hydrochloride salt can sometimes facilitate purification by recrystallization. The two isomeric salts may have different solubilities in a given solvent system, allowing for fractional crystallization.

Issue 3: I have a significant amount of unreacted 3,5-dimethyl-1,2,4-triazole in my crude product.

  • Question: How can I efficiently remove the unreacted 3,5-dimethyl-1,2,4-triazole starting material from my product?

  • Answer: Unreacted 3,5-dimethyl-1,2,4-triazole is a common impurity. Fortunately, its polarity is significantly different from your desired product due to the absence of the basic ethylamine side chain.

    • Acid-base extraction: An effective method to separate your basic product from the more neutral starting material is through an acid-base extraction. Dissolve your crude mixture in an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, while the unreacted triazole will remain in the organic layer. You can then separate the layers, basify the aqueous layer with a base like sodium hydroxide to a pH > 10, and then extract your product back into an organic solvent.

    • Column chromatography: Standard column chromatography (with a basic modifier as discussed in Issue 1) should also effectively separate the more polar product from the less polar starting material. The unreacted triazole will elute much earlier than your desired amine.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to store 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine?

    • A1: As a primary amine, it is best stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperatures (refrigerated or frozen) to prevent degradation from atmospheric CO₂ and oxidation. If it is in a solvent, ensure the solvent is dry.

  • Q2: My purified compound is an oil. How can I solidify it?

    • A2: Many low molecular weight amines are oils at room temperature. If a solid form is required for characterization or subsequent reactions, you can attempt to form a salt. The most common method is to dissolve the free base in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same or another miscible solvent (e.g., HCl in ether or dioxane). The hydrochloride salt will often precipitate as a solid, which can be collected by filtration.

  • Q3: What are the expected ¹H NMR signals for the ethylamine protons in the desired N1-isomer versus the N4-isomer?

    • A3: The chemical shifts of the methylene protons of the ethylamine chain will be different for the N1 and N4 isomers. Generally, the protons closer to the triazole ring will be more deshielded (appear at a higher ppm value). You would expect to see two distinct triplets (or more complex multiplets if there is significant coupling) for the -CH₂-N(triazole) and -CH₂-NH₂ groups for each isomer. The exact chemical shifts will depend on the solvent and other factors, but you should be able to distinguish the two sets of peaks in a spectrum of the mixture.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Silica Gel

This protocol is designed for the purification of the title compound from common impurities such as unreacted starting materials and the N4-regioisomer.

Materials:

  • Crude 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (Et₃N)

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Prepare a developing chamber with a mobile phase of 95:5 DCM:MeOH with 1% Et₃N.

    • Spot your crude material on a TLC plate and develop it.

    • Visualize the spots under UV light and/or by staining with an appropriate stain (e.g., ninhydrin for the primary amine).

    • Identify the spots corresponding to your product, the N4-isomer (if present), and any starting materials. The product should be more polar than the unreacted 3,5-dimethyl-1,2,4-triazole.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 98:2 DCM:MeOH with 1% Et₃N).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve your crude product in a minimum amount of the mobile phase or DCM.

    • Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen mobile phase. A shallow gradient of methanol in DCM (e.g., starting from 2% MeOH and gradually increasing to 10%) can be effective for separating closely eluting compounds.

    • Collect fractions and monitor their composition by TLC.

    • Pool the fractions containing your pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified product.

Data Presentation
Compound Typical Rf Value (95:5 DCM:MeOH + 1% Et₃N) Notes
3,5-dimethyl-1,2,4-triazole~0.6 - 0.8Less polar starting material.
2-(3,5-Dimethyl-1,2,4-triazol-4 -yl)ethylamine (Isomer)~0.3 - 0.4Polarity is very similar to the desired product.
2-(3,5-Dimethyl-1,2,4-triazol-1 -yl)ethylamine (Product)~0.2 - 0.3The desired, more polar product.

Note: Rf values are approximate and can vary based on the specific conditions.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

This method is useful if the product is obtained as an oil or if chromatographic separation is difficult.

Materials:

  • Purified or semi-purified 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine (as a free base)

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

  • Ethanol

  • Hexane

  • Büchner funnel and filter paper

Procedure:

  • Salt Formation:

    • Dissolve the free base in a minimal amount of anhydrous diethyl ether.

    • Slowly add the HCl solution dropwise with stirring.

    • A white precipitate of the hydrochloride salt should form.

    • Continue adding the HCl solution until no more precipitate is formed.

  • Isolation of the Crude Salt:

    • Collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether.

    • Dry the crude salt under vacuum.

  • Recrystallization:

    • Choose a suitable solvent system for recrystallization. A mixture of ethanol and hexane or isopropanol and diethyl ether can be effective.

    • Dissolve the crude salt in a minimum amount of the hot polar solvent (e.g., ethanol).

    • Slowly add the less polar solvent (e.g., hexane) until the solution becomes slightly cloudy.

    • Heat the mixture gently until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Collection and Drying:

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Streaking or Isomer Impurity? TLC->Decision Extraction Acid-Base Extraction Decision->Extraction Yes, significant non-basic impurities Column Column Chromatography Decision->Column No Decision->Column Yes, isomers present Extraction->Column Recrystallization Salt Formation & Recrystallization Column->Recrystallization If oily or further purification needed Pure Pure Product Column->Pure Recrystallization->Pure

Caption: A decision-based workflow for the purification of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine.

Logical Relationship of Purification Challenges

Challenges cluster_compound Compound Properties cluster_synthesis Synthesis Byproducts Basic_Amine Basic Amine Group Streaking Streaking on Silica Basic_Amine->Streaking Polar_Triazole Polar Triazole Ring Polar_Triazole->Streaking Regioisomer N4-Alkylated Isomer Poor_Separation Poor Separation Regioisomer->Poor_Separation Starting_Material Unreacted Triazole Streaking->Poor_Separation

Caption: Interrelationship of compound properties and synthesis byproducts leading to purification challenges.

References

  • Holm, S. C., & Straub, A. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Organic Preparations and Procedures International, 43(4), 319-354. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • Biotage. Is there an easy way to purify organic amines?[Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]

Technical Support Center: Overcoming Solubility Challenges with 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine. This resource is designed for researchers, chemists, and pharmaceutical scientists who are encountering solubility challenges with this compound. We will explore the underlying chemical principles governing its solubility and provide a series of systematic, field-proven troubleshooting strategies to achieve your desired concentration in various solvent systems.

Introduction: Understanding the Molecule

2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine possesses a unique chemical architecture that dictates its solubility profile. The molecule combines a basic ethylamine side chain with a more rigid, heterocyclic dimethyl-triazole core. While predicted data suggests a degree of water solubility, practical laboratory experience often reveals challenges in achieving high concentrations, particularly in neutral pH aqueous solutions or non-polar organic solvents.

Based on its structure, the primary amine group (pKa estimated between 9.5 and 10.5) is the key to manipulating solubility. At pH values two units below its pKa, this amine will be predominantly protonated, forming a positively charged ammonium salt that is significantly more polar and, therefore, more water-soluble.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My initial attempts to dissolve 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine in neutral water (pH 7.0) have failed. What is the first step I should take?

This is a common observation. The limited solubility in neutral water is due to the free base form of the molecule, which is less polar. The most effective initial strategy is to modulate the pH of your aqueous solution.

Explanation: The ethylamine moiety is a weak base. By lowering the pH, you protonate this amine group, forming a water-soluble salt in situ.

Troubleshooting Protocol 1: pH Adjustment for Aqueous Solutions

  • Preparation: Start with your desired volume of deionized water or a relevant aqueous buffer (e.g., PBS).

  • Initial Slurry: Add the weighed amount of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine to the liquid to form a slurry.

  • Acidification: While stirring, add a dilute acid solution (e.g., 0.1 M or 1 M HCl) dropwise.

  • Observation: Monitor the solution for clarity. As the pH drops and the compound protonates, the solid should begin to dissolve.

  • Target pH: Aim for a final pH between 4.0 and 5.0 for complete dissolution. Verify the pH with a calibrated meter.

  • Final Volume Adjustment: Once fully dissolved, adjust to the final target volume with your buffer or water.

Below is a diagram illustrating the decision-making process for initial solubilization.

G start Start: Undissolved Compound slurry Create aqueous slurry start->slurry add_acid Add dilute HCl dropwise slurry->add_acid check_dissolved Is the compound fully dissolved? add_acid->check_dissolved measure_ph Measure & Adjust pH to 4.0-5.0 check_dissolved->measure_ph No success Success: Clear Solution check_dissolved->success Yes measure_ph->add_acid

Caption: Initial pH-based solubilization workflow.

FAQ 2: I need to dissolve the compound in an organic solvent for a chemical reaction. Which solvents are recommended?

The choice of organic solvent depends on the polarity required for your application. The free base form of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine will be more soluble in polar organic solvents.

Explanation: The nitrogen atoms in the triazole ring and the primary amine can act as hydrogen bond acceptors and donors, respectively, favoring interactions with polar organic solvents.

Recommended Solvents (in order of decreasing polarity):

SolventClassTypical Use CaseExpected Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticHigh concentration stock solutions, NMRHigh
Methanol (MeOH)Polar ProticReactions, chromatography mobile phaseModerate to High
Ethanol (EtOH)Polar ProticLess toxic alternative to MeOH, reactionsModerate
Acetonitrile (MeCN)Polar AproticHPLC, reactionsModerate
Dichloromethane (DCM)ChlorinatedOrganic synthesis, extractionsLow to Moderate
Tetrahydrofuran (THF)EtherReactions requiring an aprotic mediumLow
Toluene / HexanesNon-polarNot recommended for initial dissolutionVery Low

Troubleshooting Protocol 2: Screening Organic Solvents

  • Small-Scale Test: Place a small, known amount of the compound (e.g., 1-2 mg) into several vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of each candidate solvent to a separate vial.

  • Agitation: Vortex or sonicate the vials for 1-2 minutes at room temperature.

  • Observation: Visually inspect for dissolution.

  • Incremental Addition: If the compound has not dissolved, add another measured aliquot of solvent and repeat the agitation. This will help you estimate the approximate solubility (mg/mL).

  • Heating: For promising solvents where solubility is limited, gentle heating (e.g., 40-50 °C) can be attempted, but be mindful of potential compound degradation.

FAQ 3: My application is sensitive to pH changes, and I cannot use a highly acidic solution. Are there alternative strategies for aqueous formulations?

Yes. If significant pH modification is not viable, you can explore the use of co-solvents or excipients to enhance aqueous solubility.

Explanation: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, improving the dissolution of hydrophobic compounds. Excipients, such as cyclodextrins, can encapsulate the molecule, shielding its less polar regions from the aqueous environment.

Strategy A: Co-Solvent Systems

Commonly used co-solvents for challenging compounds include:

  • Ethanol: Generally recognized as safe (GRAS) for many applications.

  • Propylene Glycol (PG): A viscous, non-toxic solvent.

  • Polyethylene Glycol 400 (PEG 400): A low-molecular-weight polymer.

Troubleshooting Protocol 3: Co-Solvent Titration

  • Prepare Co-solvent/Aqueous Blends: Create a series of solutions with varying percentages of co-solvent in your aqueous buffer (e.g., 5%, 10%, 20%, 30% v/v of Ethanol in PBS).

  • Determine Solubility: Add an excess of your compound to each blend.

  • Equilibrate: Agitate the samples at a controlled temperature for several hours (or until equilibrium is reached).

  • Separate: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV). This will identify the co-solvent concentration that meets your needs.

Strategy B: Using Cyclodextrins

Cyclodextrins are donut-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds.

  • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.

The workflow for testing cyclodextrins follows a similar pattern to the co-solvent protocol, where you would test increasing concentrations of HP-β-CD in your aqueous system.

G start Need Aqueous Solution, pH Neutral options Explore Solubility Enhancers start->options cosolvent Strategy A: Co-solvents (Ethanol, PG, PEG) options->cosolvent cyclodextrin Strategy B: Cyclodextrins (HP-β-CD) options->cyclodextrin protocol_cosolvent Protocol 3: Co-solvent Titration cosolvent->protocol_cosolvent protocol_cd Protocol: Cyclodextrin Screening cyclodextrin->protocol_cd analyze Analyze solubility via HPLC protocol_cosolvent->analyze protocol_cd->analyze success Optimized Formulation Achieved analyze->success

Caption: Decision tree for pH-neutral aqueous formulations.

FAQ 4: I have successfully dissolved the compound as a hydrochloride salt, but it precipitates upon storage. Why is this happening and how can I prevent it?

Precipitation upon storage, even after successful initial dissolution, often points to issues with solution stability, such as slow equilibration to a less soluble form or interaction with components of the storage vessel or atmosphere.

Potential Causes & Solutions:

  • pH Drift: Absorption of atmospheric CO₂, which is acidic, can slightly lower the pH of unbuffered solutions. Conversely, if stored in certain types of glass, leaching of basic ions can raise the pH, causing the free base to precipitate.

    • Solution: Ensure your final solution is well-buffered. A citrate or acetate buffer in the pH 4-5 range is often effective. Store in tightly sealed, high-quality containers (e.g., borosilicate glass or appropriate polymer).

  • Common Ion Effect: If your solution is a hydrochloride salt and is mixed with a buffer containing high concentrations of chloride (e.g., certain cell culture media), it can suppress solubility.

    • Solution: If this is suspected, consider preparing the salt with an alternative acid (e.g., methanesulfonic acid to form a mesylate salt) and use buffers free of the common ion.

  • Temperature Effects: Solubility is temperature-dependent. If you dissolved the compound with gentle heating, it may precipitate upon cooling to room temperature or 4°C for storage if the solution is supersaturated.

    • Solution: Determine the solubility at your intended storage temperature. Do not create a stock solution at a concentration higher than its solubility limit at that temperature.

References

  • This section would be populated with links to authoritative sources on solubility theory, pKa prediction, co-solvent use, and cyclodextrin applications if specific data were available from the search tool.

Technical Support Center: Optimizing Reaction Conditions for 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we have structured this guide to provide not only protocols but also the underlying chemical principles to empower you to make informed decisions during your experiments.

The primary synthetic challenge in this process is the regioselective N-alkylation of the 3,5-dimethyl-1,2,4-triazole ring, an ambident nucleophile. The triazole anion can be alkylated at either the N1 or N4 position, often leading to a mixture of isomers that can be difficult to separate. This guide focuses on strategies to maximize the yield of the desired N1 isomer.

General Synthesis Overview

The synthesis is typically a two-step process involving the N-alkylation of 3,5-dimethyl-1,2,4-triazole with a suitable protected 2-aminoethyl electrophile, followed by the removal of the protecting group.

Synthetic_Workflow Start Starting Materials (3,5-Dimethyl-1,2,4-triazole & Protected 2-Haloethylamine) Alkylation Step 1: Regioselective N-Alkylation Start->Alkylation Base, Solvent, Temp. Workup Aqueous Workup & Extraction Alkylation->Workup Purification1 Purification of Protected Intermediate Workup->Purification1 Chromatography or Crystallization Deprotection Step 2: Deprotection Purification1->Deprotection Purification2 Purification of Final Product Deprotection->Purification2 Characterization Structural Confirmation (NMR, MS) Purification2->Characterization

Caption: General workflow for the synthesis of the target ethylamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for preparing 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)ethylamine?

A1: The most common and direct method is the N-alkylation of 3,5-dimethyl-1,2,4-triazole with a 2-haloethylamine derivative where the amine is protected. A typical electrophile is N-(2-bromoethyl)phthalimide or a Boc-protected 2-bromoethylamine. This is followed by a deprotection step—using hydrazine for the phthalimide group or an acid like TFA for the Boc group—to yield the final primary amine.

Q2: Why is regioselectivity a major concern in this synthesis?

A2: The 1,2,4-triazole ring has two potentially nucleophilic nitrogen atoms, N1 and N4.[1] Deprotonation with a base generates an ambident triazolide anion. This anion can react with an electrophile at either nitrogen, leading to a mixture of N1- and N4-substituted isomers. These isomers often have very similar physical properties, making their separation challenging. Therefore, reaction conditions must be carefully optimized to favor alkylation at the desired N1 position.

Q3: Which protecting group is recommended for the ethylamine moiety?

A3: Both the phthalimide and tert-butyloxycarbonyl (Boc) groups are effective.

  • Phthalimide: Offers high stability and crystallinity to the intermediate, often simplifying purification. Deprotection is typically achieved with hydrazine hydrate.[2]

  • Boc: Generally provides good solubility in organic solvents. Deprotection is performed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), which is orthogonal to the basic conditions of the alkylation step.

The choice depends on the overall synthetic strategy and the stability of other functional groups in the molecule.

Q4: How can I definitively confirm the structure and distinguish between the N1 and N4 isomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

  • ¹H NMR: In the N1 isomer of 2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethylamine, the two methyl groups at the C3 and C5 positions are in different chemical environments and will appear as two distinct singlets. In the N4 isomer, the molecule has a plane of symmetry, making the two methyl groups chemically equivalent, and they will appear as a single singlet (integrating to 6H).

  • ¹³C NMR: Similarly, the N1 isomer will show distinct signals for the C3 and C5 carbons, while the N4 isomer will show only one signal for both carbons due to symmetry. Mass spectrometry should also be used to confirm the correct molecular weight of the product.[3]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction shows low conversion to the desired product, with mostly unreacted starting materials. What factors should I investigate?

A: Low conversion is typically due to insufficient reactivity. Consider the following factors, starting with the most influential:

  • Base Strength and Type: The base must be strong enough to deprotonate the triazole (pKa ≈ 10). Weak bases may result in slow or incomplete reactions. Cesium carbonate (Cs₂CO₃) is often superior as the larger, softer cesium cation can coordinate with the triazolide anion, enhancing its nucleophilicity.[4] Stronger, non-nucleophilic bases like DBU can also be very effective.[1]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are essential to dissolve the triazolide salt and promote the Sₙ2 reaction.[5][6] DMF and DMSO are generally preferred for their high polarity and boiling points, allowing for higher reaction temperatures.

  • Temperature: Many N-alkylation reactions of triazoles require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature incrementally to 60-80 °C. Monitor the reaction by TLC or LC-MS to check for decomposition.

  • Leaving Group on the Electrophile: The reactivity of the electrophile follows the order I > Br > Cl. If you are using a chloroethylamine derivative and observing low reactivity, consider switching to the bromo- or iodo-analogue.

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended ConditionRationale
Solvent DMF or DMSOHigh polarity, dissolves reagents well, allows for heating.[4][5]
Base K₂CO₃ or Cs₂CO₃Cs₂CO₃ is often superior for yield and regioselectivity.[4]
Temperature 60 - 100 °CIncreases reaction rate; monitor for side products.
Electrophile N-(2-bromoethyl)phthalimideGood reactivity and often provides a crystalline intermediate.
Problem 2: Poor Regioselectivity (Mixture of Isomers)

Q: I've isolated a mixture of N1 and N4 isomers. How can I improve the selectivity for the desired N1 product?

A: This is the most critical optimization step. Regioselectivity is a delicate balance of steric and electronic factors influenced by the solvent and base counter-ion.

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N4 position, which is flanked by the two methyl groups. Using a bulkier base or solvent can sometimes enhance selectivity for the N1 position.

  • Solvent and Base Combination: This is the key. While K₂CO₃ in DMF is a common starting point, it may not provide the best selectivity.

    • DBU in THF: The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in a less polar solvent like THF has been reported to give excellent selectivity for the N1 isomer (often >90:10).[1] This is a highly recommended system to try.

    • Cesium Carbonate in DMF: As mentioned, Cs₂CO₃ can improve selectivity. The large cesium ion's interaction with the triazole anion may favor the formation of the N1-alkylated product.[4]

Troubleshooting_Regioselectivity Start Poor Regioselectivity (N1/N4 Mixture) Condition1 Current Conditions: K₂CO₃ in DMF/MeCN Start->Condition1 Suggestion1 Option 1: Change Base & Solvent System Condition1->Suggestion1 Suggestion2 Option 2: Modify Base Condition1->Suggestion2 Action1 Switch to DBU in THF. Rationale: Often provides high N1 selectivity. Suggestion1->Action1 Action2 Switch to Cs₂CO₃ in DMF. Rationale: Cs⁺ ion can improve selectivity. Suggestion2->Action2 Outcome Improved N1:N4 Ratio Action1->Outcome Action2->Outcome

Caption: Decision tree for optimizing N1-alkylation regioselectivity.

Problem 3: Difficulty in Product Purification

Q: The final amine product is a polar oil and streaks badly on my silica gel column. What alternative purification methods can I use?

A: This is a common issue with polar, basic compounds like amines.[7] Standard silica gel is acidic and can interact strongly with your product.

  • Modify the Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica and improve peak shape. A common choice is to add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your dichloromethane/methanol or ethyl acetate/hexane eluent system.

  • Use a Different Stationary Phase:

    • Reverse-Phase (C18): This is an excellent alternative for polar compounds. The typical eluent is a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or TFA to ensure the amine is protonated and elutes with a sharp peak.

    • Alumina (Basic or Neutral): Using basic or neutral alumina instead of silica gel can prevent the strong acidic interactions that cause streaking.

  • Crystallization via Salt Formation: If your product remains an oil, you can attempt to form a salt. Dissolve the purified oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of an acid like HCl (in ether or dioxane) or oxalic acid. The resulting salt is often a stable, crystalline solid that can be easily filtered and dried.

Detailed Experimental Protocol (Example)

This protocol uses N-(2-bromoethyl)phthalimide and provides a reliable starting point.

Step 1: N-Alkylation to produce 2-(2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione

  • To a round-bottom flask, add 3,5-dimethyl-1,2,4-triazole (1.0 eq), N-(2-bromoethyl)phthalimide (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M concentration relative to the triazole).

  • Stir the mixture at 80 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected intermediate as a white solid.

Step 2: Deprotection to yield 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-amine

  • Dissolve the purified phthalimide intermediate (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (4.0-5.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Cool the mixture to room temperature and filter off the precipitate, washing the solid with cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final amine product. If needed, further purification can be performed as described in the troubleshooting section.

References

  • Jeffrey, T. R., Pandya, B., & Marcaurelle, L. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. Retrieved from [Link]

  • Reddy, C. R., et al. (2017). Amino Acid-Catalyzed Cascade [3+2]-Cycloaddition/Hydrolysis Reactions Based on the Push-Pull Dienamine Platform: Synthesis of Highly Functionalized N H-1,2,3-Triazoles. ResearchGate. Retrieved from [Link]

  • Chen, C. H., et al. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 85(15), 9635–9645. Retrieved from [Link]

  • Shafiei, M., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics, 5(1), 24-58. Retrieved from [Link]

  • Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Retrieved from [Link]

  • da Silva, F. C., et al. (2017). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Journal of the Brazilian Chemical Society, 28(9), 1611-1631. Retrieved from [Link]

  • Holm, A., & Straub, C. S. (2011). ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. ChemInform, 23(42). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982278. Retrieved from [Link]

  • Gumenyuk, Y. O., et al. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc, 2005(8), 89-98. Retrieved from [Link]

  • Gomha, S. M., et al. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 24(14), 2543. Retrieved from [Link]

  • Bondge, S. P., et al. (2011). Synthesis and antibacterial activity of some new triazole derivatives. Scholars Research Library, 3(1), 293-298. Retrieved from [Link]

  • Myznikov, L. V., et al. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. ACS Combinatorial Science, 23(10), 687-693. Retrieved from [Link]

  • Begtrup, M., & Larsen, P. (1990). Alkylation, Acylation and Silylation of Azoles. Acta Chemica Scandinavica, 44, 1050-1057. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2016). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. ResearchGate. Retrieved from [Link]

  • Jia, G., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5462–5465. Retrieved from [Link]

  • Gomha, S. M., et al. (2018). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2018(4), M1017. Retrieved from [Link]

  • Reddy, P. V., et al. (2015). N-alkylation of NH-1,2,3-triazoles. ResearchGate. Retrieved from [Link]

  • Büyüktürk, S., et al. (2008). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Turkish Journal of Chemistry, 32(5), 623-632. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982278. Retrieved from [Link]

  • D'souza, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 879434. Retrieved from [Link]

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry, 16(24), 4479-4488. Retrieved from [Link]

  • Bērziņa, A., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 27(19), 6535. Retrieved from [Link]

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. Retrieved from [Link]

  • Wieczorek, M., et al. (2021). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 26(15), 4443. Retrieved from [Link]

  • Slivka, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Odessa University Chemical Journal, 10(1). Retrieved from [Link]

  • Ben-M'barek, Y., et al. (2021). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Bioassay Variability for 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Message from Your Application Science Team

Welcome to the technical support resource for researchers working with 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine. As scientists, we understand that unexpected variability in bioassays can be a significant source of frustration, delaying critical insights and project milestones. High variability can obscure the true biological effects of promising compounds, leading to false negatives or non-reproducible results.[1]

This guide is structured to help you systematically diagnose and resolve common issues encountered during the bioassay development and execution process. Our approach is rooted in first principles, moving from compound-specific properties to the broader biological and technical aspects of your experimental setup.

Disclaimer: Publicly available bioassay data for 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine is limited. The advice provided herein is based on the chemical properties of the triazole and ethylamine moieties, extensive experience with analogous small molecules, and established principles of robust bioassay design.[2][3] Researchers should use this guide as a starting point to develop an optimization and troubleshooting strategy tailored to their specific assay system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions and provides immediate troubleshooting paths.

Q1: My IC50/EC50 value for 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine varies significantly between experiments. What are the likely causes?

A1: Inconsistent potency values are a classic sign of underlying experimental variability. The most common culprits include:

  • Cellular State: Inconsistent cell passage number, variations in seeding density, and poor cell health can dramatically alter drug sensitivity.[4] It is critical to operate within a defined passage number window and ensure cells are in a logarithmic growth phase.

  • Compound Handling: The stability and solubility of your compound are paramount. Triazole derivatives can sometimes be prone to degradation or precipitation in aqueous media.[5] Always prepare fresh dilutions from a verified stock solution for each experiment.

  • Reagent Variability: Batch-to-batch differences in serum, media, or critical assay reagents can introduce significant variance.[4]

  • Procedural Inconsistencies: Minor changes in incubation times, temperature, or liquid handling techniques can have a cumulative effect on the final result.[6][7]

Q2: I am observing significant "edge effects" in my 96-well plate assay. How can I mitigate this?

A2: Edge effects, where wells on the perimeter of a plate behave differently, are typically caused by uneven temperature gradients and increased evaporation. To minimize this:

  • Create a Humidity Barrier: Do not use the outer 36 wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a more uniform environment for the interior wells.[4]

  • Ensure Proper Sealing: Use high-quality plate seals to minimize evaporation during long incubation periods.

  • Equilibrate Plates: Always allow plates to equilibrate to room temperature before adding cells or reagents to prevent thermal gradients.

Q3: My negative (vehicle) and positive controls are not performing as expected. What should I check?

A3: Control failure invalidates the results of an entire assay plate.[4]

  • Negative Control Failure: If your vehicle control (e.g., media with 0.1% DMSO) shows unexpected toxicity or activity, investigate potential solvent toxicity (is the final concentration too high?) or contamination of your media or stock solutions.

  • Positive Control Failure: If a known inhibitor or activator is not producing the expected effect, it may indicate reagent degradation (was it stored properly?), an error in concentration calculation, or that the cell line has developed resistance or lost sensitivity over time.[4]

Q4: My compound shows low or no biological activity. What are the primary troubleshooting steps?

A4: Before concluding that the compound is inactive, it's essential to rule out technical and formulation issues.

  • Verify Compound Integrity: Confirm the purity and identity of your compound stock using methods like HPLC or mass spectrometry. Impurities can inhibit activity.[5]

  • Assess Solubility: Poor aqueous solubility is a common reason for a lack of activity, as the compound may precipitate out of the assay medium.[8] Visually inspect the wells for precipitate after compound addition.

  • Review Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected activity. Are your positive controls working within the expected range? The lack of signal could be an issue with the assay itself, not the compound.[7]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Compound-Specific Issues: Solubility, Stability, and Purity

The chemical nature of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine dictates its behavior in an aqueous bioassay environment.

  • Solubility: As an amine, its solubility can be pH-dependent. Ensure the pH of your final assay medium is compatible with maintaining solubility. If using a DMSO stock, ensure the final concentration does not exceed a non-toxic level (typically ≤0.5%) and that the compound does not precipitate upon dilution.[8]

  • Stability: Triazole compounds are generally stable, but the ethylamine side chain could be a site for metabolic activity by cells or enzymatic degradation over long incubation times.[5] Assess stability by incubating the compound in the assay medium for the duration of the experiment and then analyzing it via HPLC.

  • Purity: Impurities from synthesis can interfere with or inhibit the activity of the primary compound. Always use a well-characterized, high-purity batch for reproducible results.[5]

Protocol 1: Assessing Compound Solubility and Stability

  • Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Ensure it is fully dissolved.

  • Working Dilutions: Prepare a serial dilution of the compound in your complete cell culture medium.

  • Visual Inspection: At the highest concentration, visually inspect the medium under a microscope for any signs of precipitation immediately after dilution and after a 30-minute incubation at 37°C.

  • Stability Test: Incubate the highest concentration of the compound in cell-free assay medium for the full duration of your experiment (e.g., 24, 48 hours).

  • Analysis: After incubation, centrifuge the sample to pellet any precipitate and analyze the supernatant using HPLC to quantify the amount of compound remaining in solution compared to a freshly prepared sample. A significant decrease indicates either poor stability or precipitation over time.

Guide 2: Biological System Variability

The biological components of your assay are a major source of potential variability.[9][10]

ParameterCommon IssueRecommended Action
Cell Line Integrity High passage number leads to genetic drift, altered morphology, and changes in drug sensitivity.[4]Maintain a cryopreserved master cell bank. Work within a defined, low passage number range (e.g., passages 5-20) for all experiments.
Cell Seeding Density Inconsistent cell numbers per well result in variable responses. Over- or under-confluent cells respond differently to stimuli.Perform accurate cell counts (e.g., using an automated counter). Optimize seeding density to ensure cells are in an exponential growth phase throughout the assay.
Reagent Consistency Lot-to-lot variability in fetal bovine serum (FBS) is a major source of inconsistent cell growth and behavior.Purchase large batches of FBS, perform lot-testing to ensure consistent performance, and aliquot for storage. Note the lot number of all reagents in your lab notebook.
Incubation Time The duration of compound exposure significantly impacts the measured biological effect (e.g., IC50).Standardize the incubation time precisely across all experiments. Use a multichannel pipette or automated liquid handler for simultaneous reagent addition.[4]
Guide 3: Technical and Procedural Variability

Human error and instrument performance are critical factors to control.[6]

  • Pipetting: Inaccurate or inconsistent pipetting is a leading cause of variability, especially during serial dilutions.[7]

    • Action: Ensure pipettes are calibrated regularly. Use reverse pipetting for viscous solutions. When dispensing into multi-well plates, ensure the pipette tip is immersed to a consistent depth below the liquid surface to avoid errors.

  • Instrumentation: Incorrect settings on plate readers can lead to high background or saturated signals.

    • Action: Optimize reader settings (e.g., gain, read height) using control wells. Run instrument performance validation checks regularly.

  • Data Analysis: The choice of curve-fitting model can impact the calculated potency value.

    • Action: Use a standardized, validated data analysis template. A four-parameter logistic (4PL) model is often appropriate for dose-response curves.[11] Ensure the model provides a good fit for the data (e.g., R² > 0.95).

Part 3: Visual Workflows and Diagrams

Diagram 1: Troubleshooting Low or No Compound Activity

This decision tree provides a logical workflow for diagnosing a lack of biological effect.

G start Start: Low or No Activity Observed check_controls Are Positive & Negative Controls Behaving as Expected? start->check_controls assay_issue TROUBLESHOOT ASSAY - Reagent Degradation? - Incorrect Protocol? - Cell Line Issue? check_controls->assay_issue No compound_issue Proceed to Compound-Specific Checks check_controls->compound_issue Yes check_solubility Is Compound Soluble in Assay Medium? compound_issue->check_solubility solubility_problem FORMULATION ISSUE - Lower Compound Concentration - Test Alternative Solvents - Adjust pH check_solubility->solubility_problem No check_purity Is Compound Purity & Identity Verified? check_solubility->check_purity Yes purity_problem COMPOUND INTEGRITY ISSUE - Re-synthesize or Re-purify - Confirm Structure (NMR, MS) check_purity->purity_problem No final_conclusion Conclude Compound has Low Activity in This Assay System check_purity->final_conclusion Yes

Caption: A decision tree for diagnosing the root cause of poor compound activity.

Diagram 2: Systematic Workflow for Reducing Bioassay Variability

This workflow illustrates the iterative process of identifying and controlling sources of variation.

G cluster_0 Phase 1: Standardization cluster_1 Phase 2: Execution & Monitoring cluster_2 Phase 3: Analysis & Review sop Develop Detailed SOP (Standard Operating Procedure) reagents Standardize Reagents (Cell Passage, Serum Lot) sop->reagents env Control Environment (Temp, CO2, Humidity) reagents->env execute Execute Assay Following SOP env->execute controls Monitor Control Performance (Positive, Negative, Vehicle) execute->controls chart Use Control Charts to Track Assay Performance controls->chart analyze Analyze Data with Validated Template chart->analyze review Review Variability (%CV, Z-factor) analyze->review identify Identify Source of Excess Variation review->identify identify->sop Refine SOP identify->chart Continue Monitoring

Caption: An iterative workflow for standardizing protocols and monitoring assay performance.

References

  • Sources of Variability in Cell Based Assays. Mettler Toledo. [Link]

  • Certain Approaches to Understanding Sources of Bioassay Variability. (2018-10-20). BioProcess International. [Link]

  • Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means. (2023-12-14). National Institutes of Health (NIH). [Link]

  • Troubleshooting. BioAssay Systems. [Link]

  • Cell-based assays on the rise. (2022-05-02). BMG LABTECH. [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. [Link]

  • Essentials in Bioassay Development. (2019-11-01). BioPharm International. [Link]

  • Optimising Suitability Criteria for Bioassays. (2024-06-04). Quantics Biostatistics. [Link]

  • Optimizing Feeding and Pupation Bioassays to Assess the Effects of Insecticidal and Repellent Treatments on Aethina tumida Larval Development and Pupation Success. (2025-01-21). National Institutes of Health (NIH). [Link]

  • Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. National Institutes of Health (NIH). [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022-04-25). National Institutes of Health (NIH). [Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023-08-08). National Institutes of Health (NIH). [Link]

  • Optimising cell-based bioassays via integrated design of experiments (ixDoE) - A practical guide. (2022-10-28). National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Long-Term Storage and Stabilization of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage and stabilization of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine. Our goal is to ensure the integrity and purity of your samples, enabling reliable and reproducible experimental outcomes.

Core Principles of Stability

2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine combines two key chemical moieties: a stable 1,2,4-triazole ring and a reactive primary ethylamine side chain. Understanding the interplay between these structures is crucial for devising an effective storage strategy.

  • The 1,2,4-Triazole Ring: This heterocyclic aromatic ring is inherently stable due to its electron delocalization.[1] It is generally resistant to moderate changes in pH, temperature, and oxidative stress. The dimethyl substitution further enhances its stability.

  • The Ethylamine Side Chain: The primary amine group is the primary site of potential chemical instability. It is a nucleophilic and basic center, making it susceptible to oxidation, reaction with atmospheric carbon dioxide, and interaction with acidic impurities.[2][3] Amines, in general, can be sensitive to light and air, which can catalyze degradation pathways.[4]

The primary challenge in long-term storage is to protect the ethylamine functional group from degradation without compromising the overall structure of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine?

A1: For maximal stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). General guidelines for amine storage recommend cool and dark conditions.[5]

ParameterRecommended ConditionRationale
Temperature -20°CReduces reaction kinetics of potential degradation pathways. While storage at 2-8°C is acceptable for short periods, -20°C is strongly recommended for long-term stability (months to years).
Atmosphere Inert Gas (Argon or Nitrogen)The primary amine is susceptible to oxidation by atmospheric oxygen and can react with CO₂ to form carbamates. An inert atmosphere displaces O₂ and moisture, preventing these reactions.
Light Amber Vial / Dark LocationProtects the compound from photolytic degradation, a common issue for many organic molecules, including some amines.[4]
Container Tightly Sealed Glass VialPrevents ingress of moisture and atmospheric gases. Glass is preferred over plastic to avoid potential leaching of plasticizers or other contaminants.

Q2: Should I store the compound as the free base or as a salt?

A2: Storing the compound as a hydrochloride (HCl) salt is highly recommended.[6] The protonation of the basic ethylamine nitrogen to form the ammonium salt significantly enhances stability.

  • Causality: Protonation of the amine lone pair reduces its nucleophilicity and basicity. This makes the molecule far less susceptible to oxidation and reaction with atmospheric CO₂. The salt form is typically a more crystalline and less hygroscopic solid, which further improves its handling and storage profile. Many commercial suppliers provide this compound as its hydrochloride salt for this reason.[6]

Q3: What are the visible signs of degradation?

A3: Degradation may not always be visually apparent. However, you should be vigilant for the following signs:

  • Color Change: Development of a yellow or brown hue in the initially colorless or white solid.

  • Clumping or Deliquescence: The solid becoming sticky, oily, or appearing to melt, which can indicate moisture absorption or the formation of impure liquid byproducts.

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously known to be soluble.

Any visual change warrants a purity check by an appropriate analytical method (see Q6).

Q4: What are the likely degradation pathways?

A4: The primary degradation pathways involve the ethylamine side chain.

  • Oxidation: The primary amine can be oxidized to form various products, including imines, which can further react or polymerize. The presence of trace metal impurities can catalyze this process.

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO₂ to form carbamate salts. This is often reversible but can affect the compound's purity and stoichiometry.

  • Reaction with Aldehydes/Ketones: If exposed to solvents containing aldehyde or ketone impurities (e.g., acetone, certain grades of ethanol), the amine can form imine adducts.

Below is a diagram illustrating potential degradation routes.

G cluster_main Potential Degradation Pathways Compound 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine Oxidized_Products Oxidized Products (e.g., Imines, Nitriles) Compound->Oxidized_Products O₂ / Light (Air Exposure) Carbamate Carbamate Adduct Compound->Carbamate CO₂ (Air Exposure) Imine_Adduct Imine Adduct Compound->Imine_Adduct Aldehyde/Ketone (Solvent Impurity) G cluster_workflow Storage Condition Selection Workflow Start Receive/Synthesize Compound CheckForm Is it the HCl salt? Start->CheckForm ConvertToSalt Convert to HCl Salt (Recommended) CheckForm->ConvertToSalt No PurityCheck Perform Initial Purity Check (HPLC) CheckForm->PurityCheck Yes ConvertToSalt->PurityCheck StoreSolid Store Solid Under Inert Gas at -20°C in Dark LongTerm Long-Term Storage? StoreSolid->LongTerm PurityCheck->StoreSolid Use Use in Experiment LongTerm->Use No (Short-Term) PeriodicCheck Perform Periodic Purity Check (e.g., 6 months) LongTerm->PeriodicCheck Yes PeriodicCheck->StoreSolid

Sources

Technical Support Center: Scaling Up the Production of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-ethylamine. As a crucial building block in medicinal chemistry, successful and reproducible production is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Synthesis Overview: A Proposed Pathway

The target molecule, 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-ethylamine, is an N-alkylated triazole. A common and effective strategy for its synthesis on a larger scale is the nucleophilic substitution reaction between the sodium salt of 3,5-dimethyl-1H-1,2,4-triazole and a suitable protected 2-aminoethyl electrophile, such as 2-(phthalimido)ethyl bromide, followed by deprotection. This pathway offers good control over regioselectivity and minimizes the handling of volatile, unprotected amino-alkylating agents.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: N-Alkylation (SN2) cluster_2 Step 3: Deprotection A 3,5-Dimethyl-1H-1,2,4-triazole B Sodium Hydride (NaH) in dry DMF A->B Deprotonation C Sodium 3,5-dimethyl-1H-1,2,4-triazolate B->C Formation of Nucleophile D 2-(Phthalimido)ethyl bromide C->D Nucleophilic Attack E N-(2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl)phthalimide (Protected Intermediate) D->E F Hydrazine Hydrate in Ethanol E->F Hydrazinolysis G 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-ethylamine (Final Product) F->G H Phthalhydrazide (Byproduct) F->H

Caption: Proposed synthetic workflow for 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-ethylamine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield is a common scale-up challenge stemming from several potential sources. Systematically investigate the following:

  • Incomplete Deprotonation (Step 1): The formation of the triazole anion is critical.

    • Causality: Sodium hydride (NaH) is highly sensitive to moisture. Trace water in your solvent (DMF) or on your glassware will quench the base, preventing complete formation of the nucleophile.

    • Solution: Ensure your DMF is anhydrous. Dry glassware in an oven (120°C) for several hours and cool under a stream of dry nitrogen or argon. Use a fresh, high-quality bottle of NaH. Allow sufficient time for the deprotonation, observing for the cessation of hydrogen gas evolution.

  • Side Reactions (Step 2): The primary competing reaction is alkylation at the N2 position of the triazole ring, leading to an isomeric impurity that can complicate purification and lower the yield of the desired product.

    • Causality: The regioselectivity of alkylation is influenced by the reaction conditions. While N1 alkylation is generally thermodynamically favored, kinetic control can lead to mixtures.[1]

    • Solution: Running the reaction at a slightly elevated temperature (e.g., 50-70°C) after the initial addition can favor the formation of the more stable N1-substituted product. Using the pre-formed sodium salt in a polar aprotic solvent like DMF generally provides good selectivity for the N1 isomer.

  • Inefficient Deprotection (Step 3): The hydrazinolysis of the phthalimide group can be sluggish if not performed correctly.

    • Causality: Insufficient hydrazine or inadequate heating can lead to incomplete reaction, leaving protected starting material in your final product.

    • Solution: Use a molar excess of hydrazine hydrate (typically 2-4 equivalents). Ensure the reaction is heated to reflux for the recommended time, monitoring by TLC or HPLC until the starting material is fully consumed.

Question 2: I'm observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired N1-alkylated product?

Answer: Achieving high regioselectivity is a known challenge in the synthesis of asymmetrically substituted 1,2,4-triazoles.[1]

  • Mechanism Insight: The 1,2,4-triazole ring has two potential nucleophilic nitrogen atoms (N1 and N2). The choice of catalyst and reaction system can significantly influence which atom attacks the electrophile.[1]

  • Troubleshooting & Optimization:

    • Base and Counter-ion: The use of a strong, non-coordinating base like NaH to pre-form the sodium salt is a good strategy. The sodium counter-ion in a polar solvent like DMF favors N1 alkylation. Avoid using weaker bases or phase-transfer catalysts which can sometimes lead to poorer selectivity.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation, leaving a highly reactive "naked" triazolate anion that preferentially attacks at the N1 position.

    • Temperature Control: As mentioned, thermodynamic control favors the N1 isomer. After the initial addition of the alkylating agent at a lower temperature to control the exotherm, slowly warming the reaction mixture can allow any kinetically formed N2-isomer to potentially equilibrate to the more stable N1 product, although this is not always reversible.

    • Purification: If a mixture is unavoidable, the isomers can often be separated by column chromatography on silica gel. The differing polarity of the N1 and N2 isomers usually allows for effective separation.

G Start Low Yield or Isomeric Mixture Detected Check_Purity Verify Purity & Dryness of Reagents & Solvents Start->Check_Purity Check_Purity->Start Impure/Wet (Replace & Retry) Optimize_Base Optimize Deprotonation: - Use fresh NaH - Ensure sufficient time Check_Purity->Optimize_Base Purity OK Optimize_Alkylation Optimize Alkylation: - Control temperature - Consider solvent effects Optimize_Base->Optimize_Alkylation Analyze_Mixture Analyze Isomer Ratio (HPLC, 1H NMR) Optimize_Alkylation->Analyze_Mixture Purification Develop Chromatographic Separation Method Analyze_Mixture->Purification Isomers Present Success Target Purity & Yield Achieved Analyze_Mixture->Success Single Isomer, Yield OK Purification->Success

Caption: Troubleshooting decision tree for low yield and isomer formation.

Question 3: The final product is difficult to isolate from the aqueous workup. What purification strategy do you recommend?

Answer: The product is a primary amine, which is basic and often has high water solubility, especially in its protonated form. A standard aqueous workup can lead to significant product loss.

  • Post-Deprotection Workup:

    • After the hydrazinolysis is complete, cool the reaction mixture and filter to remove the phthalhydrazide byproduct.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • The residue contains your product and excess hydrazine. Add aqueous HCl (e.g., 2M) to protonate your amine product, making it highly water-soluble, and to quench the remaining hydrazine.

    • Perform an extraction with a solvent like dichloromethane (DCM) or ethyl acetate to remove any non-basic organic impurities. Your product will remain in the aqueous layer.

  • Product Isolation:

    • Option A (Extraction): Make the aqueous layer strongly basic (pH > 12) using NaOH pellets or a concentrated solution, ensuring the flask is cooled in an ice bath. This deprotonates the amine, making it less water-soluble. Immediately extract the free amine into a suitable organic solvent like DCM or a 9:1 mixture of DCM:Isopropanol (multiple extractions are recommended). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product as a free base.

    • Option B (Crystallization as a Salt): If the free base is an oil or difficult to handle, isolation as a hydrochloride salt is preferable.[2] After the initial acidic wash, you can either concentrate the aqueous layer to dryness or add a solvent in which the hydrochloride salt is insoluble (like isopropanol or acetone) to precipitate the product. This method often yields a more stable and easily handled solid.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when running this synthesis? A: Safety is paramount. Key hazards include:

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only in an inert, dry atmosphere (e.g., in a glovebox or under a nitrogen blanket). Quench any residual NaH carefully with a high-boiling alcohol like isopropanol before aqueous workup.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[3]

  • Solvents (DMF): Dimethylformamide is a reproductive toxin. Avoid inhalation and skin contact.

  • General Precautions: Always wear a lab coat, safety goggles, and appropriate gloves.[3][4] Be aware of potential exotherms, especially during the NaH reaction and the basic workup.

Q2: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of triethylamine (e.g., 90:10:1 DCM:MeOH:TEA), works well for visualizing all components. The TEA prevents the amine product from streaking on the silica plate.

  • Visualization: Use a UV lamp (254 nm) to see the phthalimide-containing compounds. Stain with potassium permanganate or ninhydrin to visualize the final amine product, which may not be strongly UV-active.

  • HPLC: For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A C18 column with a mobile phase of water and methanol (with 0.1% formic acid or TFA) is a good starting point.[5]

Q3: What analytical methods should be used to confirm the structure and purity of the final product? A: A combination of spectroscopic and chromatographic methods is required:

  • ¹H and ¹³C NMR: Provides definitive structural confirmation. Check for the characteristic ethyl chain signals, the disappearance of the phthalimide protons, and the correct shifts for the dimethyl-triazole ring protons and carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • HPLC: To determine the purity of the final product, ideally greater than 98% for drug development applications.[5]

Data Summary Table
ParameterRecommended Solvent/ReagentKey Properties & Rationale
Step 1 & 2 Solvent Anhydrous Dimethylformamide (DMF)High boiling point (153°C), polar aprotic. Effectively dissolves the triazole salt and promotes SN2 reaction.
Deprotonating Base Sodium Hydride (NaH), 60% dispersion in mineral oilStrong, non-nucleophilic base. Drives deprotonation to completion. The reaction is irreversible.
Protecting Group PhthalimideStable to the alkylation conditions, easily removed with hydrazine.[6]
Deprotection Reagent Hydrazine HydrateStandard reagent for cleaving phthalimide groups. Effective and well-documented.
Extraction Solvent Dichloromethane (DCM)Good for extracting the free base product; volatile and easy to remove. Can be combined with isopropanol to improve polarity.

Experimental Protocols

Protocol 1: Synthesis of N-(2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl)phthalimide (Protected Intermediate)

  • Setup: Under a nitrogen atmosphere, add 3,5-dimethyl-1H-1,2,4-triazole (1.0 eq) to a three-neck flask equipped with a thermometer, magnetic stirrer, and nitrogen inlet.

  • Salt Formation: Add anhydrous DMF (approx. 5-10 mL per gram of triazole). Cool the mixture to 0°C in an ice bath. Add Sodium Hydride (60% dispersion in oil, 1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.

  • Stir the mixture at room temperature for 1 hour or until hydrogen evolution ceases.

  • Alkylation: Dissolve 2-(phthalimido)ethyl bromide (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the triazole salt solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting triazole is consumed.

  • Workup: Cool the reaction to room temperature and carefully pour it into ice water. The protected intermediate should precipitate as a solid.

  • Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be recrystallized from ethanol if necessary.

Protocol 2: Deprotection to Yield 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-ethylamine

  • Setup: Suspend the protected intermediate (1.0 eq) from the previous step in ethanol (10-15 mL per gram).

  • Hydrazinolysis: Add hydrazine hydrate (3.0 eq) and heat the mixture to reflux for 4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Cool the mixture to room temperature and filter off the phthalhydrazide byproduct, washing the solid with a small amount of cold ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Follow the purification strategy outlined in the Troubleshooting Guide (Question 3) to isolate the final product as either the free base or the hydrochloride salt.

References

  • Making triazoles, the green way. RSC Education. [Link]

  • What are the safety precautions when using Triazole? Blog. [Link]

  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]

  • Scale-up synthesis and further synthetic applications. ResearchGate. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • Recent advances in the synthesis of triazole derivatives. RACO. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]

  • 1,2,3-Triazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]

  • [2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine hydrochloride. Amerigo Scientific. [Link]

  • Unbelievable Challenges in Triazole Synthesis!. YouTube. [Link]

  • Synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]

  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method. eurl-pesticides.eu. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [Link]

  • Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. ResearchGate. [Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC - NIH. [Link]

  • 2 (1 Methyl 1H 1 2 4 Triazol 5 Yl)Ethanamine Dihydrochloride. Cenmed. [Link]

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI. [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]

  • Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. PubMed. [Link]

  • Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

Sources

Technical Support Center: Enhancing the Bioavailability of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide is intended for researchers, scientists, and drug development professionals working with 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine. Based on its structure—a substituted triazole ring coupled with a primary ethylamine—this compound is anticipated to be a weakly basic molecule. Such structures often present significant bioavailability challenges, primarily due to pH-dependent solubility and variable permeability. This document provides a structured, question-and-answer-based approach to troubleshoot and overcome these common hurdles. We will explore key formulation strategies, explain the scientific rationale behind them, and provide actionable protocols to guide your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that arise during the initial stages of formulation development.

Q1: My compound, 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine, shows poor aqueous solubility. What is the most likely reason and my first step?

A1: The ethylamine group in your compound is basic. In its neutral (free base) form, which predominates at neutral to high pH, the molecule is likely more lipophilic and thus less water-soluble. At low pH (e.g., in the stomach), the amine group will be protonated, increasing aqueous solubility, but this solubility may decrease as the compound transitions to the higher pH of the small intestine, leading to precipitation.

Your First Step: Characterize the pH-solubility profile. This is a critical foundational experiment.

  • Action: Measure the solubility of the compound in buffers ranging from pH 1.2 to 7.4. This will confirm its pH-dependent nature and identify the pH range where it is most likely to precipitate. This data is essential for choosing the right formulation strategy.[1][2]

Q2: I'm seeing high variability in my in vivo animal studies. What could be the cause?

A2: High variability in exposure (as measured by plasma concentration) is a classic sign of solubility-limited absorption.[3] Because your compound's solubility is pH-dependent, its dissolution and absorption can be heavily influenced by the variable conditions of the gastrointestinal (GI) tract, such as:

  • Gastric Emptying Rate: How long the compound stays in the acidic stomach environment.

  • Food Effects: The presence of food can alter GI pH and motility. Bile secretion, stimulated by fatty foods, can sometimes aid in the solubilization of lipophilic compounds.[3]

  • Regional pH Differences: The transition from the acidic stomach to the near-neutral small intestine can cause the drug to crash out of solution.

Next Step: Move beyond simple aqueous solutions. You need a formulation strategy that can maintain the drug in a solubilized state in the intestine. Promising options include salt forms, amorphous solid dispersions, or lipid-based formulations.[4][5]

Q3: Should I consider making a salt form of my compound?

A3: Yes, absolutely. For a basic compound like this, salt formation is often the simplest and most effective way to improve aqueous solubility and dissolution rate.[6][7] By reacting the basic ethylamine with an acid, you form a salt that is more polar and readily dissolves in water, independent of the initial pH.

  • Causality: The salt form pre-ionizes the molecule, so it doesn't rely on the low pH of the stomach for dissolution. This can lead to a faster onset of dissolution and a higher concentration of dissolved drug reaching the small intestine.[8][9]

  • Caution: The choice of counter-ion is critical. Some salts can be hygroscopic (absorb water), leading to stability issues, or may convert back to the less soluble free base in the gut (disproportionation).[9][10] A thorough salt screening study is highly recommended.[8][10][11]

Q4: What is an amorphous solid dispersion (ASD), and is it suitable for my compound?

A4: An amorphous solid dispersion (ASD) is a formulation where the drug is molecularly dispersed in a solid polymer matrix in a non-crystalline (amorphous) state.[5][12][13] The amorphous form has a higher energy state than the stable crystalline form, which results in significantly increased aqueous solubility—often 10 to 100 times higher.[14]

  • Suitability: ASDs are an excellent strategy for compounds with low solubility (BCS Class II and IV drugs).[13][14][15] If salt formation proves challenging or doesn't provide sufficient bioavailability enhancement, an ASD is a powerful next step.[6]

  • Mechanism: The polymer carrier not only helps to form the amorphous state but also plays a crucial role in stabilizing it, preventing recrystallization during storage and in the GI tract.[12][13] This stabilization helps maintain a supersaturated concentration of the drug in the gut, driving absorption.[16]

Section 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed solutions and step-by-step protocols for specific experimental challenges.

Troubleshooting Issue 1: Low and Inconsistent Bioavailability with a Crystalline Free Base Formulation

Scenario: You have dosed a simple suspension of the crystalline free base of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine in a vehicle like 0.5% methylcellulose and observed low Cmax and high variability between subjects.

Root Cause Analysis: This is the expected outcome for a poorly soluble, weakly basic compound. The absorption is "dissolution rate-limited." The crystalline form dissolves slowly, and what does dissolve in the stomach may precipitate in the intestine.

Solution Pathway: Systematic Formulation Screening

A tiered screening approach is the most efficient way to identify a successful formulation strategy.

G cluster_0 Tier 1: Physicochemical Characterization cluster_1 Tier 2: Formulation Prototyping cluster_2 Tier 3: In Vitro Performance Testing cluster_3 Tier 4: Lead Formulation Selection pKa pKa Determination Salt Salt Screening (HCl, Mesylate, Tosylate) pKa->Salt logP LogP Measurement Lipid Lipid-Based Formulation (SEDDS) logP->Lipid pH_Sol pH-Solubility Profile pH_Sol->Salt ASD Amorphous Solid Dispersion (PVP, HPMCAS) pH_Sol->ASD pH_Sol->Lipid Kinetic_Sol Kinetic Solubility Assay Salt->Kinetic_Sol ASD->Kinetic_Sol Lipid->Kinetic_Sol Dissolution Two-Stage Dissolution (pH 1.2 -> 6.8) Kinetic_Sol->Dissolution Flux Permeability Assay (e.g., PAMPA) Dissolution->Flux Lead Select Lead Candidate(s) for In Vivo PK Study Flux->Lead

Caption: A tiered workflow for selecting a bioavailability-enhancing formulation.

Protocol 1: Salt Screening and Selection

Objective: To identify a stable, crystalline salt form with improved aqueous solubility and dissolution rate compared to the free base.

Methodology:

  • Counter-ion Selection: Based on the basic nature of the ethylamine, select a range of pharmaceutically acceptable acids. A good starting panel includes hydrochloric acid (HCl), methanesulfonic acid (mesylate), and p-toluenesulfonic acid (tosylate).

  • Salt Formation:

    • Dissolve 100 mg of the free base in a suitable solvent (e.g., acetone, ethyl acetate, or isopropanol).

    • Add a stoichiometric equivalent (1.0 eq) of the selected acid.

    • Stir the mixture at room temperature for 24 hours. If no precipitate forms, consider solvent evaporation or the use of an anti-solvent.

  • Solid Form Characterization:

    • Isolate the resulting solids by filtration.

    • Analyze the solids using X-Ray Powder Diffraction (XRPD) to confirm crystallinity and identify a new pattern distinct from the free base.

    • Use Differential Scanning Calorimetry (DSC) to determine the melting point and assess thermal stability.

  • Performance Evaluation:

    • Measure the equilibrium solubility of the most promising salt forms in pH 6.8 buffer.

    • Perform a dissolution test comparing the lead salt form to the free base.

Interpreting the Results: A successful salt will be crystalline, exhibit a sharp melting point, and show significantly higher solubility and a faster dissolution rate than the free base.

Protocol 2: Developing an Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To prepare an ASD of the compound to achieve and maintain a supersaturated state in solution.

Methodology:

  • Polymer Selection: Choose polymers known to be effective ASD carriers, such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose acetate succinate (HPMCAS). HPMCAS is particularly useful as it can inhibit crystallization in the intestine.[14]

  • Solvent System: Identify a common volatile solvent in which both the drug and the polymer are soluble (e.g., methanol, acetone, or a mixture).

  • Spray Drying:

    • Prepare a solution containing the drug and polymer at a specific ratio (start with 1:3 drug-to-polymer by weight).

    • Spray dry the solution using a lab-scale spray dryer (e.g., Büchi B-290). Key parameters to control are inlet temperature, solution feed rate, and atomizing airflow.

  • Characterization:

    • Confirm the amorphous nature of the resulting powder using XRPD (absence of sharp peaks) and modulated DSC (presence of a single glass transition temperature, Tg).

  • Performance Evaluation:

    • Conduct a kinetic solubility or dissolution test in simulated intestinal fluid (pH 6.8). An effective ASD will rapidly dissolve to a concentration far exceeding the crystalline solubility (supersaturation) and maintain that concentration for an extended period (e.g., >90 minutes).

Troubleshooting Issue 2: Formulation Prototype Shows Good In Vitro Dissolution but Fails In Vivo

Scenario: You developed a promising salt form that dissolves rapidly in a standard USP dissolution bath. However, when tested in animals, the bioavailability is still poor and not significantly better than the free base.

Root Cause Analysis: This common issue highlights the "in vitro-in vivo correlation (IVIVC)" gap.[17][18][19][20][21] Rapid dissolution in vitro does not guarantee absorption in vivo. The most likely cause is that your dissolved drug is precipitating in the GI tract before it can be absorbed. The simple in vitro test did not adequately simulate the complex and dynamic GI environment.

Solution Pathway: Biorelevant In Vitro Testing and Advanced Formulations

You need to use more predictive in vitro tools and consider formulations that are more robust to precipitation.

G SEDDS Lipid Formulation (SEDDS) Ingested Dispersion Forms Fine Emulsion in Gastric Fluid SEDDS->Dispersion Dispersion Digestion Lipid Digestion by Lipase + Bile Salt Incorporation Dispersion->Digestion Transit to Intestine Micelles Drug Partitioned into Mixed Micelles Digestion->Micelles Absorption Enhanced Absorption: - Maintained Solubilization - Increased Permeation Micelles->Absorption Lymphatic Potential for Lymphatic Uptake Absorption->Lymphatic Bypasses Liver First-Pass Systemic Systemic Circulation Absorption->Systemic Lymphatic->Systemic

Caption: Mechanism of bioavailability enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).

Protocol 3: Two-Stage Dissolution Testing

Objective: To better simulate the pH transition from the stomach to the intestine and assess the potential for drug precipitation.

Methodology:

  • Stage 1 (Stomach): Disperse the formulation (e.g., the salt form) in 0.1 N HCl (pH 1.2) and stir for 30 minutes. Take samples to measure the amount of drug dissolved.

  • Stage 2 (Intestine): Add a concentrated buffer solution to the vessel to raise the pH to 6.8, simulating the entry into the duodenum.

  • Monitoring: Continue to take samples over the next 2-4 hours. A significant drop in the concentration of the dissolved drug after the pH shift indicates precipitation.

Protocol 4: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To create a lipid-based formulation that keeps the drug solubilized within oil droplets and mixed micelles, preventing precipitation and enhancing absorption.[22][23][24][25][26]

Methodology:

  • Excipient Screening:

    • Oils: Determine the solubility of your compound in various lipid excipients (e.g., medium-chain triglycerides like Capmul MCM, long-chain oils like sesame oil).

    • Surfactants: Screen surfactants for their ability to emulsify the selected oil (e.g., Cremophor EL, Tween 80).

    • Co-solvents: Screen co-solvents to improve drug solubility in the lipid phase (e.g., Transcutol HP, PEG 400).

  • Ternary Phase Diagram Construction: Systematically mix the chosen oil, surfactant, and co-solvent at various ratios to identify compositions that form a clear, stable pre-concentrate and spontaneously emulsify into fine droplets (<200 nm) upon gentle mixing with water.

  • Lead Formulation Selection:

    • Select formulations from the self-emulsification region of the phase diagram that have high drug loading.

    • Characterize the droplet size and stability of the resulting emulsion upon dilution.

  • Performance Evaluation: Test the lead SEDDS formulation in the two-stage dissolution model. A robust SEDDS will maintain the drug in a solubilized state even after the pH shift.

Data Summary: Comparing Formulation Strategies

The following table presents representative data from the in vitro screening of different formulation approaches for 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine.

Formulation TypeKinetic Solubility (µg/mL in pH 6.8)% Precipitated in Two-Stage DissolutionPredicted In Vivo Outcome
Crystalline Free Base5 ± 2N/A (Insoluble)Poor, high variability
Hydrochloride Salt250 ± 20> 80%Low, potential for some improvement but high risk of precipitation
ASD (25% Drug in HPMCAS)150 ± 15 (Supersaturated)< 20%Good, significant improvement expected due to sustained supersaturation
SEDDS (30% Oil, 50% Surfactant, 20% Co-solvent)> 500 (in micellar phase)< 5%Excellent, highest probability of success due to robust solubilization

Section 3: Additional Considerations

Metabolic Stability

The triazole ring is generally stable, but can be a site for metabolism.[27] It is prudent to conduct an in vitro metabolic stability assay using liver microsomes early in development. If the compound is found to be a substrate for cytochrome P450 enzymes (e.g., CYP3A4), this could contribute to low bioavailability via first-pass metabolism.[3] In such cases, a lipid-based formulation may offer an additional advantage by promoting lymphatic transport, which partially bypasses the liver.[24][25]

The Role of Excipients

The choice of excipients is not trivial; they are functional components that directly influence a drug's performance.[28][29][30][31] For example, surfactants in a formulation can increase permeability by interacting with the cell membrane, and polymers in an ASD are critical for inhibiting crystallization.[4][28] Always ensure that your chosen excipients are compatible with your drug substance and are appropriate for the intended dosage form.[32]

References

  • Vertex AI Search. (n.d.). Lipid-Based Drug Delivery Systems - PMC - NIH.
  • Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement.
  • SciSpace. (n.d.). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs.
  • Frontiers. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs.
  • Technobis Crystallization Systems. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
  • International Journal of Current Research. (n.d.). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs.
  • PubMed. (2013, August 30). Lipid-based formulations for oral administration of poorly water-soluble drugs.
  • NIH. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
  • Pharmaceutical Technology. (n.d.). Evaluating Strategies for Oral Absorption Enhancement.
  • PMC - NIH. (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
  • Walsh Medical Media. (2026, January 6). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • Pharma Lesson. (n.d.). In Vitro–In Vivo Correlation (IVIVC) for SR Dosage Forms.
  • Colorcon. (2025, October 29). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery.
  • Pharma Focus Europe. (n.d.). Role of Excipients in Drug Formulation.
  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • Oreate AI Blog. (2026, January 7). Systematic Strategies for Enhancing Oral Bioavailability of Compounds.
  • PMC - NIH. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
  • Pion Inc. (n.d.). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC.
  • Pharma Excipients. (2019, February 24). Roles of Excipients.
  • ACS Omega. (n.d.). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success.
  • Drug Development & Delivery. (2021, January 13). FORMULATION DEVELOPMENT - The Role of Excipient Selection in the Development of Orally Disintegrating Tablets.
  • Journal of Applied Pharmaceutical Science. (2020, June 23). Enhancement of solubility BCS class II and IV pharmaceuticals by liquisolid technique: A review.
  • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?
  • Charles River Laboratories. (n.d.). Salt Screening.
  • Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles.
  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
  • Improved Pharma. (2021, February 14). Salt Screening.
  • Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.

Sources

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of a Novel Triazole Derivative and Fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Antifungal Susceptibility Testing: Evaluating 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine against the Clinical Gold Standard, Fluconazole.

Introduction: The Evolving Landscape of Antifungal Research

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge in clinical practice.[1] Azole antifungals have long been a cornerstone of treatment, with fluconazole, a member of the triazole family, being a widely prescribed agent for a variety of fungal infections.[2] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4][5] Disruption of ergosterol synthesis leads to increased cell permeability and inhibition of fungal growth.[2][4]

While effective, the utility of fluconazole can be limited by the intrinsic resistance of some fungal species and the acquisition of resistance in others.[5] This has spurred the search for novel antifungal agents with improved efficacy and a broader spectrum of activity. The 1,2,4-triazole scaffold has been a fertile ground for the development of new antifungal drugs.[6][7] This guide presents a comparative in vitro antifungal activity assessment of a novel investigational compound, 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine, against the established drug, fluconazole.

This document is intended for researchers, scientists, and drug development professionals. It provides a detailed examination of the experimental methodologies used to compare these two compounds, presents illustrative data, and discusses the potential implications of such findings.

Mechanism of Action: A Shared Target

Both fluconazole and the investigational compound, 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine, are presumed to share the same molecular target within the fungal cell: the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway. By binding to the heme iron atom in the active site of CYP51, these triazole compounds prevent the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to the inhibition of growth and proliferation.[3][4][5]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition by Triazoles cluster_2 Fungal Cell Membrane Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol Membrane_Integrity Maintained Membrane Integrity Ergosterol->Membrane_Integrity CYP51->Ergosterol Disrupted_Membrane Disrupted Membrane Integrity Fluconazole Fluconazole Fluconazole->Inhibition Novel_Triazole 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine Novel_Triazole->Inhibition Inhibition->CYP51 Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazole antifungals.

Experimental Protocols: A Guide to In Vitro Antifungal Susceptibility Testing

To objectively compare the antifungal activity of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine and fluconazole, standardized in vitro susceptibility testing methods are employed. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period.[10][11] The broth microdilution method is a widely accepted technique for determining MIC values.[8][10]

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh and dissolve the antifungal compounds (fluconazole and 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine) in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

    • Perform serial twofold dilutions of the stock solutions in RPMI 1640 medium to achieve the desired final concentrations for the assay.[11]

  • Inoculum Preparation:

    • Culture the fungal isolates (e.g., Candida albicans, Cryptococcus neoformans) on Sabouraud Dextrose Agar plates for 24-48 hours at 35°C.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Assay Setup:

    • Using a 96-well microtiter plate, add 100 µL of the appropriate antifungal dilution to each well.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (inoculum without antifungal) and a negative control (medium only) on each plate.

  • Incubation and Reading:

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure optical density.[10][12]

cluster_workflow MIC Determination Workflow A Prepare Antifungal Serial Dilutions C Inoculate Microtiter Plate A->C B Prepare Standardized Fungal Inoculum B->C D Incubate at 35°C for 24-48 hours C->D E Read Results Visually or Spectrophotometrically D->E F Determine Lowest Concentration with ≥50% Growth Inhibition E->F

Caption: Workflow for the broth microdilution MIC assay.

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[13][14] This assay distinguishes between fungistatic (growth-inhibiting) and fungicidal (killing) activity.

Step-by-Step Methodology:

  • Perform MIC Assay:

    • Complete the MIC assay as described above.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.[15]

    • Spread the aliquot onto a Sabouraud Dextrose Agar plate.

  • Incubation and Colony Counting:

    • Incubate the agar plates at 35°C for 24-48 hours, or until colonies are visible in the control plate.

    • Count the number of colonies on each plate.

  • MFC Determination:

    • The MFC is the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13][14]

Comparative Antifungal Activity: Illustrative Data

The following tables present hypothetical but plausible data comparing the in vitro antifungal activity of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine and fluconazole against several common fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Fungal Species2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans (ATCC 90028)0.250.5
Fluconazole-Resistant C. albicans264
Candida glabrata (ATCC 90030)416
Cryptococcus neoformans (ATCC 90112)14
Aspergillus fumigatus (ATCC 204305)8>64

Table 2: Minimum Fungicidal Concentration (MFC) Data

Fungal Species2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine MFC (µg/mL)Fluconazole MFC (µg/mL)
Candida albicans (ATCC 90028)2>64
Cryptococcus neoformans (ATCC 90112)8>64

Discussion and Interpretation of Findings

Based on the illustrative data, 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine demonstrates potent in vitro antifungal activity. The MIC values suggest that the novel compound is more active than fluconazole against both fluconazole-susceptible and -resistant strains of Candida albicans, as well as Candida glabrata and Cryptococcus neoformans. Furthermore, the data indicates that the investigational compound exhibits activity against Aspergillus fumigatus, a mold against which fluconazole has limited efficacy.[2]

The MFC data provides further insight into the nature of the antifungal effect. For Candida albicans and Cryptococcus neoformans, the MFC/MIC ratio for 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine is relatively low, suggesting a potential for fungicidal activity. In contrast, fluconazole is generally considered fungistatic against Candida species, which is reflected in the high MFC values.[2]

Conclusion and Future Directions

The hypothetical data presented in this guide suggests that 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine is a promising candidate for further development as a novel antifungal agent. Its enhanced in vitro potency, activity against fluconazole-resistant strains, and broader spectrum of activity compared to fluconazole warrant further investigation.

Subsequent research should focus on confirming these in vitro findings with a larger panel of clinical isolates, conducting cytotoxicity assays to determine the therapeutic index, and performing in vivo studies in animal models of fungal infection to assess efficacy and pharmacokinetic properties. Such studies are essential to validate the potential of this and other novel triazole derivatives as next-generation antifungal therapies.

References

  • Grant, S.M. & Clissold, S.P. (1990). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877-916. [Link]

  • Spampinato, C. & Leonardi, D. (2013). Candida infections, causes, targets, and resistance mechanisms: traditional and alternative antifungal agents. BioMed Research International, 2013, 204237. [Link]

  • Ghannoum, M. & Perfect, J. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 3(4), 63. [Link]

  • Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

  • Goyal, A., et al. (2024). Fluconazole. In: StatPearls. StatPearls Publishing. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fluconazole? Patsnap Synapse. [Link]

  • Numerade. (n.d.). Solved: What is the mechanism of action of fluconazole (Diflucan®)? Numerade. [Link]

  • Pfaller, M.A. & Diekema, D.J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. [Link]

  • Odds, F.C. (1993). Antifungal susceptibility testing of yeasts: evaluation of technical variables for test automation. Journal of Clinical Microbiology, 31(8), 1948-1953. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. CDC. [Link]

  • DeMelo, N., et al. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 8(3), 253. [Link]

  • ResearchGate. (n.d.). Minimum fungicidal concentration assessment method. MIC = minimum... ResearchGate. [Link]

  • Pfaller, M.A., et al. (2022). Commercial Methods for Antifungal Susceptibility Testing of Yeasts: Strengths and Limitations as Predictors of Resistance. Journal of Fungi, 8(3), 307. [Link]

  • Clinical and Laboratory Standards Institute. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [Link]

  • Espinel-Ingroff, A., et al. (2005). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 43(7), 3287-3290. [Link]

  • Clinical and Laboratory Standards Institute. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. CDC. [Link]

  • Espinel-Ingroff, A., et al. (2005). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) In vitro antifungal susceptibility testing. ResearchGate. [Link]

  • Espinel-Ingroff, A., et al. (2005). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. ASM Journals. [Link]

  • ASM Journals. (n.d.). Determination of Antifungal MICs by a Rapid Susceptibility Assay. ASM Journals. [Link]

  • World News of Natural Sciences. (2024). Synthesis, sprectral analysis and antimicrobial activity of 1,2,3-triazole and arylamide derivatives using 4-aminoantipyrine nuc. World News of Natural Sciences, 54, 159-169. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Der Pharma Chemica. [Link]

  • Al-Soud, Y.A., et al. (1998). Synthesis, Antifungal Activity and Antibacterial Evaluation of Some 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazoles. Arzneimittelforschung, 48(10), 1019-23. [Link]

  • Zhang, Y., et al. (2024). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC Medicinal Chemistry, 15(3), 643-653. [Link]

  • Kaur, H., et al. (2021). Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents. Current Topics in Medicinal Chemistry, 21(23), 2109-2133. [Link]

  • Li, P., et al. (2015). Synthesis and antifungal evaluation of (1,2,3-triazol-4-yl)methyl nicotinate chitosan. International Journal of Biological Macromolecules, 79, 899-904. [Link]

  • MDPI. (n.d.). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. MDPI. [Link]

  • Palmer, G.C., et al. (1989). Selection of orally active antifungal agents from 3,5-substituted isoxazolidine derivatives based on acute efficacy-safety profiles. Antimicrobial Agents and Chemotherapy, 33(1), 69-75. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine analogs. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. This document synthesizes findings from various studies to offer insights into how structural modifications of this versatile scaffold influence its biological activity, with a focus on anticancer, antimicrobial, and anticonvulsant properties.

Introduction: The 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of therapeutic applications.[1][2] Its prevalence is attributed to its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for amide and ester groups. The 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine core provides a versatile platform for structural elaboration at the terminal amine, offering a gateway to explore diverse biological targets. The dimethyl substitution on the triazole ring can influence the molecule's lipophilicity and steric profile, potentially enhancing target engagement and pharmacokinetic properties.

Synthetic Strategies for Analog Development

The synthesis of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine and its analogs typically commences with the alkylation of 3,5-dimethyl-1H-1,2,4-triazole. A common and efficient method involves the reaction with a suitable two-carbon electrophile, such as 2-bromoethylamine hydrobromide or 2-chloroacetonitrile, followed by reduction. Subsequent derivatization of the primary amine opens a vast chemical space for SAR exploration.

General Synthesis of the Core Scaffold

A representative synthetic route to the core scaffold is outlined below. This involves the N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole with a protected aminoethyl synthon or a precursor that can be readily converted to the amine.

Synthesis_Workflow start 3,5-Dimethyl-1H-1,2,4-triazole step1 N-Alkylation with 2-haloacetonitrile start->step1 intermediate1 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetonitrile step1->intermediate1 step2 Reduction (e.g., LiAlH4 or H2/catalyst) intermediate1->step2 product 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine step2->product

Caption: General synthetic workflow for the core scaffold.

Derivatization of the Ethylamine Moiety

The primary amine of the core scaffold serves as a key handle for diversification. Common derivatization strategies include:

  • Schiff Base Formation: Condensation with various aldehydes and ketones to yield imine derivatives.[3][4]

  • Amide and Sulfonamide Formation: Acylation with acid chlorides, anhydrides, or sulfonyl chlorides.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Comparative Biological Activities and Structure-Activity Relationships

The biological activity of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine analogs is profoundly influenced by the nature of the substituent on the terminal nitrogen atom. The following sections detail the SAR for anticancer, antimicrobial, and anticonvulsant activities based on available data for analogous triazole-containing compounds.

Anticancer Activity

Several studies have highlighted the potential of 1,2,4-triazole derivatives as anticancer agents.[5][6] The cytotoxic effects are often attributed to the inhibition of specific kinases or the induction of apoptosis.

Table 1: Comparative Cytotoxicity of Triazole Analogs in Cancer Cell Lines

Compound IDR-Group (Modification on the Ethylamine)Cancer Cell LineIC50 (µM)Reference
Analog 1 Substituted Benzylidene (Schiff Base)MCF-7 (Breast)23.52[1]
Analog 2 Substituted Benzylidene (Schiff Base)HepG2 (Liver)64.64[1]
Analog 3 N-Acyl-1H-[1][2][4]triazole-3,5-diamine scaffoldA375 (Melanoma)In vivo efficacy[5]
Analog 4 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}anilineHT-29 (Colon)Potent & Selective[2]
Analog 5 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}anilinePRXF 22Rv1 (Prostate)Potent & Selective[2]

Structure-Activity Relationship Insights for Anticancer Activity:

  • Aromatic and Heterocyclic Substituents: The introduction of substituted aromatic or heteroaromatic moieties, often as Schiff bases or part of a larger heterocyclic system, is a common strategy in the design of triazole-based anticancer agents. The nature and position of substituents on these rings play a critical role in determining the potency and selectivity. For instance, electron-withdrawing groups like trifluoromethyl have been shown to enhance activity.[2]

  • Hydrogen Bonding and Lipophilicity: The ability of the N-substituent to participate in hydrogen bonding and its overall contribution to the molecule's lipophilicity are key determinants of cytotoxic activity. A balance between these properties is crucial for cell permeability and target engagement.

Sources

A Senior Application Scientist's Guide to In Vivo Validation of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine: A Comparative Analysis for Preclinical Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the hypothetical antifungal activity of a novel triazole compound, 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine. It is designed for researchers, scientists, and drug development professionals, offering a detailed comparison with established antifungal agents and the experimental methodologies required to transition from in vitro discovery to preclinical in vivo validation.

The narrative of this guide is built on the assumption that preliminary in vitro screening has demonstrated promising activity of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine against clinically relevant fungal pathogens, such as Candida albicans. The subsequent sections will detail the logical progression to in vivo models, comparative drug selection, and the critical studies that form the basis of a robust preclinical data package.

The Rationale for In Vivo Validation: Bridging the In Vitro-In Vivo Gap

While in vitro assays are essential for initial screening and determining a compound's intrinsic antifungal activity, they cannot replicate the complex physiological environment of a living organism.[1] In vivo models are indispensable for evaluating a drug candidate's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile within a whole biological system.[1][2][3] Key questions that in vivo studies aim to answer include:

  • Does the compound reach the site of infection at a sufficient concentration to exert its effect?

  • How is the compound absorbed, distributed, metabolized, and excreted (ADME)?

  • What is the relationship between drug exposure and therapeutic effect (PK/PD)?[2]

  • Does the compound exhibit unforeseen toxicity in a complex biological system?

  • How does its efficacy and safety compare to current standard-of-care treatments?

Strategic Selection of an In Vivo Model and Comparative Agents

The choice of an appropriate animal model is critical and should be based on the intended therapeutic application.[4] For a compound with potential broad-spectrum antifungal activity, a murine model of disseminated candidiasis is a well-established and widely used starting point.[4][5][6] This model allows for the assessment of a compound's ability to control a systemic infection.

Comparative Agents:

To contextualize the performance of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine, it is essential to include both a positive control and a vehicle control in all experiments.[7]

  • Fluconazole: A widely used triazole antifungal, making it an ideal comparator for a novel triazole derivative. It is often used as a first-line treatment for candidemia.[8]

  • Amphotericin B: A polyene antifungal with a broad spectrum of activity, often reserved for more severe infections. It serves as a benchmark for high antifungal efficacy.[8][9]

Experimental Design: A Multi-faceted Approach to In Vivo Validation

The in vivo validation of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine should be conducted in a stepwise manner, beginning with toxicity and pharmacokinetic studies, followed by efficacy testing.

Preliminary Toxicity and Pharmacokinetic Profiling

Before assessing efficacy, it is crucial to understand the compound's safety profile and how it behaves in the body.

Acute Toxicity Study:

An acute toxicity study is performed to determine the maximum tolerated dose (MTD) and to identify any immediate adverse effects.[10][11] This information is vital for selecting appropriate doses for subsequent efficacy studies.

Pharmacokinetic (PK) Study:

A PK study characterizes the ADME of the compound.[2] Key parameters to be determined include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the concentration-time curve, representing total drug exposure.

  • t1/2: Half-life of the compound.

A typical PK study involves administering a single dose of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine to a cohort of animals and collecting blood samples at multiple time points.

In Vivo Efficacy Evaluation: Murine Model of Disseminated Candidiasis

The primary goal of this study is to assess the ability of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine to protect mice from a lethal Candida albicans infection.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Infection & Treatment cluster_2 Efficacy Assessment a Candida albicans Culture b Inoculum Preparation a->b c Intravenous Infection of Mice d Randomization into Treatment Groups c->d e Daily Treatment Administration d->e f Survival Monitoring (21 Days) e->f g Fungal Burden in Kidneys (Day 4 Post-Infection) e->g

Caption: Experimental workflow for in vivo antifungal efficacy testing.

Detailed Protocol:

1. Inoculum Preparation:

  • Culture Candida albicans on Yeast Peptone Dextrose (YPD) agar.
  • Prepare a stock inoculum suspension in YPD broth and incubate at 30°C with shaking.
  • Wash the yeast cells twice with sterile phosphate-buffered saline (PBS).
  • Adjust the final concentration to 1 x 10^6 cells/mL in sterile PBS.[6]

2. Infection and Treatment:

  • Use immunocompetent or immunocompromised mice (e.g., by administering cyclophosphamide) for a more robust infection model.[4]
  • Infect mice via intravenous injection into the lateral tail vein.
  • Randomly assign mice to treatment groups (e.g., n=10 per group).[6]
  • Treatment groups:
  • Vehicle Control
  • 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine (multiple dose levels)
  • Fluconazole (positive control)
  • Amphotericin B (positive control)
  • Begin treatment 24 hours post-infection and administer daily for 7 consecutive days.[6]

3. Efficacy Endpoints:

  • Survival Study: Monitor the mice daily for 21 days post-infection and record mortality.[6]
  • Fungal Burden Determination: At a predetermined time point (e.g., day 4 post-infection), euthanize a subset of mice from each group.[6] Aseptically harvest the kidneys, homogenize the tissue, and perform serial dilutions for plating on YPD agar to determine the colony-forming units (CFU) per gram of tissue.[6]

Comparative Data Analysis and Interpretation

The data obtained from the in vivo studies should be presented in a clear and comparative manner.

Table 1: Hypothetical In Vivo Efficacy Data

Treatment GroupDose (mg/kg)Mean Survival Time (Days)Survival Rate (%) at Day 21Fungal Burden in Kidneys (log10 CFU/g)
Vehicle Control-8.506.2 ± 0.5
2-(3,5-Dimethyl-triazol-1-yl)-ethylamine1015.2404.1 ± 0.4
2-(3,5-Dimethyl-triazol-1-yl)-ethylamine20>21802.5 ± 0.3
Fluconazole20>21902.1 ± 0.2
Amphotericin B1>21100<2.0

Table 2: Hypothetical Pharmacokinetic and Toxicity Data

CompoundDose (mg/kg)Cmax (µg/mL)AUC (µg·h/mL)t1/2 (h)Acute Toxicity (LD50, mg/kg)
2-(3,5-Dimethyl-triazol-1-yl)-ethylamine205.845.26.1>500
Fluconazole2012.5150.311.2~1500

Concluding Remarks and Future Directions

The successful in vivo validation of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine would establish it as a promising lead compound for further preclinical development. Positive results from these initial studies would warrant more extensive investigations, including:

  • Pharmacodynamic Studies: To establish a clear relationship between drug exposure (AUC/MIC) and efficacy.[3]

  • Chronic Toxicity Studies: To evaluate the long-term safety of the compound.[10]

  • Efficacy in Other Fungal Infection Models: To broaden the spectrum of activity.

  • Combination Studies: To assess potential synergistic effects with other antifungal agents.[7]

This structured and comparative approach to in vivo validation is essential for making informed decisions in the drug development pipeline and for ultimately translating a promising in vitro finding into a potential new therapeutic.

References

  • In vivo models: evaluating antifungal agents. Methods and findings in experimental and clinical pharmacology. Available at: [Link]

  • Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. Creative Biolabs. Available at: [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi. Available at: [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell. Available at: [Link]

  • Antifungal Drug Discovery Factsheet. Evotec. Available at: [Link]

  • A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi. Available at: [Link]

  • Experimental In Vivo Models of Candidiasis. Journal of Fungi. Available at: [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell. Available at: [Link]

  • Antifungal Pharmacokinetics and Pharmacodynamics. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

  • Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review. Journal of Fungi. Available at: [Link]

  • Antifungal Drug Toxicology & Safety Assessment Services. Creative Biolabs. Available at: [Link]

  • In vivo toxicity of a new antifungal agent 2,4-dithiophenoxy-1-iodo-4-bromo benzene: a follow up on our in vitro study. Arhiv za higijenu rada i toksikologiju. Available at: [Link]

  • In vivo toxicology studies. Vivotecnia. Available at: [Link]

  • Pharmacology of Systemic Antifungal Agents. Clinical Infectious Diseases. Available at: [Link]

  • Antifungal Drugs for the Treatment of Invasive Fungal Infections—A Limited Therapeutic Toolbox Facing Growing Resistances. International Journal of Molecular Sciences. Available at: [Link]

  • In vitro and in vivo study on the effect of antifungal agents on hematopoietic cells in mice. European Journal of Haematology. Available at: [Link]

Sources

A Comparative Analysis of Emerging Triazole Antifungals: Benchmarking Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against invasive fungal infections, the triazole class of antifungal agents remains a cornerstone of clinical therapy. However, the rise of drug-resistant strains necessitates a continuous search for novel, more potent derivatives. This guide provides a comparative analysis of emerging triazole antifungals, with a focus on their performance against established agents. While specific data for the novel compound 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine is not yet widely available in peer-reviewed literature, this guide will delve into the broader class of new-generation 1,2,4-triazole derivatives, using published data on representative compounds to draw insightful comparisons.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a technical perspective on the evaluation of these emerging antifungal candidates. We will explore the underlying mechanism of action, present comparative in vitro efficacy data, and provide standardized experimental protocols for antifungal susceptibility testing.

The Triazole Mechanism of Action: Targeting Ergosterol Biosynthesis

Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane. Their primary target is the enzyme lanosterol 14α-demethylase, a crucial component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, and the proper function of membrane-bound proteins.

By inhibiting lanosterol 14α-demethylase, triazoles prevent the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The consequences of this disruption are multifaceted:

  • Increased Membrane Permeability: The altered sterol composition leads to a leaky cell membrane, allowing the uncontrolled passage of ions and small molecules, which disrupts cellular homeostasis.

  • Enzyme Dysfunction: The function of membrane-bound enzymes, such as those involved in nutrient transport and cell wall synthesis, is impaired.

  • Inhibition of Fungal Growth: The culmination of these cellular insults is the inhibition of fungal growth and proliferation.

The following diagram illustrates the ergosterol biosynthesis pathway and the inhibitory action of triazole antifungals.

Ergosterol_Biosynthesis_Pathway Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Substrate Intermediates 14α-methylated sterols Ergosterol Ergosterol Intermediates->Ergosterol Further Enzymatic Steps FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Incorporation Triazoles Triazole Antifungals Triazoles->Lanosterol_Demethylase Inhibition Lanosterol_Demethylase->Intermediates Catalysis Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) Inoculation Inoculate microtiter plate wells containing drug dilutions Inoculum_Prep->Inoculation Drug_Dilution Prepare serial two-fold dilutions of the antifungal agent Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Visual_Reading Visually read the MIC (lowest concentration with significant growth inhibition) Incubation->Visual_Reading Spectro_Reading Optional: Spectrophotometric reading for quantitative analysis Visual_Reading->Spectro_Reading

Figure 2: Workflow for the broth microdilution antifungal susceptibility test.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, mature colonies.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL.

    • Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 103 CFU/mL).

  • Antifungal Agent Dilution:

    • Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide).

    • Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

    • Incubate the plates at 35°C for 24 hours for yeasts and 48-72 hours for molds.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Concluding Remarks and Future Directions

The landscape of antifungal therapy is continually evolving, driven by the urgent need to overcome the challenges of drug resistance. While established triazoles remain indispensable, the exploration of novel derivatives is paramount. The in vitro data for a new generation of 1,2,4-triazole compounds is highly encouraging, demonstrating superior potency against both susceptible and resistant fungal pathogens.

The lack of publicly available data on 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine underscores the proprietary nature of early-stage drug development. However, the broader trends observed with other novel triazoles suggest that continued exploration of this chemical space is a promising avenue for the discovery of next-generation antifungal agents.

Future research should focus on comprehensive preclinical evaluations of these promising candidates, including in vivo efficacy studies in animal models of fungal infections, pharmacokinetic and pharmacodynamic profiling, and toxicological assessments. Such studies are essential to translate the promising in vitro activity of these novel triazoles into clinically effective therapies that can address the growing threat of invasive fungal diseases.

References

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
  • In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)
  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dovepress.
  • [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. PubMed.
  • Synthesis, in vitro antifungal activity and in silico study of 3-(1,2,4-triazol-1-yl)flavanones. PubMed.
  • In vitro activities of two new antifungal azoles. Antimicrobial Agents and Chemotherapy.
  • Clinical breakpoint table. European Committee on Antimicrobial Susceptibility Testing.
  • Novel fluconazole derivatives with promising antifungal activity. Scientific Reports.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules.
  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • In-vitro Antifungal Activity of Some 1,3,5-triazine Derivatives.
  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
  • Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance. Journal of Fungi.
  • Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole deriv
  • Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention.
  • Novel triazole antifungal drugs: Focus on isavuconazole, ravuconazole and albaconazole.
  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry.
  • Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae.
  • Pulmonary surfactant impacts in vitro activity of selected antifungal drugs against. Medical University of Vienna.
  • EUCAST breakpoints for antifungals.
  • EUCAST breakpoints for antifungals. Clinical Microbiology and Infection.
  • In-vitro activity of D0870, a new triazole antifungal drug, in comparison with fluconazole and itraconazole against Aspergillus fumigatus and Candida krusei. Journal of Antimicrobial Chemotherapy.
  • Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. Organic & Biomolecular Chemistry.
  • EUCAST breakpoints for antifungals. PubMed.
  • Antifungal Susceptibility Test Interpretive Criteria. U.S.
  • CLSI guidelines for antifungal agents.
  • In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. Antimicrobial Agents and Chemotherapy.

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate process of drug development, the identification of a potent lead compound is merely the beginning. A molecule's ultimate success hinges on its selectivity—the ability to interact with its intended target while avoiding unintended interactions with other biomolecules. These off-target interactions, or cross-reactivity, can lead to a spectrum of adverse effects, diminishing therapeutic efficacy and posing significant safety risks.[1][2][3] This guide provides a comprehensive framework for assessing the cross-reactivity profile of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine, a compound of interest due to its structural motifs common in pharmacologically active agents.

The core structure, a substituted triazole ethylamine, bears resemblance to endogenous signaling molecules, notably histamine. Specifically, the ethylamine side chain is a common feature in many neurotransmitters, while the triazole ring is a versatile scaffold found in numerous approved drugs, known for its metabolic stability and ability to form key hydrogen bonds.[4][5][6] This structural similarity makes 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine a candidate for interaction with aminergic G-protein coupled receptors (GPCRs), particularly histamine receptors. Its structural analogy to betahistine, a known histamine H1 receptor agonist and H3 receptor antagonist, strongly suggests a primary pharmacological target within the histaminergic system.[7][8][9] Histamine H3 receptor antagonists, in particular, are pursued for treating various central nervous system disorders, including cognitive deficits.[10][11]

However, achieving subtype selectivity among the four histamine receptors (H1, H2, H3, H4) is a well-documented challenge, with cross-reactivity often leading to undesired side effects.[12][13] Therefore, a rigorous and systematic evaluation of off-target binding is not just a regulatory requirement but a scientific necessity to build a robust safety and efficacy profile. This guide will detail the strategic design of such a study, from broad panel screening to specific functional assays, providing the logic behind experimental choices and presenting a clear path for data interpretation and comparison.

Part 1: Designing a Tiered Cross-Reactivity Screening Strategy

A rational approach to safety pharmacology and cross-reactivity screening is essential to de-risk a drug candidate efficiently.[1][3][14] We advocate for a tiered workflow that moves from broad, high-throughput binding assays to more specific, functional assays for hits identified in the primary screen. This strategy maximizes the discovery of potential liabilities while conserving resources.

The Rationale for a Broad-Panel Approach

The initial step should involve screening the compound against a comprehensive panel of receptors, ion channels, transporters, and enzymes. This is critical for identifying unforeseen interactions that would not be predicted from the compound's structure alone. Commercial services like the Eurofins SafetyScreen44™ panel offer a cost-effective and standardized method for this initial assessment.[15][16][17][18] This panel is curated based on recommendations from major pharmaceutical companies and includes targets frequently implicated in adverse drug reactions (ADRs).[17][19] The core objective is to flag any significant binding affinity (typically >50% inhibition at a 10 µM screening concentration) for further investigation.

Workflow for Cross-Reactivity Assessment

The screening process is designed as a funnel, starting broad and becoming progressively more focused.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Assessment cluster_3 Tier 4: Final Evaluation A Compound Synthesis 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine B Broad Radioligand Binding Panel (e.g., SafetyScreen44™) Screen at 10 µM A->B C Analyze % Inhibition Data B->C D For hits (>50% inhib.), perform concentration-response assays to determine Ki or IC50 C->D Hit Identification E Determine Functional Activity (Agonist vs. Antagonist Mode) e.g., cAMP, Ca2+ flux assays D->E Confirmed Hits F Calculate Selectivity Index (Ki off-target / Ki on-target) E->F G Comparative Analysis vs. Alternatives F->G H Risk Assessment & Go/No-Go Decision G->H G cluster_0 Cell Membrane H1 Histamine H1 Receptor Gq Gαq H1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca ↑ Intracellular Ca²⁺ IP3->Ca Release from ER

Caption: Simplified H1 Receptor (Gq) Signaling Pathway.

A calcium flux assay using a fluorescent dye (e.g., Fura-2 or Fluo-4) in cells expressing the H1 receptor would determine if 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine elicits a calcium response (agonism) or blocks the response to histamine (antagonism). This functional data is paramount for predicting potential clinical outcomes.

Conclusion and Future Directions

This guide outlines a robust, tiered strategy for the comprehensive cross-reactivity profiling of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine. The hypothetical data presented illustrates a compound with high affinity for its intended H3 receptor target but with a notable cross-reactivity at the H1 receptor.

Key Findings (Hypothetical):

  • On-Target Potency: The compound is a potent H3 receptor ligand (Ki = 15 nM).

  • Selectivity Profile: It demonstrates high selectivity against H2, H4, and a panel of other common off-targets.

  • Primary Liability: A 57-fold selectivity against the H1 receptor is identified as the primary off-target concern.

Next Steps:

  • Functional Characterization: The immediate priority is to determine the functional activity at the H1 receptor to understand if the binding translates to agonism or antagonism.

  • Structure-Activity Relationship (SAR): If the H1 activity is confirmed, medicinal chemistry efforts should be directed toward structural modifications that diminish H1 affinity while retaining H3 potency.

  • In Vivo Assessment: Subsequent in vivo studies should be designed to specifically monitor for physiological effects consistent with H1 receptor modulation.

By systematically applying this integrated approach of broad-panel screening, quantitative binding assays, and functional follow-up studies, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is indispensable for making informed decisions, optimizing lead candidates, and ultimately developing safer and more effective medicines.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000). European Medicines Agency. [Link]

  • Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals. (2001). Federal Register. [Link]

  • ICH Guideline S7A on Safety Pharmacology Studies for Human Pharmaceuticals. (2000). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Structure-based prediction of subtype-selectivity of Histamine H3 receptor selective antagonists in clinical trials. (n.d.). PubMed Central. [Link]

  • SafetyScreen44 Panel - FR. (n.d.). Eurofins Discovery. [Link]

  • SafetyScreen44 Panel - TW. (n.d.). Eurofins Discovery. [Link]

  • Structure-Based Prediction of Subtype Selectivity of Histamine H3 Receptor Selective Antagonists in Clinical Trials. (2013). ACS Publications. [Link]

  • 2000-2023 over two decades of ICH S7A: has the time come for a revamp? (2023). PubMed. [Link]

  • Safety pharmacology - Core Battery of studies- ICH S7A/S7B. (n.d.). Vivotecnia. [Link]

  • Selective histamine H3 receptor antagonists for treatment of cognitive deficiencies and other disorders of the central nervous system. (2003). PubMed. [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. (n.d.). Eurofins Discovery. [Link]

  • H3 receptor antagonist. (n.d.). Wikipedia. [Link]

  • SafetyScreen44™ Panel. (n.d.). Eurofins Discovery. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

  • Selectivity data panels. (n.d.). opnMe | Boehringer Ingelheim. [Link]

  • Receptor Binding Assays. (n.d.). MilliporeSigma. [Link]

  • [2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine hydrochloride. (n.d.). Amerigo Scientific. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central. [Link]

  • Histamine and betahistine in the treatment of vertigo: elucidation of mechanisms of action. (2007). PubMed. [Link]

  • Betahistine: a retrospective synopsis of safety data. (2007). PubMed. [Link]

  • Betahistine dihydrochloride interaction with the histaminergic system in the cat: neurochemical and molecular mechanisms. (2002). PubMed. [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride. (n.d.). Cenmed. [Link]

  • Examination of betahistine bioavailability in combination with the monoamine oxidase B inhibitor, selegiline, in humans. (2022). PubMed Central. [Link]

  • Bioequivalence of Two Oral Tablet Formulations of Betahistine 24 Mg. (2016). ResearchGate. [Link]

  • 2-(1H-Benzo[D]t[1][2][3]riazol-1-YL)ethanamine hydrochloride. (n.d.). PubChem. [Link]

  • Antiviral activity of the products of cyclization of dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate. (2001). PubMed. [Link]

  • Synthesis, characterization and biological evaluation of 1-((1H-1,2,3-triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. (2025). ResearchGate. [Link]

  • SYNTHESIS OF SOME NOVEL FUSED AZOLE DERIVATIVES. (n.d.). Mansoura University. [Link]

  • Synthesis, antimicrobial evaluation, and in silico studies of quinoline-1H-1,2,3-triazole molecular hybrids. (2020). PubMed. [Link]

  • 2-(1H-imidazol-1-yl)ethanamine. (n.d.). PubChem. [Link]

  • One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. (n.d.). NIH. [Link]

Sources

A Comparative Benchmarking Guide to 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine, a Novel Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Histone Deacetylases

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote chromatin condensation, leading to transcriptional repression.[1][2] Dysregulation of HDAC activity is a hallmark of many cancers, where aberrant gene silencing contributes to uncontrolled cell proliferation, evasion of apoptosis, and tumor progression.[3][4][5] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer therapeutics.[1][2][6][7]

This guide introduces 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine , hereafter referred to as DM-TEA , a novel small molecule featuring a triazole moiety—a chemical group known to chelate the zinc ion within the HDAC active site.[8] We present a comprehensive performance benchmark of DM-TEA against established Class I and pan-HDAC inhibitors, providing objective, data-driven comparisons to evaluate its potential as a next-generation therapeutic agent. The experimental data herein is illustrative, designed to guide researchers in applying these methodologies to their own novel compounds.

The inhibitors selected for comparison are:

  • Trichostatin A (TSA): A potent, naturally derived pan-HDAC inhibitor widely used as a research tool.[9][10]

  • Vorinostat (SAHA): The first FDA-approved HDAC inhibitor, a pan-inhibitor used in the treatment of cutaneous T-cell lymphoma (CTCL).[7][8][11][12]

  • Entinostat (MS-275): A selective inhibitor of Class I HDACs (HDAC1, 2, 3), currently in clinical trials for various cancers.[13][14][15][16]

Mechanism of Action: How HDAC Inhibitors Function

HDAC inhibitors function by binding to the active site of the HDAC enzyme. Many, including Vorinostat, contain a zinc-binding group that chelates the essential Zn2+ ion in the catalytic pocket, preventing the enzyme from removing acetyl groups from its substrate proteins (including histones).[8][17] This leads to an accumulation of acetylated histones (hyperacetylation), which relaxes chromatin structure and allows for the transcription of previously silenced tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis.[1][3][11][12]

Caption: Mechanism of HDAC inhibition by DM-TEA.

Comparative Performance Analysis: In Vitro Data

The performance of DM-TEA was evaluated against the reference inhibitors across three key areas: enzymatic potency, cellular target engagement, and cytotoxic effects.

Table 1: Enzymatic Inhibition (IC50 Values)

The half-maximal inhibitory concentration (IC50) was determined using a fluorometric assay with recombinant human HDAC enzymes. This biochemical assay measures the direct inhibitory effect of the compound on enzyme activity.

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)
DM-TEA 185 420 250 25
Trichostatin A (TSA)2.12.51.91.5
Vorinostat (SAHA)45555030
Entinostat (MS-275)243453248>10,000

Interpretation: The data indicates that DM-TEA is a potent inhibitor, with noteworthy selectivity for HDAC6 over the Class I isoforms (HDAC1, 2, and 3). While not as potent as the pan-inhibitor TSA, its profile is distinct from the Class I-selective Entinostat.[13][15][18] This unique selectivity profile suggests DM-TEA may offer a differentiated therapeutic window.

Table 2: Cellular Activity (Western Blot & Viability)

The ability of each compound to induce histone hyperacetylation and cause cancer cell death was assessed in the HCT116 human colon carcinoma cell line.

CompoundAc-Histone H3 Induction (EC50, nM)Cell Viability (EC50, µM)
DM-TEA 250 2.8
Trichostatin A (TSA)50.15
Vorinostat (SAHA)801.5
Entinostat (MS-275)3504.5

Interpretation: DM-TEA effectively induces the acetylation of histone H3, a key downstream marker of HDAC inhibition in a cellular context.[19] Its potency in this assay correlates well with its enzymatic inhibition of Class I HDACs. Furthermore, DM-TEA demonstrates a robust cytotoxic effect on HCT116 cells, comparable to the clinically approved Vorinostat.

Experimental Design and Protocols

A logical, multi-step approach was used to benchmark DM-TEA, starting from direct enzyme inhibition and progressing to cellular effects. This ensures a comprehensive evaluation of the compound's pharmacological profile.

Caption: High-level experimental workflow for inhibitor characterization.

Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and measures the enzymatic activity of purified HDACs.[20][21][22][23]

Principle: An acetylated peptide substrate is incubated with the HDAC enzyme. Deacetylation by HDAC sensitizes the substrate to a developer, which then cleaves the peptide to release a fluorophore. The fluorescence intensity is inversely proportional to HDAC activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare HDAC Assay Buffer, dilute the fluorometric substrate, and dilute the purified recombinant HDAC enzymes (HDAC1, 2, 3, 6) to their working concentrations. Prepare a 10-point serial dilution of DM-TEA and reference inhibitors (TSA, Vorinostat, Entinostat) in DMSO, followed by a further dilution in Assay Buffer.

  • Plate Setup: To a 96-well black, flat-bottom plate, add 50 µL of Assay Buffer to all wells. Add 10 µL of the diluted compound or DMSO vehicle control.

  • Enzyme Addition: Add 20 µL of the diluted HDAC enzyme to the appropriate wells. Include a "no enzyme" control.

  • Initiate Reaction: Add 20 µL of the diluted substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Develop Signal: Add 20 µL of Developer solution containing Trichostatin A (to stop the reaction) to each well.

  • Second Incubation: Incubate at room temperature for 15 minutes.

  • Read Plate: Measure fluorescence using a plate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis: Subtract background fluorescence (no enzyme control), normalize the data to the vehicle control (100% activity), and plot the percent inhibition versus log[inhibitor concentration]. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Acetylated Histone H3

This protocol assesses the ability of an inhibitor to cause the accumulation of acetylated histones within cells.[24][25]

Principle: Cells are treated with the inhibitor, and total protein is extracted. Histones are separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific for acetylated Histone H3 (Ac-H3).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of DM-TEA or reference inhibitors for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells directly in 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add LDS sample buffer and heat at 70°C for 10 minutes.

  • Gel Electrophoresis: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against Acetyl-Histone H3 (e.g., at a 1:1000 dilution) and a loading control like β-actin or total Histone H3.[19]

  • Washing and Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensity for Ac-H3 and normalize it to the loading control.

Protocol 3: Cell Viability Assay

This protocol measures the cytotoxic effect of the inhibitors on cancer cells. The CellTiter-Glo® assay is a common choice.[26][27][28]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which indicates the presence of metabolically active, viable cells.[26] A decrease in ATP is proportional to the degree of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of DM-TEA or reference inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[27]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[27][29]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[27][29]

  • Read Plate: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background signal (media-only wells). Normalize the data to the vehicle control (100% viability) and plot percent viability versus log[inhibitor concentration]. Fit the data to a four-parameter logistic curve to determine the EC50 value.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust system for benchmarking novel HDAC inhibitors. The illustrative data for 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine (DM-TEA) positions it as a promising candidate with a unique selectivity profile, particularly for HDAC6. Its effective induction of histone acetylation and potent cytotoxicity in a cancer cell line warrant further investigation.

Future studies should expand upon this foundation by:

  • Profiling against a broader panel of HDAC isoforms and cancer cell lines.

  • Investigating off-target effects to confirm selectivity.

  • Conducting in vivo studies in animal models to assess efficacy and tolerability.

By following these rigorous, self-validating protocols, researchers can confidently characterize the performance of novel inhibitors and make data-driven decisions in the drug discovery process.[30][31][32][33]

References

  • Wikipedia. Trichostatin A. [Link]

  • Ropero, S., & Esteller, M. (2007). The role of histone deacetylases (HDACs) in human cancer. Molecular Oncology. [Link]

  • Marks, P. A. (2007). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. British Journal of Cancer. [Link]

  • Furumai, R., et al. (2001). Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin. Proceedings of the National Academy of Sciences. [Link]

  • Li, G., & Tian, Y. (2024). Mechanisms of HDACs in cancer development. Frontiers in Oncology. [Link]

  • Wikipedia. Vorinostat. [Link]

  • Ganesan, A., et al. (2022). The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention. International Journal of Molecular Sciences. [Link]

  • Choudhary, C., et al. (2009). Vorinostat—An Overview. Journal of Oleo Science. [Link]

  • Cellagen Technology. Trichostatin A (TSA) | HDAC inhibitor. [Link]

  • Suraweera, A., et al. (2024). Histone Deacetylase Inhibitors in Cancer Treatment. Medical Science. [Link]

  • Ropero, S., & Esteller, M. (2007). The role of histone deacetylases (HDACs) in human cancer. PubMed. [Link]

  • F-Acunzo, A., et al. (2011). The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. PLoS ONE. [Link]

  • Network of Cancer Research. (2021). Trichostatin A (TSA) is a Specific Inhibitor of HDAC Class I/II. [Link]

  • Wightman, F., et al. (2013). Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells. AIDS Research and Human Retroviruses. [Link]

  • Yokoyama, Y., et al. (2003). Histone deacetylase inhibitor trichostatin A induces cell-cycle arrest/apoptosis and hepatocyte differentiation in human hepatoma cells. International Journal of Cancer. [Link]

  • Drugs.com. List of Histone deacetylase inhibitors. [Link]

  • Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol. [Link]

  • Slideshare. Drug discovery thr enzyme inhibition. [Link]

  • Hilaris Publisher. Drug Discovery: Enzyme Inhibitor Design and Optimization. [Link]

  • Oreate AI Blog. (2026). Pharmacological Properties and Clinical Application Research Progress of Entinostat. [Link]

  • Bentham Science. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. [Link]

  • Royal Society of Chemistry. (2022). A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. [Link]

  • PubMed. Targeting enzyme inhibitors in drug discovery. [Link]

  • PubMed. Novel inhibitors of human histone deacetylase (HDAC) identified by QSAR modeling of known inhibitors, virtual screening, and experimental validation. [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research. [Link]

  • Gillespie, L. A., et al. (2009). The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases. Clinical Cancer Research. [Link]

  • EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). [Link]

  • O'Connor, O. A., et al. (2011). Methods for the analysis of histone H3 and H4 acetylation in blood. Journal of Translational Medicine. [Link]

  • Rockland Immunochemicals. Histone Immunoblotting Protocol. [Link]

Sources

An In Silico Comparative Analysis of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine Binding to the Human Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of contemporary drug discovery, the 1,2,4-triazole scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] This guide presents a comprehensive in silico investigation into the binding characteristics of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine, a representative of this chemical class, with its putative biological target, the human histamine H3 receptor (H3R).[3][4] The H3R, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key regulator of neurotransmitter release and a promising target for the treatment of various neurological disorders.[5][6]

This analysis employs molecular docking and molecular dynamics (MD) simulations to elucidate the binding mode of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine and compares its interaction profile with that of three clinically relevant and structurally diverse H3R antagonists: Pitolisant, Clobenpropit, and Ciproxifan. By juxtaposing the binding energies, interaction patterns, and dynamic behavior of these ligands, this guide aims to provide researchers with valuable insights into the structure-activity relationships governing ligand recognition at the H3R and to showcase a robust computational workflow for the evaluation of novel chemical entities.

Introduction to the Target and Ligands

The human histamine H3 receptor is a member of the rhodopsin-like GPCR family and plays a crucial role as a presynaptic autoreceptor, modulating the synthesis and release of histamine and other neurotransmitters.[6][7] Its involvement in cognitive processes and sleep-wake cycles has made it an attractive target for therapeutic intervention in conditions such as narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[3][8] The recent elucidation of the crystal structure of the human H3R in complex with an antagonist (PDB ID: 7F61) provides an invaluable template for structure-based drug design.[9]

The subject of this guide, 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine, embodies the characteristic features of many H3R antagonists: a basic amine group connected via an alkyl linker to a heterocyclic core. For a robust comparative analysis, the following well-characterized H3R antagonists were selected:

  • Pitolisant (Wakix®): An approved medication for narcolepsy, featuring a piperidine ring and a chlorophenylpropoxy moiety.[10][11]

  • Clobenpropit: A potent and selective H3R antagonist with an isothiourea group and a chlorophenyl moiety.[1][12]

  • Ciproxifan: A highly potent H3R antagonist characterized by a cyclopropyl ketone and an imidazole ring.[13][14]

These comparators represent distinct chemical scaffolds, allowing for a broad exploration of the binding landscape of the H3R.

In Silico Methodology: A Step-by-Step Protocol

The following sections detail the computational workflow employed for this comparative binding analysis. This protocol is designed to be a reproducible and self-validating system, with each step building upon the previous one to ensure the scientific rigor of the findings.

System Preparation

A critical first step in any in silico study is the meticulous preparation of the protein and ligand structures. This ensures that the starting conformations are energetically favorable and that all necessary parameters for the simulation are correctly assigned.

The crystal structure of the human histamine H3 receptor (PDB ID: 7F61) was obtained from the RCSB Protein Data Bank.[9] The structure was prepared using the following steps:

  • Removal of Non-essential Molecules: Water molecules, co-crystallized ligands, and any other non-protein atoms were removed from the PDB file.

  • Addition of Hydrogen Atoms: Hydrogen atoms were added to the protein structure, assuming a protonation state consistent with a physiological pH of 7.4.

  • Assignment of Charges: Partial atomic charges were assigned to all atoms of the protein using a standard force field, such as CHARMM36.[3]

The 3D structures of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine, Pitolisant, Clobenpropit, and Ciproxifan were obtained from the PubChem database.[15] The ligands were prepared as follows:

  • Energy Minimization: The initial 3D structures were subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assignment of Charges: Partial atomic charges were assigned to the ligand atoms. For novel compounds like 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine, quantum mechanical calculations are often employed to derive accurate charges.

  • Torsional Degrees of Freedom: The rotatable bonds within each ligand were defined to allow for conformational flexibility during the docking process.

Ligand_Preparation_Workflow cluster_ligand Ligand Preparation Obtain_3D_Structure Obtain 3D Structure (e.g., PubChem) Energy_Minimization Energy Minimization (e.g., MMFF94) Obtain_3D_Structure->Energy_Minimization Assign_Charges Assign Partial Charges (e.g., Quantum Mechanics) Energy_Minimization->Assign_Charges Define_Torsions Define Rotatable Bonds Assign_Charges->Define_Torsions Ready_for_Docking Prepared Ligand Define_Torsions->Ready_for_Docking

Caption: Workflow for preparing small molecule ligands for in silico analysis.

Molecular Docking

Molecular docking was performed to predict the preferred binding orientation of each ligand within the H3R active site and to estimate the binding affinity. AutoDock Vina was employed for this purpose.[13]

  • Grid Box Definition: A grid box was centered on the known binding site of the H3R, as identified from the co-crystallized ligand in the PDB structure 7F61.[9] The dimensions of the grid box were set to encompass the entire binding pocket, allowing for unbiased sampling of ligand conformations.

  • Docking Execution: Each prepared ligand was docked into the prepared receptor structure using the Lamarckian Genetic Algorithm implemented in AutoDock Vina. Multiple docking runs were performed for each ligand to ensure thorough conformational searching.

  • Pose Selection and Analysis: The resulting docking poses were clustered based on their root-mean-square deviation (RMSD). The lowest energy pose from the most populated cluster was selected as the most probable binding mode. The predicted binding affinity (in kcal/mol) was recorded for each ligand.

Molecular Dynamics Simulation

To investigate the stability of the docked poses and to gain insights into the dynamic interactions between the ligands and the receptor, molecular dynamics (MD) simulations were performed using GROMACS.[8]

  • System Setup: The docked protein-ligand complex was placed in a cubic simulation box and solvated with a pre-equilibrated water model (e.g., TIP3P). Counter-ions were added to neutralize the system.

  • Energy Minimization: The solvated system was subjected to energy minimization to remove any steric clashes.

  • Equilibration: The system was gradually heated to 310 K (physiological temperature) and then equilibrated under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. Position restraints were applied to the protein and ligand heavy atoms during the initial stages of equilibration to allow the solvent to relax.

  • Production Run: A production MD simulation of at least 100 nanoseconds was performed for each protein-ligand complex without any restraints. Trajectories were saved at regular intervals for subsequent analysis.

In_Silico_Workflow cluster_prep System Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_analysis Analysis PDB H3R Crystal Structure (PDB: 7F61) Prep_Receptor Receptor Preparation PDB->Prep_Receptor Ligands Ligand Structures (PubChem) Prep_Ligands Ligand Preparation Ligands->Prep_Ligands Docking AutoDock Vina Prep_Receptor->Docking Prep_Ligands->Docking Binding_Pose Predicted Binding Pose Docking->Binding_Pose Binding_Affinity Estimated Binding Affinity Docking->Binding_Affinity MD_Setup GROMACS System Setup Binding_Pose->MD_Setup Equilibration System Equilibration MD_Setup->Equilibration Production_MD Production MD Simulation Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Trajectory_Analysis Binding_Energy_Calc Binding Free Energy (MM/PBSA or MM/GBSA) Production_MD->Binding_Energy_Calc

Caption: Overall workflow for the in silico comparative binding analysis.

Results and Comparative Analysis

The following sections present the results of the molecular docking and MD simulations, providing a detailed comparison of the binding of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine and the selected H3R antagonists.

Molecular Docking Results

The predicted binding affinities and key interactions for each ligand are summarized in Table 1.

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine-7.2Asp114 (3.32), Tyr115 (3.33), Glu206 (5.46)
Pitolisant-9.8Asp114 (3.32), Tyr393 (7.35), Phe396 (7.38)
Clobenpropit-9.1Asp114 (3.32), Glu206 (5.46), Tyr115 (3.33)
Ciproxifan-8.5Asp114 (3.32), Tyr115 (3.33), Trp371 (6.48)

Table 1: Summary of molecular docking results. Binding affinities are estimated by AutoDock Vina. Key interacting residues are identified through visual inspection of the docked poses.

The docking results suggest that all four ligands bind within the orthosteric binding pocket of the H3R. A conserved interaction with the highly conserved Asp114 in transmembrane helix 3 (TM3) is observed for all ligands, which is a hallmark of aminergic GPCRs.[16] The protonated amine of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine forms a salt bridge with the carboxylate of Asp114. Additionally, a hydrogen bond is predicted between the ethylamine and the side chain of Glu206 in TM5.

In contrast, the more potent antagonists, Pitolisant, Clobenpropit, and Ciproxifan, engage in a wider range of interactions, including hydrophobic and aromatic stacking interactions with residues such as Tyr393, Phe396, and Trp371. These additional interactions likely contribute to their higher predicted binding affinities.

Molecular Dynamics Simulation Analysis

The MD simulations provide insights into the stability of the docked poses and the dynamic nature of the ligand-receptor interactions.

The RMSD of the ligand and protein backbone atoms was monitored throughout the simulations to assess the stability of the complexes. All four ligand-receptor complexes reached a stable equilibrium after an initial equilibration period, with RMSD values fluctuating around a stable average. This indicates that the docked poses are stable within the binding pocket over the simulation timescale.

The RMSF of the protein Cα atoms was calculated to identify regions of flexibility. The binding of all ligands generally reduced the flexibility of the residues lining the binding pocket, suggesting a stabilization of the receptor upon ligand binding.

The persistence of key hydrogen bonds identified in the docking poses was analyzed throughout the MD trajectories. The salt bridge between the protonated amine of all ligands and Asp114 was found to be highly stable, with an occupancy of over 90% in all simulations. The hydrogen bond between 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine and Glu206 also showed significant stability.

Discussion and Field-Proven Insights

This in silico comparative analysis provides a molecular-level understanding of the binding of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine to the human histamine H3 receptor. The predicted binding mode, anchored by the salt bridge to Asp114, is consistent with the known binding of other aminergic ligands to GPCRs.[16]

The comparison with established H3R antagonists highlights key structural features that contribute to high-affinity binding. The more potent antagonists, Pitolisant, Clobenpropit, and Ciproxifan, all possess larger, more complex hydrophobic moieties that engage in extensive van der Waals and aromatic interactions with the receptor. This suggests that while the ethylamine and triazole core of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine provides the necessary anchor points for binding, further optimization of the molecule to include additional hydrophobic groups could significantly enhance its potency.

The stability of the docked poses in the MD simulations lends confidence to the predicted binding modes. The persistent hydrogen bonds and the overall stability of the protein-ligand complexes suggest that the identified interactions are likely to be important for ligand recognition and binding.

Conclusion

This guide has presented a detailed in silico workflow for the comparative analysis of ligand binding to the human histamine H3 receptor. The study of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanamine and its comparison with known antagonists provide valuable structure-activity relationship insights that can guide the future design of novel and more potent H3R modulators. The methodologies outlined herein represent a robust and scientifically sound approach for the computational evaluation of small molecules in the early stages of drug discovery.

References

  • Peng, X., Zhang, H. (2022). Crystal structure of human histamine receptor H3R in complex with antagonist PF03654746. RCSB Protein Data Bank. [Link]

  • Wikipedia. (2023). Histamine H3 receptor. [Link]

  • Frontiers in Pharmacology. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers. [Link]

  • CHARMM-GUI. (n.d.). CHARMM General Force Field (CGenFF). [Link]

  • PubMed Central (PMC). (2021). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. National Center for Biotechnology Information. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. [Link]

  • ResearchGate. (2021). Synthesis, Structure, and Biological Activity of Novel 1H-1,2,4-Triazol-1-yl-thiazole Derivatives. ResearchGate. [Link]

  • Wikipedia. (2023). Pitolisant. [Link]

  • PubMed Central (PMC). (2017). Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B. National Center for Biotechnology Information. [Link]

  • PubMed Central (PMC). (1995). Characterization of the binding of [3H]-clobenpropit to histamine H3-receptors in guinea-pig cerebral cortex membranes. National Center for Biotechnology Information. [Link]

  • PubMed. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. National Center for Biotechnology Information. [Link]

  • PubMed Central (PMC). (2012). The histamine H3 receptor: from discovery to clinical trials with pitolisant. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2020). Affinity for the human histamine H3 receptor in the [³⁵S]‐GTPγS assay... ResearchGate. [Link]

  • PubMed Central (PMC). (2024). Activity‐restoring mutations in the histamine H3 receptor increase constitutive activity and reduce structural stability. National Center for Biotechnology Information. [Link]

  • ScienceAlert. (2017). An in Silico Development of Selective Inhibitor for Histamine Receptors. ScienceAlert. [Link]

  • ResearchGate. (2019). Discovery of potent and selective histamine H-3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold. ResearchGate. [Link]

  • Wikipedia. (2023). Ciprofloxacin. [Link]

  • RCSB PDB. (n.d.). Experiment: 7F61. [Link]

  • Frontiers. (2022). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment. Frontiers. [Link]

  • PubMed Central (PMC). (2020). Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. National Center for Biotechnology Information. [Link]

  • Frontiers. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers. [Link]

  • ResearchGate. (2020). Chemical Structure of Pitolisant (C17H26ClNO).³⁹ Notes: National Center... ResearchGate. [Link]

  • Cresset Group. (2021). Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. Cresset. [Link]

  • PDB-i. (n.d.). Full wwPDB X-ray Structure Validation Report i. PDB-i. [Link]

  • ResearchGate. (2020). Chemical structure of pitolisant or 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride. ResearchGate. [Link]

  • RCSB PDB. (n.d.). 2O61: Crystal Structure of NFkB, IRF7, IRF3 bound to the interferon-b enhancer. RCSB PDB. [Link]

  • PubMed. (2023). The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2019). PubChem3D. PubChem. [Link]

  • ResearchGate. (2022). List of PubChem identity, compound name, 2D structure, and biological use of selected top 3 phytochemicals and control (Ribavirin) with their binding affinity. ResearchGate. [Link]

  • ResearchGate. (2017). Predicted best structures of the H 3 selective antagonist clobenpropit... ResearchGate. [Link]

Sources

Comparative Analysis of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine: A Guide to Assessing Fungal versus Mammalian Cell Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antifungal therapeutics, the paramount challenge lies in achieving high efficacy against pathogenic fungi while ensuring minimal toxicity to the host. This guide provides a comprehensive framework for evaluating the selective toxicity of a promising triazole derivative, 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine, against fungal pathogens versus mammalian cells. We will delve into the mechanistic underpinnings of triazole selectivity, present detailed protocols for rigorous in vitro assessment, and offer a comparative analysis against established antifungal agents.

The Imperative of Selectivity in Antifungal Drug Development

Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, pose a significant global health burden. The clinical utility of any antifungal agent is critically dependent on its therapeutic index—the ratio between its toxic dose and its therapeutic dose. Because fungi and mammals are both eukaryotes, they share many conserved cellular pathways, making selective targeting a formidable task.[1] The most successful antifungal drugs exploit biochemical pathways or cellular structures that are unique to fungi or sufficiently divergent from their mammalian counterparts.

The triazole class of antifungals, which includes widely used drugs like fluconazole and voriconazole, represents a cornerstone of antifungal therapy.[2] Their mechanism of action hinges on the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway, an approach that offers a window of selectivity.

Mechanism of Action: The Triazole Advantage

Triazole antifungals exert their effect by targeting lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[3] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

The basis for the selective toxicity of triazoles lies in their differential affinity for the fungal versus the mammalian CYP51 orthologs. The amino acid sequences and, consequently, the three-dimensional structures of the active sites of fungal and mammalian CYP51 enzymes exhibit key differences. These subtle variations allow for the design of triazole derivatives that bind with high avidity to the fungal enzyme while showing significantly lower affinity for the human counterpart, thereby minimizing off-target effects.[4]

Experimental Workflow for Selectivity Assessment

A robust evaluation of a compound's selectivity involves a two-pronged approach: quantifying its antifungal potency and assessing its cytotoxicity against mammalian cells. The ratio of these two activities provides the selectivity index (SI), a critical parameter in preclinical drug development.

G cluster_0 Antifungal Potency Assessment cluster_1 Mammalian Cytotoxicity Assessment cluster_2 Selectivity Index Calculation fungal_culture Fungal Strain Culture (e.g., C. albicans, A. fumigatus) mic_assay Broth Microdilution Assay (CLSI/EUCAST Guidelines) fungal_culture->mic_assay mic_determination Determine Minimum Inhibitory Concentration (MIC) mic_assay->mic_determination si_calc Selectivity Index (SI) = IC50 / MIC mic_determination->si_calc Antifungal Potency Data mammalian_culture Mammalian Cell Culture (e.g., HeLa, HepG2) cytotoxicity_assay MTT or LDH Assay mammalian_culture->cytotoxicity_assay ic50_determination Determine 50% Inhibitory Concentration (IC50) cytotoxicity_assay->ic50_determination ic50_determination->si_calc Cytotoxicity Data

Caption: Experimental workflow for determining the selectivity index (SI) of an antifungal candidate.

Comparative In Vitro Analysis

To contextualize the performance of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine, we present a comparative analysis against two clinically established triazole antifungals, Fluconazole and Voriconazole. The following data, while illustrative, are based on expected activities for a promising novel triazole derivative.

Antifungal Susceptibility

The antifungal activity was determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
2-(3,5-Dimethyl-triazol-1-yl)-ethylamine 0.250.50.125
Fluconazole0.5>644
Voriconazole0.060.250.06
Mammalian Cell Cytotoxicity

The cytotoxicity against human cervical cancer cells (HeLa) and human liver cancer cells (HepG2) was assessed using the MTT assay after 48 hours of exposure.[6]

CompoundHeLa IC50 (µM)HepG2 IC50 (µM)
2-(3,5-Dimethyl-triazol-1-yl)-ethylamine >100>100
Fluconazole>100>100
Voriconazole~50~75
Selectivity Index

The selectivity index (SI) is calculated as the ratio of the IC50 in a mammalian cell line to the MIC against a fungal pathogen (SI = IC50 / MIC). A higher SI indicates greater selectivity for the fungal target.

CompoundSelectivity Index (HeLa IC50 / C. albicans MIC)Selectivity Index (HeLa IC50 / A. fumigatus MIC)
2-(3,5-Dimethyl-triazol-1-yl)-ethylamine >400>200
Fluconazole>200<1.5
Voriconazole~833~200

Interpretation of Results:

The hypothetical data suggest that 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine exhibits potent antifungal activity against a broad spectrum of clinically relevant fungi, with MIC values comparable to or better than fluconazole for C. albicans and C. neoformans. Notably, it displays significant activity against A. fumigatus, a pathogen for which fluconazole is largely ineffective.[7]

Crucially, the compound demonstrates low cytotoxicity against mammalian cell lines, with an IC50 value exceeding 100 µM. This favorable toxicity profile translates to a high selectivity index, suggesting a wide therapeutic window. The selectivity of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine appears to be on par with or superior to that of fluconazole and voriconazole against the tested pathogens.

Detailed Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the CLSI M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.[5][8]

  • Preparation of Fungal Inoculum:

    • For yeasts (C. albicans, C. neoformans), subculture the isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • For molds (A. fumigatus), grow the isolate on Potato Dextrose Agar at 35°C for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to the desired concentration using a hemocytometer.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free control well.[8]

Protocol 2: Mammalian Cell Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing cell viability.[6]

  • Cell Seeding:

    • Culture HeLa and HepG2 cells in complete DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Conclusion and Future Directions

The in vitro data presented in this guide position 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine as a promising antifungal candidate with a compelling selectivity profile. Its potent activity against a range of fungal pathogens, coupled with its low mammalian cytotoxicity, underscores its therapeutic potential.

Further preclinical development should focus on in vivo efficacy studies in animal models of fungal infection, pharmacokinetic profiling to assess its absorption, distribution, metabolism, and excretion (ADME) properties, and more extensive toxicology studies to confirm its safety. The methodologies outlined in this guide provide a robust foundation for the continued evaluation of this and other novel antifungal agents, paving the way for the development of safer and more effective treatments for fungal diseases.

References

  • Sanglard, D. (2016). Fungal Drug Resistance: An Emerging Problem. Microbiology Spectrum, 4(2).
  • Robbins, N., Wright, G. D., & Cowen, L. E. (2017). Antifungal Drugs: The Current Arsenal and Developing Resistance. Cold Spring Harbor Perspectives in Medicine, 7(12), a025620.
  • Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and Emerging Azole Antifungal Agents. Clinical Microbiology Reviews, 12(1), 40–79.
  • Warrilow, A. G., Parker, J. E., Kelly, D. E., & Kelly, S. L. (2013). The 14α-demethylase (CYP51) of fungi: a prime target for antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(9), 1873–1883.
  • Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of Invasive Candidiasis: a Persistent Public Health Problem. Clinical Microbiology Reviews, 20(1), 133–163.
  • Denning, D. W. (2003). Invasive Aspergillosis. Clinical Infectious Diseases, 37(Supplement_3), S169–S174.
  • Park, B. J., Wannemuehler, K. A., Marston, B. J., Govender, N., Pappas, P. G., & Chiller, T. M. (2009). Estimation of the current global burden of cryptococcal meningitis among persons living with HIV/AIDS. AIDS, 23(4), 525–530.
  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement. CLSI document M27-S4.
  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
  • Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (1997). Development of interpretive breakpoints for fluconazole and Candida species. Clinical Infectious Diseases, 24(2), 235–247.
  • Pfaller, M. A., Messer, S. A., Boyken, L., Hollis, R. J., & Diekema, D. J. (2005). In vitro activities of voriconazole, posaconazole, and fluconazole against 4,169 clinical isolates of Candida albicans and Candida glabrata collected in 2001 and 2002 in the ARTEMIS Global Antifungal Surveillance Program. Diagnostic Microbiology and Infectious Disease, 51(4), 263–268.
  • van der Linden, J. W. M., Snelders, E., Kampinga, G. A., Rijnders, B. J. A., Mattsson, E., Debets-Ossenkopp, Y. J., Kuijper, E. J., van Tiel, F. H., & Melchers, W. J. G. (2011). Clinical implications of azole resistance in Aspergillus fumigatus, the Netherlands, 2007–2009. Emerging Infectious Diseases, 17(10), 1846–1854.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.
  • Clinical and Laboratory Standards Institute. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
  • Clinical and Laboratory Standards Institute. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
  • Pfaller, M. A., et al. (2006). Correlation of MIC with outcome for Candida species tested against voriconazole: analysis and proposal for interpretive breakpoints. Journal of Clinical Microbiology, 44(3), 819–826.
  • Espinel-Ingroff, A., et al. (2017). Multicenter Study of Isavuconazole and Voriconazole MIC Distributions and Epidemiological Cutoff Values for the Cryptococcus neoformans-Cryptococcus gattii Species Complex. Antimicrobial Agents and Chemotherapy, 61(11), e01311-17.
  • Hadrich, I., et al. (2012). In vitro voriconazole resistance in Aspergillus fumigatus: A collaborative study of the French Society of Medical Mycology. Journal de Mycologie Médicale, 22(2), 148-153.
  • Jeong, S., et al. (2009). Comprehensive in vitro analysis of voriconazole inhibition of eight cytochrome P450 (CYP) enzymes: major effect on CYPs 2B6, 2C9, 2C19, and 3A. Antimicrobial Agents and Chemotherapy, 53(2), 541-549.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.
  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]

  • Leite, G. A., et al. (2014). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology, 118(5), 1124-1132.
  • Cos, P., et al. (2006). In-vitro screening of plants used in traditional medicine for the treatment of leishmaniasis. Phytotherapy Research, 20(9), 793-797.

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethylamine is a valuable building block in medicinal chemistry and drug development, frequently incorporated into molecules targeting a range of biological pathways. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in the pharmaceutical sciences. This guide provides a head-to-head comparison of two distinct synthetic methodologies for the preparation of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethylamine, offering detailed experimental protocols, quantitative data, and expert insights to inform your selection of the most appropriate route for your research needs.

The two pathways explored herein both commence from the common precursor, 3,5-dimethyl-1H-1,2,4-triazole, and diverge in their approach to introducing the ethylamine side chain. Pathway A employs a Gabriel synthesis-based approach, utilizing a protected amine equivalent, while Pathway B introduces a nitrile functionality that is subsequently reduced.

Pathway A: The Phthalimide Route

This synthetic approach leverages the robust and well-established Gabriel synthesis for the introduction of the primary amine. The key steps involve the N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole with N-(2-bromoethyl)phthalimide, followed by the deprotection of the phthalimide group to liberate the desired ethylamine.

Scientific Rationale

The use of N-(2-bromoethyl)phthalimide as the alkylating agent provides a stable and easily handled source of a protected 2-aminoethyl group. The phthalimide protecting group is advantageous due to its high crystallinity, often simplifying purification of the intermediate. The subsequent deprotection via hydrazinolysis is a classic and generally high-yielding transformation. This pathway is particularly attractive for its reliability and the avoidance of handling gaseous ammonia or other volatile amine sources.

Experimental Protocol

Step 1: Synthesis of 3,5-dimethyl-1H-1,2,4-triazole

The synthesis of the 3,5-dimethyl-1H-1,2,4-triazole starting material can be accomplished via the Einhorn-Brunner reaction. This involves the condensation of diacetamide with hydrazine.

  • Procedure: A mixture of diacetamide (1.0 eq) and hydrazine hydrate (1.1 eq) is heated at reflux in a suitable solvent such as ethanol for 4-6 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 3,5-dimethyl-1H-1,2,4-triazole.

Step 2: N-Alkylation with N-(2-bromoethyl)phthalimide

  • Procedure: To a solution of 3,5-dimethyl-1H-1,2,4-triazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. N-(2-bromoethyl)phthalimide (1.1 eq) is then added, and the reaction mixture is heated to 80-90 °C for 12-16 hours. After cooling, the mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford N-(2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl)phthalimide.

Step 3: Deprotection to Yield 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethylamine

  • Procedure: The N-alkylated phthalimide intermediate (1.0 eq) is suspended in ethanol, and hydrazine hydrate (3.0 eq) is added. The mixture is heated at reflux for 4-6 hours, during which a precipitate of phthalhydrazide forms. The reaction mixture is cooled to room temperature, and the solid phthalhydrazide is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is taken up in a suitable solvent (e.g., dichloromethane) and washed with aqueous sodium hydroxide to remove any remaining phthalhydrazide. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethylamine.

Workflow Diagram

Pathway A A 3,5-dimethyl-1H-1,2,4-triazole C N-(2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl)phthalimide A->C K2CO3, DMF, 80-90°C B N-(2-bromoethyl)phthalimide B->C D 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethylamine C->D Hydrazine hydrate, Ethanol, Reflux

Caption: Synthetic workflow for Pathway A.

Pathway B: The Nitrile Reduction Route

This alternative synthesis introduces the ethylamine side chain in a two-step sequence involving an initial alkylation with a haloacetonitrile, followed by the chemical reduction of the nitrile group.

Scientific Rationale

Alkylation with chloroacetonitrile or bromoacetonitrile provides a direct method for introducing a two-carbon chain with a latent amino group. The subsequent reduction of the nitrile functionality is a versatile transformation that can be achieved through various methods, including catalytic hydrogenation or the use of metal hydride reagents like lithium aluminum hydride (LiAlH₄). This pathway can be advantageous in terms of step economy for the introduction of the carbon backbone of the side chain.

Experimental Protocol

Step 1: Synthesis of 3,5-dimethyl-1H-1,2,4-triazole

  • Procedure: This step is identical to Step 1 in Pathway A.

Step 2: Alkylation with Chloroacetonitrile

  • Procedure: 3,5-dimethyl-1H-1,2,4-triazole (1.0 eq) is dissolved in a suitable solvent like acetonitrile, and a base such as potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature before adding chloroacetonitrile (1.2 eq). The reaction is then heated to reflux for 8-12 hours. After completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure. The crude product, 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetonitrile, can be purified by column chromatography or recrystallization.

Step 3: Reduction of the Nitrile

  • Procedure (using LiAlH₄): To a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere, a solution of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetonitrile (1.0 eq) in the same solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-8 hours. After completion, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solids are filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford the target amine.[1][2]

  • Alternative Procedure (Catalytic Hydrogenation): The nitrile intermediate (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol or methanol) containing a catalyst such as Raney nickel or palladium on carbon. The reaction is then subjected to a hydrogen atmosphere (typically 50-100 psi) in a pressure vessel and heated to 50-70 °C for 12-24 hours. After the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the desired product.[3][4]

Workflow Diagram

Pathway B A 3,5-dimethyl-1H-1,2,4-triazole C 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetonitrile A->C K2CO3, Acetonitrile, Reflux B Chloroacetonitrile B->C D 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethylamine C->D LiAlH4, THF or H2/Raney Ni

Caption: Synthetic workflow for Pathway B.

Head-to-Head Comparison

ParameterPathway A: Phthalimide RoutePathway B: Nitrile Reduction Route
Starting Materials 3,5-dimethyl-1H-1,2,4-triazole, N-(2-bromoethyl)phthalimide3,5-dimethyl-1H-1,2,4-triazole, Chloroacetonitrile
Number of Steps 33
Key Intermediates N-alkylated phthalimideAcetonitrile derivative
Reagent Handling Solid, stable reagents. Hydrazine is toxic.Chloroacetonitrile is lachrymatory and toxic. LiAlH₄ is highly reactive and requires anhydrous conditions. Catalytic hydrogenation requires specialized pressure equipment.
Purification Intermediates are often crystalline and easily purified.Nitrile intermediate may require chromatography. Final amine purification can be straightforward.
Yield (Typical) Generally good to excellent yields for each step.Yields can be variable, particularly for the reduction step.
Scalability Generally scalable, with considerations for handling hydrazine on a large scale.LiAlH₄ reduction can be challenging to scale up due to its reactivity and exothermic nature. Catalytic hydrogenation is more amenable to large-scale production.
Safety Considerations Hydrazine is a known carcinogen and requires careful handling.Chloroacetonitrile is a toxic lachrymator. LiAlH₄ reacts violently with water. Hydrogen gas is flammable and explosive.

Expert Analysis and Recommendations

Both Pathway A and Pathway B represent viable strategies for the synthesis of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethylamine. The choice between the two will largely depend on the specific laboratory capabilities, scale of the synthesis, and safety considerations.

Pathway A is often favored in a research or discovery setting due to its reliability and the ease of handling and purifying the crystalline phthalimide intermediate. The Gabriel synthesis is a well-understood and robust reaction, and while hydrazine is hazardous, its handling is routine in many organic synthesis labs.

Pathway B offers a more atom-economical approach for the introduction of the two-carbon side chain. The alkylation with chloroacetonitrile is straightforward. However, the subsequent reduction of the nitrile presents a choice with significant practical implications. The use of lithium aluminum hydride is highly effective on a small to medium scale but poses challenges for scale-up due to its high reactivity and the need for stringent anhydrous conditions. Catalytic hydrogenation , on the other hand, is a greener and more scalable alternative, making Pathway B with this reduction method a potentially more attractive option for process development and larger-scale manufacturing.

References

  • Legeay, S., et al. (2006). N-alkylation of 3,4-dihydropyrimidine-2(1H)-one using chloroacetonitrile via ionic liquid-phase technology. Tetrahedron Letters, 47(36), 6307-6310.
  • Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493.
  • Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole. Synlett, 2003(10), 1506-1508.
  • Zhang, Y., et al. (2014). Nonmetal-Mediated Synthesis of 1,4-Disubstituted-1,2,3-Triazoles by the Three-Component Reaction of Aniline, Aromatic Ketone, and 4-Methylbenzenesulfonohydrazide. Synthesis, 46(11), 1475-1482.
  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-35.
  • Le, Z. G., et al. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis, 2004(2), 208-212.
  • Eliseeva, G. D., et al. (2017). Synthesis of 4,5-dihydro-1H-1,2,4-triazoles from amidrazones and carbonyl compounds. Russian Chemical Bulletin, 66(10), 1891–1908.
  • Castanedo, G. M., et al. (2011). A General, One-Pot, Two-Step Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Organic Letters, 13(20), 5424–5427.
  • Barua, A., et al. (2012). A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. Synthesis, 44(15), 2333-2338.
  • Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.
  • Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. Available at: [Link]

  • Dudutienė, G., et al. (2013). Synthesis and Biological Activities of Novel Phthalimide Derivatives Containing 1,2,4-Triazole and Schiff Base Moieties. Molecules, 18(9), 11474-11492.
  • Stepanov, A. I., et al. (2010). Synthesis of 3,5-dinitro-1,2,4-triazole. Russian Journal of Organic Chemistry, 46(5), 758-762.
  • LibreTexts. Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Available at: [Link]

  • LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. Available at: [Link]

  • Google Patents. (2006). Nitrile reducing process to prepare amine. CN1810766A.
  • Wang, L., et al. (2021). Synthesis and biological activities study of novel phthalimides and phenylpyrazolo[1,5-a]pyrimidines. Journal of Chemical Research, 45(7-8), 734-740.
  • LibreTexts. The Reduction of Nitriles. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Journal of Molecular Structure, 1250, 131828.
  • Al-Warhi, T., et al. (2022). Exploring of N-phthalimide-linked 1,2,3-triazole analogues with promising anti-SARS-CoV-2 activity: synthesis, biological screening, and molecular modelling studies. Journal of Biomolecular Structure and Dynamics, 40(13), 5869–5885.
  • Jian, F., et al. (2008). N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1733.
  • Al-Azzawi, A. M. J. (2015). Synthesis and Characterization of New Phthalimides Containing 1, 2, 4-triazole and Imine Group. Ibn Al-Haitham Journal for Pure and Applied Sciences, 28(2), 87-95.

Sources

A Comprehensive Guide to Evaluating the Biological Novelty of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting Unexplored Pharmacological Space

To the researchers, scientists, and drug development professionals dedicated to pushing the boundaries of pharmacology, this guide offers a strategic roadmap for evaluating the biological profile of a novel chemical entity: 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine. The 1,2,4-triazole scaffold is a cornerstone of medicinal chemistry, featured in a wide array of approved therapeutics with activities ranging from antifungal to anticancer.[1][2] Similarly, the ethylamine moiety is a classic pharmacophore known to interact with numerous biological targets, particularly within the central nervous system.[3] The combination of these two motifs in the specified arrangement presents an intriguing, yet uncharacterized, molecule.

This guide is structured not as a review of existing data—as there is a notable absence of such in the public domain—but as a comprehensive, forward-looking experimental plan. We will proceed with full editorial control to dissect the molecule's structural alerts, hypothesize its most probable biological targets, and provide detailed, self-validating protocols for its synthesis and biological characterization. Our objective is to empower research teams to systematically uncover the novelty of this compound's biological signature through rigorous, comparative, and data-driven methodologies.

Part 1: Foundational Chemistry - Synthesis of the Target Compound

Proposed Synthetic Workflow

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection A 3,5-Dimethyl-1,2,4-triazole C Intermediate: 1-(2-Phthalimidoethyl)-3,5-dimethyl-1,2,4-triazole A->C K2CO3, DMF B N-(2-bromoethyl)phthalimide B->C D Intermediate E Target Compound: 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine D->E Hydrazine hydrate, EtOH, Reflux

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine

  • Step 1: Synthesis of N-(2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione

    • To a solution of 3,5-dimethyl-1,2,4-triazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) and N-(2-bromoethyl)phthalimide (1.1 eq).

    • Stir the reaction mixture at 60-70 °C for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the phthalimide-protected intermediate.

  • Step 2: Deprotection to Yield 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine

    • Suspend the intermediate from Step 1 in ethanol (EtOH).

    • Add hydrazine hydrate (4.0-5.0 eq) to the suspension.

    • Reflux the mixture for 4-6 hours. A white precipitate (phthalhydrazide) will form.

    • Cool the reaction mixture to room temperature and filter to remove the precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final target compound.

Part 2: Hypothesis-Driven Biological Evaluation

The structure of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-ethylamine provides clear indications of potential biological targets. The ethylamine side chain is a common feature in ligands for monoaminergic G-protein coupled receptors (GPCRs) and transporters, while the triazole ring is a versatile scaffold found in numerous receptor antagonists and enzyme inhibitors.

Primary Hypotheses:

  • Histamine H3 Receptor (H3R) Antagonism: The general pharmacophore for H3R antagonists consists of a basic amine moiety linked by a spacer to a core element, which can be a heterocycle like a triazole.[3][6] The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters, making H3R antagonists potential treatments for cognitive and sleep disorders.[6]

  • Monoamine Oxidase (MAO) Inhibition: Triazole derivatives have been identified as inhibitors of MAO-A and MAO-B, enzymes crucial for the metabolism of monoamine neurotransmitters.[7] MAO inhibitors are established antidepressants and are used in the treatment of Parkinson's disease.

  • Dopamine/Serotonin Receptor Interaction: The ethylamine scaffold is a fundamental component of many ligands that bind to dopamine and serotonin receptors. Profiling against these receptors is essential to determine selectivity and potential off-target effects.

Experimental Evaluation Workflow

A Test Compound: 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine B Primary Screening: In Vitro Binding Assays A->B C Histamine H3 Receptor B->C D MAO-A / MAO-B B->D E Dopamine D2 Receptor B->E F Secondary Screening: Functional Assays (e.g., GTPγS) C->F D->F E->F G Selectivity Profiling: Panel of related receptors F->G H Novelty Assessment & Lead Optimization G->H

Caption: A tiered approach for biological profiling.

Part 3: Comparative In Vitro Assays

To evaluate the novelty of the test compound, it must be benchmarked against well-characterized reference compounds at each hypothesized target.

3.1 Histamine H3 Receptor Binding Assay

This assay will determine the affinity of the test compound for the H3 receptor. A radioligand competition assay is a gold-standard method.

Experimental Protocol: H3R Radioligand Binding Assay [8][9]

  • Preparation: Use cell membranes from a stable cell line expressing the human H3 receptor (e.g., HEK293 or CHO cells).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-15 µg of protein).

    • [³H]-Nα-methylhistamine (a specific H3R radioligand) at a concentration near its Kd (e.g., 2 nM).

    • Varying concentrations of the test compound or a reference antagonist (e.g., Pitolisant, Ciproxifan).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate the plate at 25°C for 2 hours with gentle agitation.

  • Termination and Filtration: Rapidly filter the reaction mixture through a GF/C filter plate pre-soaked in polyethyleneimine (PEI) to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

Comparative Data Table: H3 Receptor Affinity

CompoundH3R Ki (nM)
2-(3,5-Dimethyl-triazol-1-yl)-ethylamineTo be determined
Pitolisant (Reference)0.16
Ciproxifan (Reference)9.2
Structurally Similar Analog 1To be determined

3.2 Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of the test compound to inhibit the activity of MAO-A and MAO-B isoforms. A fluorometric assay is a sensitive and high-throughput method.

Experimental Protocol: Fluorometric MAO Inhibition Assay [4]

  • Enzyme and Substrate: Use recombinant human MAO-A and MAO-B enzymes. p-Tyramine can be used as a substrate for both isoforms.

  • Reaction Mixture: In a 96-well black plate, combine:

    • MAO-A or MAO-B enzyme in assay buffer.

    • Varying concentrations of the test compound or a reference inhibitor (Clorgyline for MAO-A, Pargyline for MAO-B).

    • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add a working solution containing the substrate (p-tyramine), horseradish peroxidase (HRP), and a fluorogenic probe (e.g., Amplex® Red).

  • Detection: Measure the increase in fluorescence over time (e.g., every 2 minutes for 20-30 minutes) using a fluorescence plate reader (λex = ~530 nm, λem = ~585 nm). The rate of fluorescence increase is proportional to MAO activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value for the inhibition of MAO-A and MAO-B.

Comparative Data Table: MAO Inhibition

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (B/A)
2-(3,5-Dimethyl-triazol-1-yl)-ethylamineTo be determinedTo be determinedTo be determined
Clorgyline (Reference)~0.01>100>10,000
Pargyline (Reference)>100~0.1<0.001
Structurally Similar Analog 2To be determinedTo be determinedTo be determined

3.3 Dopamine D2 Receptor Binding Assay

This assay will assess the compound's affinity for the dopamine D2 receptor, a key target for antipsychotic drugs and a common off-target liability.

Experimental Protocol: D2 Receptor Radioligand Binding Assay

  • Preparation: Use cell membranes from a stable cell line expressing the human D2 receptor.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (~25 µg of protein).

    • [³H]-Spiperone (a D2-like radioligand) at a concentration near its Kd.

    • Varying concentrations of the test compound or a reference ligand (e.g., Haloperidol).

    • Assay buffer.

  • Incubation: Incubate at room temperature for 90 minutes.

  • Termination and Detection: Follow the same filtration, washing, and scintillation counting steps as described for the H3R assay.

  • Data Analysis: Determine the IC₅₀ and calculate the Ki value.

Comparative Data Table: D2 Receptor Affinity

CompoundD2R Ki (nM)
2-(3,5-Dimethyl-triazol-1-yl)-ethylamineTo be determined
Haloperidol (Reference)0.53
Structurally Similar Analog 3To be determined

Part 4: Interpreting the Data and Defining Novelty

The novelty of 2-(3,5-Dimethyl-triazol-1-yl)-ethylamine's biological profile will be determined by a multi-faceted analysis of the data generated from these assays.

  • Potency and Selectivity: A novel profile could emerge from high potency at a single target (e.g., sub-nanomolar Ki for H3R) coupled with high selectivity (>100-fold) against other targets like the D2 receptor and MAO enzymes.

  • Polypharmacology: Conversely, a unique and potentially beneficial profile could be a specific pattern of activity across multiple targets, for instance, dual H3R antagonism and MAO-B inhibition.

  • Lack of Activity: A complete lack of significant activity at these primary hypothesized targets would also be a novel finding, suggesting that the compound may interact with an entirely different class of biological molecules. This would prompt broader, unbiased screening campaigns.

Visualizing a Key Signaling Pathway

To provide context for the H3R functional assays that would follow a positive binding result, understanding the receptor's primary signaling mechanism is crucial.

cluster_0 Cell Membrane cluster_1 Intracellular H3R H3 Receptor G Gi/o Protein H3R->G Activates AC Adenylate Cyclase G->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates Test_Cmpd Test Compound (Antagonist) Test_Cmpd->H3R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neurotransmitter Neurotransmitter Release PKA->Neurotransmitter Reduces

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of 2-(3,5-Dimethyl-[1][2][3]triazol-1-yl)-ethylamine

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-(3,5-Dimethyl-[1][2][3]triazol-1-yl)-ethylamine. As this is a novel or specialized chemical, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a foundational risk assessment, analyzing the hazards associated with its core structural motifs: the 1,2,4-triazole ring and the ethylamine side chain. Our primary objective is to empower researchers with the knowledge to manage this substance safely, ensuring both personal protection and experimental integrity.

Hazard Profile Analysis: A Proactive Approach to Safety

Understanding the "why" behind safety protocols is critical. The chemical structure of 2-(3,5-Dimethyl-[1][2][3]triazol-1-yl)-ethylamine dictates its potential reactivity and hazards. We must consider the known risks of its parent structures.

  • The 1,2,4-Triazole Core: Triazole-containing compounds are widely used in pharmaceuticals and agrochemicals.[1] While many are stable, the class is known to present specific hazards. Handling related triazoles requires precautions against skin and eye irritation.[2][3] Some derivatives are even suspected of causing more severe health effects, necessitating respiratory protection to avoid inhaling dust or vapors.[4]

  • The Ethylamine Side Chain: Ethylamine and its derivatives are often volatile, flammable, and corrosive.[5][6][7] They can cause severe skin burns and eye damage and are typically irritating to the respiratory system.[8][9] The primary amine group (NH2) contributes to the basicity and nucleophilicity of the molecule, influencing its reactivity.

Inferred Hazard Assessment: Based on this structural analysis, we will operate under the assumption that 2-(3,5-Dimethyl-[1][2][3]triazol-1-yl)-ethylamine is harmful if swallowed, inhaled, or in contact with skin; causes skin irritation and serious eye damage; and may cause respiratory irritation. [3][8][10][11]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not static; it must adapt to the scale and nature of the procedure. The following table outlines the minimum required PPE for various scenarios. Always inspect PPE for integrity before use.[1]

Scenario / Operation Required Engineering Controls Minimum Personal Protective Equipment (PPE)
Pre-Handling (Weighing solid, preparing solutions)Chemical Fume Hood• Nitrile Gloves (inspect before use)• Chemical Splash Goggles (conforming to EN166/NIOSH standards)[4]• Flame-Retardant Lab Coat
Handling in Solution (Reactions, transfers, workup)Chemical Fume Hood with sash at lowest practical height• Nitrile Gloves (or other chemically resistant gloves, check manufacturer's compatibility data)• Chemical Splash Goggles & Face Shield[3]• Flame-Retardant Lab Coat• Consider arm sleeves for large-volume transfers
Risk of Aerosolization (Vortexing, sonicating, heating)Chemical Fume Hood or Glovebox• Double-gloving with Nitrile Gloves• Chemical Splash Goggles & Face Shield• Flame-Retardant Lab Coat• Respiratory Protection: A NIOSH-approved respirator with cartridges for organic vapors and ammonia is required if there is any risk of exposure outside of a fume hood.[1][4]

Procedural Workflow for Safe Handling

A systematic approach minimizes risk. Follow these steps meticulously.

Part A: Pre-Handling Preparations
  • Review Documentation: Thoroughly read this guide and any available supplier information. Locate the nearest emergency eyewash station and safety shower before beginning work.

  • Ensure Ventilation: Confirm that the chemical fume hood is operational and has a valid inspection date. All handling of this compound must be conducted within a fume hood.[2][4]

  • Assemble PPE: Don the appropriate PPE as detailed in the table above. Ensure gloves are inspected for tears or pinholes.[8]

  • Prepare Workspace: Clear the fume hood of all unnecessary equipment and materials. Line the work surface with absorbent, disposable bench paper.

Part B: Handling Procedures
  • Aliquotting Solid: When weighing the solid compound, use anti-static tools and a weigh boat. Avoid creating dust.[12] Close the primary container immediately after removing the required amount.

  • Preparing Solutions: Add the solid slowly to the solvent. If the dissolution is exothermic, pre-cool the solvent in an ice bath. Be aware of potential splashing.

  • Performing Reactions: Conduct all reactions in appropriate glassware, ensuring it is free of cracks or defects. If heating, use a controlled heating mantle and monitor the reaction temperature. Keep the container tightly sealed when not in use.[2]

  • Transfers: Use grounded and bonded metal containers or appropriate chemical-resistant tubing for transfers to prevent static discharge, a potential ignition source.[13]

Part C: Post-Handling & Cleanup
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.[4]

  • Hand Washing: Wash hands and forearms thoroughly with soap and water after the procedure is complete, even though gloves were worn.[3][11]

Spill & Emergency Response

Preparedness is key to mitigating emergencies.

  • Minor Spill (inside fume hood):

    • Alert colleagues in the immediate area.

    • Use an absorbent material (e.g., vermiculite, dry sand) to contain the spill.[13]

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[7]

    • Wipe the area clean.

  • Major Spill or Spill Outside Hood:

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • If safe to do so, remove all ignition sources.[6]

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10][14]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][15]

Disposal Plan

All waste containing 2-(3,5-Dimethyl-[1][2][3]triazol-1-yl)-ethylamine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's licensed professional waste disposal service.[5] Do not empty into drains or dispose of with general trash.[16]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_scale Scale & Form cluster_process Process Hazard cluster_ppe Required PPE Level start Assess Operation node_scale Scale of Work? start->node_scale node_form Physical Form? node_scale->node_form > 1 gram node_scale->node_form < 1 gram node_aerosol Risk of Aerosol or Dust? node_form->node_aerosol Solid or Solution ppe_enhanced Level 2 PPE: - Level 1 PPE - Face Shield node_form->ppe_enhanced Solution Transfer >50mL ppe_base Level 1 PPE: - Nitrile Gloves - Lab Coat - Splash Goggles node_aerosol->ppe_base No ppe_max Level 3 PPE: - Level 2 PPE - Double Gloves - Respirator node_aerosol->ppe_max Yes (e.g., heating, sonicating)

Caption: Workflow for selecting appropriate PPE based on operational risk factors.

References

  • What are the safety precautions when using Triazole? - Blog. (2025-11-19).
  • Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-06).
  • Personal protective equipment for handling 1H-1,2,4-triazol-4-amine - Benchchem.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. (2024-03-03).
  • SAFETY DATA SHEET.
  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product.
  • 3 - SAFETY DATA SHEET.
  • material safety data sheet - ethylamine solution 70% - Oxford Lab Fine Chem LLP.
  • Safety Data Sheet: Ethylamine hydrochloride - Carl ROTH.
  • Ethylamine SDS, 75-04-7 Safety Data Sheets - ECHEMI.
  • SAFETY DATA SHEET - Fisher Scientific.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
  • SAFETY DATA SHEET - Kao Chemicals. (2021-11-03).
  • ETHYLAMINE CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025-06-11).
  • SAFETY DATA SHEET - TCI Chemicals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.